Lenalidomide hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZLJSDFZVVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243329-97-6 | |
| Record name | Lenalidomide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENALIDOMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Lenalidomide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), the hydrochloride salt of which is the active pharmaceutical ingredient, is a potent immunomodulatory agent with significant anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[1][2] A derivative of thalidomide (B1683933), lenalidomide exhibits a more favorable safety profile and enhanced potency.[2] It is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) and certain types of lymphoma.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of lenalidomide, focusing on its molecular interactions, downstream signaling cascades, and pleiotropic effects on the tumor and its microenvironment.
Core Mechanism: Molecular Glue and Protein Degradation
The central mechanism of lenalidomide's action revolves around its function as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][6][7]
Lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9][10] This binding event allosterically modulates the substrate specificity of the ligase, inducing the recruitment of neo-substrates that are not typically targeted by CRL4^CRBN^.[3][6][7]
The primary neo-substrates responsible for the therapeutic effects of lenalidomide in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13][14][15][16] In the context of del(5q) myelodysplastic syndrome, another key substrate is casein kinase 1α (CK1α).[6][14] The degradation of these proteins triggers a cascade of downstream events that collectively contribute to lenalidomide's clinical activity.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: Lenalidomide binds to CRBN, altering its substrate specificity to include IKZF1, IKZF3, and CK1α, leading to their ubiquitination and proteasomal degradation.
Pleiotropic Anti-Tumor Mechanisms
The degradation of Ikaros and Aiolos initiates a multi-faceted anti-tumor response, encompassing direct cytotoxicity to malignant cells and modulation of the tumor microenvironment.
Direct Anti-Tumor Effects
-
Downregulation of Oncogenic Transcription Factors: Ikaros and Aiolos are critical for the survival of multiple myeloma cells.[6][11] Their degradation leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and c-Myc.[6][12][17] IRF4 is a master regulator of an aberrant gene program essential for myeloma cell survival.[6][17] The suppression of this pathway induces cell cycle arrest and apoptosis in malignant plasma cells.[17][18]
-
Induction of Apoptosis: Lenalidomide has been shown to activate pro-apoptotic pathways, including the activation of caspase-8, and to enhance the sensitivity of tumor cells to Fas-induced apoptosis.[1][18] It also downregulates the anti-apoptotic protein NF-κB.[1]
Immunomodulatory Effects
Lenalidomide profoundly impacts the immune system, shifting the balance towards an anti-tumor immune response.[1][19]
-
T-Cell Co-stimulation: The degradation of Ikaros and Aiolos, which act as repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production by T-cells.[1][14][20] IL-2 is a potent cytokine that promotes the proliferation and activation of T-cells and Natural Killer (NK) cells.[21][22] Lenalidomide also enhances T-cell co-stimulation through the B7-CD28 pathway.[13][21]
-
Enhanced NK Cell Cytotoxicity: By increasing IL-2 levels, lenalidomide indirectly boosts the cytotoxic activity of NK cells against tumor cells.[19][22] It also enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[1]
-
Modulation of Cytokine Production: Lenalidomide alters the cytokine profile in the tumor microenvironment. It inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1][21] However, some studies show an increase in IFN-γ, a key anti-tumor cytokine.[6][21]
-
Inhibition of Regulatory T-cells (Tregs): Lenalidomide has been reported to inhibit the proliferation and suppressive function of Tregs, which are often elevated in cancer patients and contribute to immune evasion.[19][22]
Signaling Pathways in Immune Modulation
Caption: Lenalidomide degrades IKZF1/3, leading to myeloma cell apoptosis and enhanced T-cell and NK cell activity through IL-2 production.
Anti-Angiogenic Effects
Lenalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are crucial for tumor growth and metastasis.[23][24][25]
-
Inhibition of Endothelial Cell Function: Lenalidomide inhibits the migration and tube formation of endothelial cells.[24][25]
-
Modulation of Angiogenic Factors: It has been shown to inhibit the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][18]
-
Signaling Pathway Inhibition: The anti-angiogenic effects of lenalidomide are associated with the inhibition of signaling pathways such as the PI3K-Akt pathway in endothelial cells.[24][25]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.
Table 1: In Vitro Anti-proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (μM) | Reference(s) |
| Responsive HMCLs (various) | 0.15 - 7 | [23] |
| ALMC-1 | 2.6 | [1] |
| ALMC-1 (repeated dosing) | 0.005 | [1] |
| U266 | ~0.6 | [1] |
| U266 (repeated dosing) | 0.016 | [1] |
| Resistant HMCLs (various) | >10 | [23] |
Table 2: Binding Affinities of Lenalidomide to Cereblon (CRBN)
| Method | Ligand | Binding Partner | Affinity (KD / Ki / IC50) | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 complex | KD: 0.64 ± 0.24 μM | [24] |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | KD: 6.7 ± 0.9 μM | [24] |
| Fluorescence Polarization | Lenalidomide | hsDDB1-hsCRBN | Ki: 177.80 nM | [3] |
| Affinity Bead Competition Assay | Lenalidomide | CRBN in U266 cell extracts | IC50: ~2-3 μM | [7][26] |
Table 3: Effects of Lenalidomide on Cytokine Levels in Patients
| Cytokine | Change with Lenalidomide Treatment | Reference(s) |
| IL-2Rα | Decreased | [6][21] |
| IL-18 | Decreased | [6][21] |
| TNF-α | Decreased | [6][8][19][21] |
| IFN-γ | Increased | [6][21] |
| IL-4 | Increased during disease progression | [6][21] |
| IL-6 | Increased during disease progression | [6][21] |
| IL-8/CXCL8 | Increased | [8][19] |
| CCL2 | Increased | [8][19] |
| CCL3 | Increased | [8][19] |
| CCL4 | Increased | [8][19] |
| IL-1Rα | Increased | [8][19] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of lenalidomide.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive assay measures the binding of a test compound to CRBN by assessing the displacement of a fluorescently labeled ligand.
Workflow:
Caption: Workflow for a fluorescence polarization-based Cereblon binding assay.
Detailed Methodology:
-
Reagents: Purified recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide (e.g., Cy5-thalidomide), assay buffer, and test compounds.[3][11]
-
Procedure: a. Serially dilute test compounds in assay buffer. b. In a microplate, combine the fluorescently labeled thalidomide and the CRBN-DDB1 complex. c. Add the diluted test compounds to the wells. d. Incubate the plate at room temperature to reach binding equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Calculate IC50 or Ki values by fitting the data to a competitive binding model.[3]
Ikaros/Aiolos Degradation Assay (Western Blot)
This assay is used to quantify the reduction in IKZF1 and IKZF3 protein levels in cells following treatment with lenalidomide.
Workflow:
Caption: General workflow for assessing protein degradation via Western Blot.
Detailed Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., U266) and treat with various concentrations of lenalidomide for different time points (e.g., 6, 24, 48 hours).[12][18]
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for Ikaros (IKZF1) and Aiolos (IKZF3). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. e. Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control to determine the relative protein levels.[12][18]
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation, with and without lenalidomide treatment.
Workflow:
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Detailed Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.
-
CFSE Labeling: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[17][27]
-
Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of lenalidomide. Stimulate T-cell proliferation using agonists such as anti-CD3 and anti-CD28 antibodies.[27]
-
Incubation: Incubate the cells for a period sufficient to allow for multiple rounds of cell division (e.g., 4-6 days).[17][27][28]
-
Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations.
-
Data Analysis: Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells. The percentage of divided cells and the proliferation index can be calculated using appropriate software.[27]
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of lenalidomide.
Workflow:
Caption: Workflow for an in vitro HUVEC tube formation angiogenesis assay.
Detailed Methodology:
-
Plate Preparation: Coat the wells of a microplate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the prepared matrix. Treat the cells with different concentrations of lenalidomide or a vehicle control.[25][29]
-
Incubation: Incubate the plate for a sufficient time (typically 6-18 hours) to allow the endothelial cells to form capillary-like structures (tubes).[29]
-
Imaging and Analysis: Visualize the tube network using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[29]
Conclusion
Lenalidomide hydrochloride's mechanism of action is a paradigm of targeted protein degradation, demonstrating how a small molecule can reprogram an E3 ubiquitin ligase to eliminate proteins critical for cancer cell survival and proliferation. Its pleiotropic effects, spanning direct cytotoxicity, profound immunomodulation, and anti-angiogenesis, underscore its efficacy in treating multiple myeloma and other hematological malignancies. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development of novel therapeutics that harness the power of targeted protein degradation and for optimizing the clinical application of lenalidomide and its analogues.
References
- 1. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beyondspringpharma.com [beyondspringpharma.com]
- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 17. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 20. labs.dana-farber.org [labs.dana-farber.org]
- 21. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 23. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Advent of a Targeted Immunomodulator: A Technical Guide to the Discovery and Synthesis of Lenalidomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a potent thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its discovery marked a significant advancement in the understanding of immunomodulatory drugs and their ability to modulate the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery and synthesis of lenalidomide hydrochloride. It details the key signaling pathways affected by lenalidomide, offers comprehensive experimental protocols for its synthesis, and presents quantitative data from various synthetic routes in structured tables for comparative analysis.
Discovery and Mechanism of Action
Lenalidomide was developed by Celgene as a more potent and less toxic derivative of thalidomide.[1] Its discovery was driven by the need to separate the therapeutic immunomodulatory and anti-angiogenic effects of thalidomide from its notorious teratogenicity and neurotoxicity.
The primary molecular target of lenalidomide was identified as the E3 ubiquitin ligase cereblon (CRBN).[2] Lenalidomide binds to CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and modulates its substrate specificity.[3][4][5] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][6] The degradation of IKZF1 and IKZF3 is a key mechanism behind lenalidomide's anti-myeloma activity.[3][4]
Signaling Pathway of Lenalidomide-Induced IKZF1/3 Degradation
Lenalidomide's binding to the CRL4-CRBN complex enhances the recruitment of IKZF1 and IKZF3, leading to their polyubiquitination and degradation by the proteasome. This targeted protein degradation has downstream effects on critical cellular pathways in multiple myeloma cells.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
The Immunomodulatory Core of Lenalidomide Hydrochloride: A Technical Guide for Researchers
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes. Its therapeutic efficacy is not solely attributed to direct tumoricidal activity but is profoundly linked to its potent immunomodulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning lenalidomide's ability to modulate the immune system. We delve into its primary mode of action via the Cereblon E3 ubiquitin ligase complex, leading to the targeted degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This guide further details the downstream consequences of this action, including the enhancement of T cell and Natural Killer (NK) cell activity, modulation of cytokine production, and its impact on the tumor microenvironment. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of lenalidomide's immunomodulatory landscape.
Core Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The principal mechanism of lenalidomide's immunomodulatory and antineoplastic activity is its interaction with the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, specifically by binding to the substrate receptor Cereblon (CRBN).[1][2][3] This binding event does not inhibit the ligase but rather modulates its substrate specificity.[1][2] Lenalidomide effectively acts as a "molecular glue," inducing the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex.[1][4][5] This leads to their polyubiquitination and subsequent degradation by the proteasome.[1][5]
The degradation of IKZF1 and IKZF3 has two major consequences:
-
Direct Anti-Tumor Effect: In multiple myeloma cells, IKZF1 and IKZF3 are critical for the expression of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for tumor cell survival and proliferation. Their degradation leads to the downregulation of IRF4 and c-Myc, resulting in cell cycle arrest and apoptosis of malignant cells.[1]
-
Immunomodulatory Effect: IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene in T cells.[5] Their degradation derepresses IL-2 transcription, leading to increased IL-2 production.[5] This surge in IL-2 is a key driver of the downstream immunomodulatory effects of lenalidomide, including T cell proliferation and NK cell activation.[6]
Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.
Immunomodulatory Effects on Immune Cell Subsets
Lenalidomide orchestrates a broad range of effects on various components of the innate and adaptive immune systems.
T Cell Modulation
Lenalidomide significantly enhances T cell-mediated immunity through several mechanisms:
-
T Cell Co-stimulation: Lenalidomide augments the co-stimulatory signal mediated by the CD28 receptor on T cells.[7] It has been shown to induce tyrosine phosphorylation of the CD28 intracellular domain, thereby lowering the threshold for T cell activation.[8] This allows for T cell activation even in the presence of suboptimal co-stimulation.
-
Increased Proliferation and Cytokine Production: As a direct consequence of increased IL-2 production and enhanced co-stimulation, lenalidomide promotes the proliferation of both CD4+ and CD8+ T cells.[6][9] This is accompanied by a shift towards a Th1-type immune response, characterized by increased secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[7][10]
-
Modulation of T Cell Subsets: Studies have shown that lenalidomide treatment can lead to an increase in naive and memory T cell populations, while reducing the proportion of terminally differentiated effector T cells.[11] There is also evidence suggesting that lenalidomide can inhibit the proliferation and suppressive function of regulatory T cells (Tregs), although some studies have reported an increase in Treg numbers, indicating a complex and context-dependent effect.[12][13]
Caption: Lenalidomide enhances T cell activation by augmenting CD28 signaling and increasing IL-2 production.
Natural Killer (NK) Cell Enhancement
Lenalidomide potentiates the anti-tumor activity of NK cells, a critical component of the innate immune system.
-
Increased Cytotoxicity: The IL-2 produced by T cells in response to lenalidomide stimulates the proliferation and enhances the cytotoxic capacity of NK cells.[6]
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Lenalidomide has been shown to augment the ability of NK cells to kill antibody-coated tumor cells, a process known as ADCC. This provides a strong rationale for combining lenalidomide with monoclonal antibody-based therapies.
Quantitative Data Summary
| Parameter | Cell Type | Effect of Lenalidomide | Fold/Percent Change (approx.) | Reference |
| Cytokine Production | ||||
| IFN-γ | CD8+ T Cells | Increased | ~2.7x increase in pg/ml | [10] |
| TNF-α | CD8+ T Cells | Increased | ~1.6x increase in pg/ml | [10] |
| MIP-1β | CD8+ T Cells | Increased | ~1.7x increase in pg/ml | [10] |
| IL-8 | CD4+ T Cells | Increased | ~1.9x increase in pg/ml | [10] |
| IL-2 | CD4+ T Cells | Increased | Not specified | [6] |
| IL-6 | Mononuclear cells | Decreased | Not specified | [12] |
| Immune Cell Populations | ||||
| Naïve CD8+ T Cells | T Cells | Increased | ~3.2x increase in percentage | [11] |
| Transitional Memory CD4+ T Cells | T Cells | Increased | ~1.15x increase in percentage | [11] |
| Transitional Memory CD8+ T Cells | T Cells | Increased | ~1.9x increase in percentage | [11] |
| Effector Memory CD8+ T Cells | T Cells | Increased | ~1.47x increase in percentage | [11] |
| Terminal Effector CD8+ T Cells | T Cells | Decreased | ~0.67x decrease in percentage | [11] |
| Regulatory T Cells (Tregs) | T Cells | Increased | ~2.5x increase in percentage | [11] |
| Monocytic MDSCs | Myeloid Cells | Decreased | ~0.75x decrease in percentage | [11] |
| NK Cells | NK Cells | Increased | ~9.8x increase in patients | [6] |
Effects on the Tumor Microenvironment
Lenalidomide also modulates the tumor microenvironment to be less hospitable for cancer cell growth and survival.
-
Anti-Angiogenesis: Lenalidomide has been shown to inhibit the formation of new blood vessels (angiogenesis) by downregulating the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[14][15] This effect is mediated, in part, by inhibiting the VEGF-induced PI3K-Akt signaling pathway.[16]
-
Anti-inflammatory Effects: By modulating cytokine production, lenalidomide can reduce chronic inflammation within the tumor microenvironment, which often promotes tumor growth.
Caption: Lenalidomide remodels the tumor microenvironment by inhibiting angiogenesis and activating anti-tumor immunity.
Experimental Protocols
Western Blot Analysis of IKZF1/3 Degradation
Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to lenalidomide treatment.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Lenalidomide
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MM.1S cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with varying concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the β-actin loading control.
Flow Cytometry Analysis of T Cell Activation Markers
Objective: To assess the effect of lenalidomide on the expression of activation markers on T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Lenalidomide
-
DMSO
-
Anti-CD3/CD28 beads or antibodies for T cell stimulation
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-HLA-DR
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Treat cells with lenalidomide (e.g., 1 µM) or DMSO.
-
Stimulate T cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Incubate for 24-72 hours.
-
Harvest cells and wash with FACS buffer.
-
Stain cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze data using flow cytometry software, gating on CD3+, CD4+, and CD8+ T cell populations to assess the expression of activation markers.
NK Cell Cytotoxicity Assay
Objective: To measure the ability of lenalidomide to enhance NK cell-mediated killing of target tumor cells.
Materials:
-
Effector cells: NK cells isolated from PBMCs
-
Target cells: K562 (a classic NK cell target) or a multiple myeloma cell line
-
Lenalidomide
-
IL-2
-
Calcein-AM or other viability dye
-
96-well U-bottom plate
-
Fluorometer or plate reader
Procedure:
-
Isolate NK cells from PBMCs using a negative selection kit.
-
Culture NK cells overnight with a low dose of IL-2 (e.g., 100 U/mL) in the presence or absence of lenalidomide (e.g., 1 µM).
-
Label target cells with Calcein-AM.
-
Co-culture the pre-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein-AM released from lysed target cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
Lenalidomide's immunomodulatory properties are a critical component of its therapeutic success. By targeting the CRL4-CRBN E3 ubiquitin ligase complex and inducing the degradation of IKZF1 and IKZF3, lenalidomide initiates a cascade of immune-enhancing events. These include the activation and proliferation of T cells, increased production of Th1 cytokines, enhanced NK cell cytotoxicity, and a remodeling of the tumor microenvironment to be less conducive to tumor growth. The detailed mechanisms and experimental approaches outlined in this guide provide a framework for further research into the multifaceted immunomodulatory actions of lenalidomide and the development of novel therapeutic strategies that harness the power of the immune system to combat cancer.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of lenalidomide maintenance on the immune environment of multiple myeloma patients with low tumor burden after autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Lenalidomide overcomes the immunosuppression of regulatory CD8+CD28− T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Effects of Lenalidomide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), an immunomodulatory agent with a potent anti-neoplastic activity, exerts significant anti-angiogenic effects, contributing to its therapeutic efficacy in various hematological malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning lenalidomide's anti-angiogenic properties. It details the intricate signaling pathways modulated by the drug, presents quantitative data from key experimental findings in structured tables for comparative analysis, and offers comprehensive methodologies for essential in vitro and in vivo angiogenesis assays. Furthermore, this guide includes detailed visualizations of signaling cascades and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes involved.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The tumor microenvironment orchestrates a complex interplay of pro- and anti-angiogenic factors, with a shift towards a pro-angiogenic state being a hallmark of cancer. Lenalidomide has emerged as a key therapeutic agent that disrupts this balance by targeting multiple facets of the angiogenic process. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways, the inhibition of endothelial cell functions, and the alteration of the tumor microenvironment. This guide will dissect these mechanisms to provide a comprehensive resource for researchers in the field.
Mechanisms of Anti-Angiogenic Action
Lenalidomide's anti-angiogenic effects are attributed to its ability to interfere with several critical signaling pathways and cellular processes essential for new blood vessel formation.
Inhibition of VEGF and FGF Signaling Pathways
Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are potent pro-angiogenic factors that play a central role in stimulating endothelial cell proliferation, migration, and survival. Lenalidomide has been shown to downregulate the expression of both VEGF and FGF, thereby impeding their ability to drive angiogenesis.[1][2] Furthermore, lenalidomide can disrupt the downstream signaling cascades initiated by these growth factors.
A key mechanism of lenalidomide's action is the inhibition of the VEGF/VEGFR2 signaling pathway.[3][4] Studies have demonstrated that lenalidomide treatment leads to a dose-dependent reduction in the phosphorylation of VEGFR2, the primary receptor for VEGF-A, in endothelial cells.[3] This inhibition of VEGFR2 activation subsequently blocks downstream signaling pathways crucial for angiogenesis.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of VEGF and other growth factor signaling, promoting endothelial cell survival, proliferation, and migration. Lenalidomide has been shown to inhibit the VEGF-induced activation of the PI3K-Akt pathway.[5][6] This inhibition is associated with reduced phosphorylation of Akt, a key signaling node in this cascade.[2] By dampening the PI3K/Akt pathway, lenalidomide effectively curtails the pro-angiogenic signals that are essential for new vessel formation.
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
Hypoxia is a common feature of the tumor microenvironment and a potent stimulus for angiogenesis, primarily through the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator that upregulates the expression of numerous pro-angiogenic genes, including VEGF. Lenalidomide has been demonstrated to inhibit the expression of HIF-1α in endothelial cells under hypoxic conditions.[5] This reduction in HIF-1α levels leads to a subsequent decrease in the expression of its target genes, thereby attenuating the hypoxic drive for angiogenesis.
The Role of Cereblon (CRBN) E3 Ubiquitin Ligase
A pivotal discovery in understanding lenalidomide's mechanism of action was the identification of Cereblon (CRBN) as its primary molecular target.[7] Lenalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.[7]
Key neosubstrates involved in mediating the anti-angiogenic effects of lenalidomide include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), also known as Ikaros and Aiolos, respectively.[8][9] The degradation of these transcription factors is thought to contribute to the downregulation of pro-angiogenic factors. Additionally, SALL4, a transcription factor implicated in embryogenesis and angiogenesis, has been identified as a lenalidomide-dependent CRBN substrate.[10]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of lenalidomide has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Anti-Angiogenic Effects of Lenalidomide
| Assay Type | Cell Line | Lenalidomide Concentration | Observed Effect | Reference |
| Endothelial Cell Migration | MMECs | 0.5 µmol/L | 56% reduction in "wound" healing | [3] |
| MMECs | 1.75 µmol/L | 75% reduction in "wound" healing | [3] | |
| MMECs | 0.5 µmol/L | 27% inhibition in Boyden microchamber | [3] | |
| MMECs | 1.75 µmol/L | 55% inhibition in Boyden microchamber | [3] | |
| Tube Formation | MMECs | Dose-dependent | Gradual blockage, full inhibition at 2.5 µmol/L | [3] |
| VEGF Expression | SMMC-7721 | 100 µg/ml | Significant inhibition (p<0.05) | [11] |
| SMMC-7721 | 200 µg/ml | Significant inhibition | [11] | |
| Cell Proliferation | SMMC-7721 | 25-200 µg/ml | Dose-dependent inhibition (p<0.01) | [11] |
MMECs: Multiple Myeloma Endothelial Cells
Table 2: In Vivo Anti-Angiogenic Effects of Lenalidomide
| Experimental Model | Lenalidomide Dose/Concentration | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | 1.75 µmol/L | Significant inhibition of MM-induced angiogenesis | [3][4] |
| B16-F10 Mouse Melanoma Model | Not specified | >40% reduction in melanoma lung colony counts | [5] |
| Colorectal Cancer Xenograft | Not specified | Reduced tumor vessel density (p=0.0001) and enhanced pericyte coverage (p=0.002) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of lenalidomide.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs, MMECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well culture plates
-
Endothelial cell growth medium
-
Lenalidomide hydrochloride
-
Calcein AM (for fluorescent quantification)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of lenalidomide or vehicle control.
-
Seed the endothelial cells onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
For quantitative analysis, the cells can be stained with Calcein AM, and parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Endothelial cells
-
6-well or 12-well culture plates
-
Pipette tips or a cell scraper
-
Endothelial cell growth medium
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Seed endothelial cells in culture plates and grow them to full confluency.
-
Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of lenalidomide or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify cell migration by measuring the change in the width of the wound over time. The percentage of wound closure can be calculated.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile gelatin sponges or filter paper discs
-
This compound
-
Conditioned medium from tumor cells (optional)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 8 or 9, place a sterile gelatin sponge or filter paper disc, previously soaked with lenalidomide solution or vehicle control, onto the CAM. Conditioned medium from tumor cells can be used to induce angiogenesis.
-
Seal the window and return the eggs to the incubator for 48-72 hours.
-
On day 11 or 12, observe the CAM under a stereomicroscope and capture images.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the implant.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Lenalidomide's multifaceted anti-angiogenic mechanism.
Caption: Lenalidomide's inhibition of VEGF/VEGFR2 and PI3K/Akt signaling.
Caption: Workflow for the in vitro tube formation assay.
Conclusion
This compound exhibits potent anti-angiogenic properties through a multi-pronged mechanism of action. By targeting key signaling pathways such as VEGF/VEGFR2 and PI3K/Akt, downregulating the master regulator of hypoxia HIF-1α, and leveraging the Cereblon E3 ubiquitin ligase complex to degrade pro-angiogenic transcription factors, lenalidomide effectively disrupts the processes of endothelial cell proliferation, migration, and tube formation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-angiogenic potential of lenalidomide and related compounds. The continued elucidation of these complex molecular interactions will undoubtedly pave the way for the development of more targeted and effective anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
A Deep Dive into the Binding Affinity of Lenalidomide Hydrochloride and Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interaction between lenalidomide (B1683929) hydrochloride and its primary target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Understanding the biophysical and biochemical parameters of this binding is fundamental to the rational design of novel therapeutics and the optimization of existing immunomodulatory drugs (IMiDs). This document provides a comprehensive overview of the binding affinity, detailed experimental protocols for its measurement, and a visualization of the associated signaling pathways.
Core Interaction: Lenalidomide as a Molecular Glue
Lenalidomide functions as a "molecular glue," a small molecule that induces or stabilizes a protein-protein interaction that would otherwise not occur or would be transient.[1] In this case, lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event conformationally alters the substrate-binding surface of CRBN, creating a novel interface that promotes the recruitment of specific "neosubstrates" to the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The primary neosubstrates responsible for the therapeutic effects of lenalidomide in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] Upon recruitment, these factors are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[5]
Quantitative Binding Affinity Data
The binding affinity of lenalidomide for CRBN has been characterized by various biophysical techniques. The following table summarizes key quantitative data from the literature, providing a comparative overview of the binding parameters obtained through different experimental approaches.
| Experimental Method | Analyte 1 | Analyte 2 | Affinity Metric (Kd) | Affinity Metric (IC50) | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 complex | 0.64 µM | - | [6] |
| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | 6.7 µM | - | [6] |
| Fluorescence-Based Thermal Shift Assay | Lenalidomide | CRBN-DDB1 complex | - | ~3 µM | [7][8] |
| Competitive Binding Assay (Thal-beads) | Lenalidomide | Endogenous CRBN (U266) | - | ~2 µM | [7][8] |
| Fluorescence Polarization (FP) Assay | Lenalidomide | CRBN-DDB1 complex | Ki = 177.80 nM | 296.9 nM | [3][9] |
| Time-Resolved FRET (TR-FRET) Assay | Lenalidomide | CRBN | Ki = 4.2 nM | 8.9 nM | [3] |
| Cell-based Target Engagement Assay | Lenalidomide | Cellular CRBN | - | 1.5 µM | [10] |
| Fluorescence Polarization (FP) Assay | Lenalidomide | CRBN/DDB1 complex | - | 268.6 nM | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline the protocols for the key experiments cited in the table above.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the human CRBN-DDB1 complex or the CRBN Thalidomide-Binding Domain (TBD).
-
Prepare a concentrated solution of lenalidomide hydrochloride in the same buffer as the protein to minimize heat of dilution effects. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM CRBN-DDB1) into the sample cell of the calorimeter.
-
Load the lenalidomide solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2-5 µL each) of the lenalidomide solution into the sample cell while monitoring the heat change.
-
A control experiment, injecting lenalidomide into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence-Based Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified CRBN-DDB1 complex (e.g., 2 µg), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of lenalidomide in a suitable buffer.
-
The final volume is typically brought up in a 96-well PCR plate.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum (the inflection point of the sigmoidal curve).
-
Determine the shift in Tm (ΔTm) in the presence of lenalidomide compared to the DMSO control. The IC50 can be determined by plotting ΔTm against the logarithm of the lenalidomide concentration and fitting the data to a dose-response curve.[7][8]
-
Competitive Binding Assay using Thalidomide-Analog Beads
This assay measures the ability of lenalidomide to compete with a thalidomide (B1683933) analog immobilized on beads for binding to CRBN in a cellular extract.
Protocol:
-
Cell Lysate Preparation:
-
Prepare cell extracts from a relevant cell line (e.g., U266 multiple myeloma cells) in a suitable lysis buffer.
-
Determine the total protein concentration of the lysate.
-
-
Competition Reaction:
-
Pre-incubate the cell lysate with varying concentrations of lenalidomide or a DMSO control for a defined period.
-
Add thalidomide analog-coupled affinity beads to the pre-incubated lysates and incubate to allow for CRBN binding.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Detection and Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CRBN antibody.
-
Quantify the amount of CRBN bound to the beads at each lenalidomide concentration.
-
Determine the IC50 value by plotting the percentage of CRBN binding against the logarithm of the lenalidomide concentration and fitting the data to a competitive binding curve.[7][8]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the system. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for assessing lenalidomide-induced protein degradation.
Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3.
Caption: Workflow for assessing protein degradation.
Conclusion
The interaction between lenalidomide and cereblon is a cornerstone of modern targeted protein degradation strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. A thorough understanding of the binding affinity and the methodologies to measure it is paramount for the development of the next generation of molecular glues with improved potency and selectivity. The signaling pathway and experimental workflow diagrams serve to visually anchor the complex molecular events and the practical steps involved in their investigation.
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Technical Guide to Lenalidomide Hydrochloride-Mediated Degradation of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory drug with significant clinical efficacy in the treatment of multiple myeloma and other B-cell malignancies.[1][2] Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this process, detailed experimental protocols for its investigation, and quantitative data to support further research and drug development in this area.
Core Mechanism of Action
Lenalidomide exerts its therapeutic effects by co-opting the CRL4CRBN E3 ubiquitin ligase complex.[3][4][5] Cereblon (CRBN) serves as the substrate receptor of this complex.[4][6] In the presence of lenalidomide, the substrate specificity of CRBN is altered, leading to the recruitment of Ikaros and Aiolos.[3][7] This drug-induced proximity results in the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the 26S proteasome.[4][7] The degradation of these transcription factors, which are critical for the survival and proliferation of multiple myeloma cells, ultimately leads to anti-tumor effects.[8][9]
Signaling Pathway
The signaling cascade initiated by lenalidomide leading to the degradation of Ikaros and Aiolos is a key example of targeted protein degradation.
Quantitative Data Summary
The degradation of Ikaros and Aiolos by lenalidomide is both dose- and time-dependent. The following tables summarize quantitative data from studies in various cell lines.
Table 1: Dose-Dependent Degradation of Ikaros and Aiolos
| Cell Line | Treatment Time | Lenalidomide Concentration (µM) | Ikaros Degradation (% of Control) | Aiolos Degradation (% of Control) | Reference |
| T cells | 6 h | 0.1 | ~10% | ~20% | [4] |
| T cells | 6 h | 1 | ~40% | ~50% | [4] |
| T cells | 6 h | 10 | ~70% | ~80% | [4] |
| U266 | 6 h | 0.1 | Not specified | Not specified | [9] |
| U266 | 6 h | 1 | Significant degradation observed | Significant degradation observed | [9] |
| U266 | 6 h | 10 | Maximal degradation observed | Maximal degradation observed | [9] |
Table 2: Time-Dependent Degradation of Ikaros and Aiolos
| Cell Line | Lenalidomide Concentration (µM) | Time (hours) | Ikaros Degradation (% of Control) | Aiolos Degradation (% of Control) | Reference |
| T cells | 10 | 1 | ~20% | ~30% | [4] |
| T cells | 10 | 3 | ~40% | ~50% | [4] |
| T cells | 10 | 6 | ~70% | ~80% | [4] |
| T cells | 10 | 24 | >80% | >90% | [4] |
| U266 | 10 | 1.5 | Significant degradation observed | Significant degradation observed | [4] |
| U266 | 10 | 3 | Further degradation observed | Further degradation observed | [4] |
| U266 | 10 | 6 | Maximal degradation observed | Maximal degradation observed | [4] |
Experimental Protocols
The following protocols are representative methodologies for studying the lenalidomide-induced degradation of Ikaros and Aiolos.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266) or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Lenalidomide Treatment: Lenalidomide hydrochloride is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are treated with the desired concentrations of lenalidomide (e.g., 0.1-10 µM) or an equivalent volume of DMSO as a vehicle control for the indicated time periods (e.g., 1-24 hours).[4][9]
-
Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, cells can be pre-treated with a proteasome inhibitor like MG-132 (e.g., 5-10 µM) for 30 minutes to 1 hour before adding lenalidomide.[4]
Western Blotting for Ikaros and Aiolos Detection
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Co-immunoprecipitation (Co-IP) for Protein Interactions
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. A primary antibody against CRBN or a tag (if using overexpressed tagged proteins) is added to the lysate and incubated overnight at 4°C with gentle rotation.[4]
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes and incubated for 2-4 hours at 4°C.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting for the presence of Ikaros and Aiolos.[4]
siRNA-mediated Knockdown of Cereblon (CRBN)
-
siRNA Transfection: Primary human T cells or other suitable cell lines are transfected with siRNA targeting CRBN or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).[4]
-
Knockdown Confirmation: CRBN knockdown efficiency is confirmed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting 24-48 hours post-transfection.[4]
-
Lenalidomide Treatment and Analysis: The CRBN-knockdown and control cells are then treated with lenalidomide, and the levels of Ikaros and Aiolos are assessed by Western blotting to determine if the degradation is CRBN-dependent.[4]
Experimental Workflow
A typical workflow for investigating the effects of lenalidomide on Ikaros and Aiolos is outlined below.
Conclusion
The lenalidomide-induced degradation of Ikaros and Aiolos represents a paradigm of targeted protein degradation with significant therapeutic implications.[7] A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for the continued development of novel therapies that leverage this pathway. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
The Impact of Lenalidomide Hydrochloride on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. A significant aspect of its mechanism of action involves the modulation of cytokine production, which plays a crucial role in various hematological malignancies. This technical guide provides an in-depth overview of the effects of lenalidomide hydrochloride on the production of key cytokines, detailed experimental protocols for assessing these effects, and a summary of quantitative data from relevant studies.
Core Mechanism of Action: Cereblon-Mediated Cytokine Modulation
Lenalidomide exerts its immunomodulatory effects primarily through its interaction with the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, lenalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4]
The degradation of these transcription factors has a dual effect on cytokine production:
-
Inhibition of Pro-inflammatory Cytokines: In monocytes and macrophages, this pathway leads to the decreased production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5][6][7] Lenalidomide has been shown to inhibit the production of TNF-α from peripheral blood mononuclear cells (PBMCs).[6][8]
-
Stimulation of T-cell Activity and Associated Cytokines: In T-cells, the degradation of Ikaros and Aiolos, which act as repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production.[1][3] This, in turn, stimulates T-cell proliferation and enhances the production of other key cytokines such as Interferon-gamma (IFN-γ).[3][5][6] This increased T-cell activity contributes to the anti-tumor immune response. Lenalidomide also promotes the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][5]
Quantitative Effects of Lenalidomide on Cytokine Production
The following tables summarize the quantitative effects of lenalidomide on the production of various cytokines as reported in in vitro studies.
Table 1: Lenalidomide-Mediated Inhibition of Pro-inflammatory Cytokines
| Cytokine | Cell Type | Lenalidomide Concentration | Effect | Reference |
| TNF-α | Human PBMCs | 0.01 µM - 0.1 µM | Significant inhibition | [8] |
| TNF-α | Myeloma Cells & BMSCs | 10 µM | Increased TNF-α mRNA in myeloma cells, but inhibited in BMSCs | [9] |
| IL-6 | Human PBMCs | Not Specified | Decreased secretion (average 0.7-fold) | [6][10] |
| IL-6 | Multiple Myeloma Patients (in vivo) | Not Applicable | Increased during disease progression after initial decrease | [11] |
| IL-1β | G93A SOD1 transgenic mice | Not Specified | Inhibited | [12] |
| IL-12 | G93A SOD1 transgenic mice | Not Specified | Inhibited | [12] |
Table 2: Lenalidomide-Mediated Stimulation of Cytokines
| Cytokine | Cell Type | Lenalidomide Concentration | Effect | Reference |
| IL-2 | Human T-cells (Old Subjects) | 0.3 µM - 1 µM | Up to 120-fold increase | [8] |
| IL-2 | Human T-cells (Young Subjects) | 0.03 µM - 1 µM | Up to 17-fold increase | [8] |
| IL-2 | MM patient BMMCs | Not Specified | Average 4.5-fold increase in secretion | [6][10] |
| IFN-γ | Human T-cells (Old Subjects) | 0.01 µM - 1 µM | Up to 6-fold increase | [8] |
| IFN-γ | Human T-cells (Young Subjects) | 0.03 µM - 1 µM | Up to 3-fold increase | [8] |
| IFN-γ | MM patient BMMCs | Not Specified | Average 2.5-fold increase in secretion | [6][10] |
| IL-10 | Human PBMCs | Not Specified | Elevated production | [3][5][6] |
| IL-21 | T-cells from CLL patients | Not Specified | Induced production | [13] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the effect of lenalidomide on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are commonly used. They can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Multiple myeloma (MM) cell lines (e.g., U266, LP-1) are also frequently utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Lenalidomide Preparation: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included in experiments.
-
T-cell Stimulation: For studying T-cell-specific cytokine production, cells are often stimulated with anti-CD3 and anti-CD28 antibodies, either soluble or bead-bound, to mimic T-cell receptor (TCR) activation.[6]
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying secreted cytokines in cell culture supernatants.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody that binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by HRP to a colored product, and the absorbance is measured at a specific wavelength. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.[14]
-
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody (e.g., biotinylated anti-human TNF-α) and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Substrate Development: Add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Intracellular Cytokine Staining by Flow Cytometry
This technique allows for the identification of cytokine-producing cells within a heterogeneous population.
-
Principle: Cells are first stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow cytokines to accumulate intracellularly. The cells are then stained for surface markers to identify the cell type of interest. Subsequently, the cells are fixed and permeabilized to allow fluorescently labeled antibodies against the intracellular cytokines to enter the cells and bind to their targets. The fluorescence intensity is then measured by a flow cytometer.
-
Protocol Outline:
-
Cell Stimulation: Stimulate cells (e.g., PBMCs) with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28) in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-human IFN-γ-PE, anti-human IL-2-FITC) for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the results using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.
-
Cytokine mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the gene expression levels of cytokines.
-
Principle: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the cytokine gene of interest and a housekeeping gene (for normalization). The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target mRNA.
-
Protocol Outline:
-
RNA Extraction: Extract total RNA from lenalidomide-treated and control cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, specific primers for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Data Analysis: Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression between the lenalidomide-treated and control groups.
-
Visualizations
Signaling Pathway
Caption: Lenalidomide's core mechanism of cytokine modulation.
Experimental Workflow
Caption: Workflow for assessing lenalidomide's cytokine effects.
Logical Relationship of Lenalidomide's Dual Action
Caption: Dual immunomodulatory actions of lenalidomide.
Conclusion
This compound significantly alters the cytokine milieu by inhibiting pro-inflammatory cytokine production from monocytes while simultaneously enhancing T-cell activation and the secretion of key immunomodulatory cytokines like IL-2 and IFN-γ. This dual activity, mediated through the Cereblon-E3 ubiquitin ligase pathway, is central to its therapeutic efficacy in hematological malignancies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the immunomodulatory properties of lenalidomide and related compounds.
References
- 1. Prediction Model for Cereblon Expression in Bone Marrow Plasma Cells Based on Blood Markers in Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of cereblon protein assessed by immunohistochemicalstaining in myeloma cells is associated with superior response of thalidomide- and lenalidomide-based treatment, but not bortezomib-based treatment, in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide increases human dendritic cell maturation in multiple myeloma patients targeting monocyte differentiation and modulating mesenchymal stromal cell inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lenalidomide Hydrochloride in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a second-generation immunomodulatory drug (IMiD), represents a cornerstone in the therapeutic landscape of multiple myeloma (MM). Its clinical efficacy is attributed to a multi-faceted mechanism of action that includes direct anti-tumor effects, immunomodulation, and inhibition of the tumor microenvironment support systems such as angiogenesis. The primary molecular target of lenalidomide is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This technical guide provides an in-depth review of the molecular mechanisms, pivotal clinical data, and key experimental protocols relevant to the study of lenalidomide in multiple myeloma, intended for professionals in biomedical research and drug development.
Core Mechanism of Action: The CRL4^CRBN E3 Ligase Complex
Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event does not inhibit the ligase but rather modulates its substrate specificity.[1][2] In the context of multiple myeloma, the binding of lenalidomide to CRBN induces the recruitment, ubiquitination, and subsequent proteasomal degradation of two critical lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]
These transcription factors are essential for the survival of myeloma cells. Their degradation leads to the downstream transcriptional repression of key oncogenes, most notably Interferon Regulatory Factor 4 (IRF4) and c-Myc.[3][5] The downregulation of the IRF4/c-Myc axis is a central event in the anti-myeloma activity of lenalidomide, ultimately leading to cell cycle arrest and apoptosis.[3][5]
Pleiotropic Anti-Myeloma Effects
Beyond the direct targeting of the CRBN-IKZF1/3-IRF4 axis, lenalidomide's efficacy is enhanced by its effects on the tumor microenvironment.
Immunomodulatory Activity
Lenalidomide stimulates host anti-tumor immunity. In T-cells, the degradation of IKZF1 and IKZF3 represses their function as transcriptional repressors of the Interleukin-2 (IL-2) gene.[3] This leads to increased IL-2 production, which in turn promotes the proliferation and activation of T-cells and Natural Killer (NK) cells.[6][7][8] Enhanced NK cell-mediated cytotoxicity contributes significantly to the elimination of myeloma cells.[9][10]
Anti-Angiogenic Properties
Multiple myeloma progression is highly dependent on angiogenesis within the bone marrow. Lenalidomide has been shown to possess potent anti-angiogenic properties.[1][11] It inhibits the formation of microvessels and has been demonstrated to downregulate the expression and signaling of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF).[12][13] Mechanistically, lenalidomide can inhibit the VEGF-induced PI3K-Akt signaling pathway in endothelial cells, a critical pathway for their proliferation and survival.[12][14]
Quantitative Data from Preclinical and Clinical Studies
The anti-myeloma activity of lenalidomide has been quantified in numerous preclinical and clinical investigations.
Preclinical In Vitro Activity
Lenalidomide induces a dose-dependent growth inhibition in a wide range of human myeloma cell lines (HMCLs).[15]
| Cell Line | IC50 (µM) | Noteworthy Features |
| L-363 | 2.92 | |
| LB771-HNC | 2.15 | |
| U266 | ~34 (as PLGA-NPs) | |
| Various | 0.15 - 7 | Range across 13 sensitive HMCLs |
Note: IC50 values can vary based on assay conditions and duration of exposure. Data compiled from multiple sources.[15][16][17]
Pivotal Clinical Trial Data
Lenalidomide, typically in combination with dexamethasone (B1670325) (Rd), has demonstrated significant efficacy in both newly diagnosed and relapsed/refractory multiple myeloma.
Table 2: Efficacy in Newly Diagnosed Multiple Myeloma (NDMM) - FIRST Trial (For patients ineligible for stem cell transplant)[18][19][20][21]
| Treatment Arm | N | Median PFS (months) | 4-Year PFS Rate | Median OS (months) | 4-Year OS Rate |
| Rd continuous | 535 | 26.0 | 32.6% | 59.1 | 59.4% |
| MPT (72 wks) | 547 | 21.9 | 13.6% | 49.1 | 51.4% |
| Rd18 (72 wks) | 541 | 21.0 | 14.3% | 62.3 | 55.7% |
| PFS: Progression-Free Survival; OS: Overall Survival; Rd: Lenalidomide + low-dose dexamethasone; MPT: Melphalan + Prednisone + Thalidomide. |
Table 3: Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM) (Data from pivotal combination therapy trials)
| Trial | Treatment Arm | N | Median PFS (months) | Overall Response Rate (ORR) |
| POLLUX | Dara-Rd | 286 | 44.5 | 92.9% |
| Rd | 283 | 17.5 | 65.5% | |
| ASPIRE | K-Rd | 396 | 26.3 | 87.1% |
| Rd | 396 | 17.6 | 66.7% | |
| Dara-Rd: Daratumumab + Lenalidomide + Dexamethasone; Rd: Lenalidomide + Dexamethasone; K-Rd: Carfilzomib + Lenalidomide + Dexamethasone. |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for studying the effects of lenalidomide. Below are detailed protocols for fundamental assays.
Cell Viability (MTS) Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed multiple myeloma cells (e.g., MM.1S, U266) in a 96-well plate at a density of 2-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of lenalidomide hydrochloride in culture medium. Add the desired final concentrations to the wells. Include vehicle control (e.g., DMSO) and medium-only wells for background.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48, 72, or 96 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[22]
-
Final Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the lenalidomide concentration to determine the IC50 value.
Western Blot for IKZF1/3 Degradation
This technique is used to detect changes in protein levels.
-
Cell Lysis: After treatment with lenalidomide for a specified time (e.g., 4, 8, 24 hours), harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN, anti-IRF4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing the target protein signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure changes in mRNA levels of target genes.[23][24]
-
RNA Extraction: Following lenalidomide treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[23]
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a 384- or 96-well optical plate. Each reaction (typically 10-20 µL) should contain cDNA template, forward and reverse primers for the gene of interest (e.g., CRBN, IRF4, MYC) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[24]
-
PCR Amplification: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing treated samples to the vehicle control.
In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[25][26][27][28]
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in 80-85% humidity for 3 days.
-
Window Creation: On embryonic day 3, sterilize the eggshell with 70% ethanol. Create a small crack and remove a 1-2 cm² piece of the shell to expose the CAM.
-
Carrier Application: Prepare a carrier for the test compound (e.g., a sterile filter paper disc or a semi-solid pellet of Matrigel). Apply a known concentration of lenalidomide or vehicle control to the carrier.
-
Placement on CAM: Gently place the carrier onto the surface of the CAM, avoiding major pre-existing blood vessels.
-
Sealing and Re-incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
Imaging and Analysis: After the incubation period, photograph the area under and around the carrier. Quantify angiogenesis by counting the number of blood vessel branch points or measuring vessel density in the treated area compared to the control.
Conclusion
This compound has fundamentally altered the treatment paradigm for multiple myeloma. Its unique mechanism of action, centered on the targeted degradation of key survival proteins via modulation of the CRL4^CRBN^ E3 ligase, provides a powerful therapeutic strategy. This direct anti-tumor effect is complemented by robust immunomodulatory and anti-angiogenic activities, creating a multi-pronged attack on the malignancy and its supportive microenvironment. A thorough understanding of these molecular pathways and the application of standardized experimental protocols are essential for the continued development of novel therapies and the optimization of treatment strategies for patients with multiple myeloma.
References
- 1. mdpi.com [mdpi.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 7. Lenalidomide induces immunomodulation in chronic lymphocytic leukemia and enhances antitumor immune responses mediated by NK and CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Insights in Anti-Angiogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. scielo.br [scielo.br]
- 18. FIRST Trial Shows Value for Continued Use of Lenalidomide in Transplant-Ineligible Patients with Newly Diagnosed Myeloma [ahdbonline.com]
- 19. Final analysis of survival outcomes in the phase 3 FIRST trial of up-front treatment for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FIRST Trial Shows Value of Continued Use of Lenalidomide in Newly Diagnosed Myeloma Patients - Personalized Medicine in Oncology [personalizedmedonc.com]
- 21. Updated results from the FIRST clinical trial to compare lenalidomide-dexamethasone with MPT [multiplemyelomahub.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 24. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Lenalidomide hydrochloride chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to lenalidomide (B1683929) hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Lenalidomide is a synthetic derivative of thalidomide, characterized by an amino group at the 4th position of the phthaloyl ring.[1] It is a racemic mixture of S(-) and R(+) enantiomers.[2] The hydrochloride salt form enhances its solubility, particularly in acidic aqueous solutions.[3]
Table 1: Physicochemical Properties of Lenalidomide and its Hydrochloride Salt
| Property | Value | Source |
| Lenalidomide Base | ||
| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [2] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [4] |
| Molecular Weight | 259.26 g/mol | [4] |
| Melting Point | 265-268 °C | |
| Solubility | Soluble in DMSO (≥52 mg/ml), methanol, and buffered aqueous solutions. Solubility in less acidic buffers is lower (0.4-0.5 mg/mL). | [5] |
| Lenalidomide Hydrochloride | ||
| IUPAC Name | 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | [6] |
| Molecular Formula | C₁₃H₁₄ClN₃O₃ | [6] |
| Molecular Weight | 295.72 g/mol | [6] |
| CAS Number | 1243329-97-6 | [6] |
Mechanism of Action
Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor activity, immunomodulation, and anti-angiogenesis.[2][7] Its primary mechanism involves acting as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN).[2][8]
Upon binding to CRBN, lenalidomide induces the recruitment and subsequent ubiquitination and proteasomal degradation of specific neosubstrate proteins, most notably the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][2][8] These factors are crucial for the survival of malignant B-cells.[2] The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects:
-
Anti-Myeloma Effects: The depletion of IKZF1/3 results in the downregulation of interferon regulatory factor 4 (IRF4), a key survival factor for multiple myeloma cells, ultimately leading to apoptosis.[8]
-
Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).[8] This, in turn, stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing their cytotoxic capabilities and promoting antibody-dependent cellular cytotoxicity (ADCC).[2][9] Lenalidomide can also act as a T-cell co-stimulator by phosphorylating CD28, independent of the CRBN pathway.[8]
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1][2]
Caption: Core mechanism of Lenalidomide via the CRL4-CRBN E3 ligase complex.
Caption: Downstream signaling effects of Lenalidomide in different cell types.
Experimental Protocols
A common synthetic route involves a two-step process: the formation of a nitro-intermediate followed by catalytic hydrogenation.[10][11][12]
Protocol:
-
Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.
-
Charge a reaction vessel with N,N-dimethylformamide (DMF).
-
Add methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione (B110489) hydrochloride to the DMF.[10][11]
-
Add an acid-binding agent, such as triethylamine (B128534) or sodium acetate, slowly to the reaction mixture at 25-30°C under a nitrogen atmosphere.[10][13]
-
Stir the mixture for several hours (e.g., 18-21 hours) at a controlled temperature (e.g., 50-55°C).[10][13]
-
Upon completion, add water to precipitate the product.[10]
-
Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.[10]
-
-
Step 2: Synthesis of Lenalidomide (Catalytic Hydrogenation).
-
Suspend the nitro-intermediate from Step 1 in a suitable solvent system, such as a mixture of DMF and water or methanol.[11][12]
-
Add a palladium on carbon (10% Pd/C) catalyst to the suspension.[11][12]
-
Place the reaction mixture in a hydrogenation kettle under hydrogen gas pressure (e.g., 30-50 psi).[10][13]
-
Heat the mixture (e.g., 80°C) and stir until the reaction is complete, monitored by the cessation of hydrogen uptake.[11]
-
Filter the reaction mixture while hot through a celite bed to remove the catalyst.[13]
-
Concentrate the filtrate and add water to precipitate the final product.[11]
-
Filter, wash with a solvent like methanol, and dry the solid under vacuum to obtain lenalidomide.[11]
-
Caption: Experimental workflow for the two-step synthesis of Lenalidomide.
RP-HPLC is a standard method for determining the purity and quantifying lenalidomide in bulk samples and pharmaceutical formulations.[14]
Methodology:
-
Chromatographic System: Shimadzu LC-2010 HT or equivalent.[14]
-
Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[14][15]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is Phosphate buffer (pH 2.5-3.5) and Acetonitrile in a ratio of 55:45 or 90:10 (v/v).[14][15]
-
Detection: UV-Visible spectrophotometer at 210 nm or 242 nm.[14][15]
-
Injection Volume: 10-20 µL.[15]
-
Sample Preparation: Accurately weigh and dissolve the lenalidomide sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Analysis: The retention time for lenalidomide is typically short, often around 2.5 minutes under optimized conditions.[14] The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[14]
The anti-proliferative effects of lenalidomide on cancer cell lines are commonly assessed using cell viability assays.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Culture multiple myeloma (e.g., MM1.S, H929) or myelodysplastic syndrome (e.g., MDS-L) cell lines in appropriate culture medium and conditions.[16]
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of lenalidomide (and vehicle control, e.g., DMSO).[16]
-
Incubation: Incubate the treated cells for a specified period (e.g., 10-12 days).[16]
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Mix the contents to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express cell viability as the percentage of the luminescence signal relative to the vehicle-treated control cells. Plot the data to generate dose-response curves and calculate IC₅₀ values.[16]
Quantitative Data
Lenalidomide is rapidly absorbed after oral administration, with minimal metabolism, and is primarily excreted unchanged in the urine.[17][18] Renal function is a critical factor influencing its clearance.[18][19]
Table 2: Pharmacokinetic Parameters of Lenalidomide in Adults
| Parameter | Value | Conditions/Notes | Source |
| Absorption | |||
| Bioavailability (Oral) | >90% (fasting) | Food reduces AUC by 20% and Cmax by 50%. | [18] |
| Time to Peak (Tmax) | 0.5 - 6 hours | Healthy subjects and patients. | [17][20] |
| Distribution | |||
| Apparent Volume of Distribution (Vd/F) | 68.8 L | Population PK model in patients with B-cell malignancies. | [21] |
| Metabolism | |||
| Metabolism | Minimal | Includes chiral inversion and minor hydroxylation. | [18] |
| Elimination | |||
| Apparent Clearance (CL/F) | 12 L/h | Population PK model in patients with B-cell malignancies. | [21] |
| Elimination Half-life (t½) | 3 - 4 hours | Healthy subjects and patients with normal renal function. | [17][18] |
| Excretion | ~82% excreted unchanged in urine within 24h. | Primary route of elimination. | [18] |
| Effect of Renal Impairment (CrCl < 30 mL/min) | ~22% reduction in clearance. | Dose adjustments are recommended for CrCl < 50 mL/min. | [19][21] |
CrCl: Creatinine Clearance; AUC: Area Under the Curve; Cmax: Maximum Concentration.
Lenalidomide, typically in combination with dexamethasone, has demonstrated significant efficacy in treating multiple myeloma (MM), both in newly diagnosed and relapsed/refractory settings.[22][23][24]
Table 3: Efficacy of Lenalidomide-Containing Regimens in Multiple Myeloma
| Patient Population | Treatment Regimen | Outcome | Result | Source |
| Relapsed or Refractory MM | Lenalidomide + Dexamethasone vs. Placebo + Dexamethasone | Overall Response (OR) Rate | 60.6% vs. 21.9% (RR: 2.76, P < 0.00001) | [22] |
| Complete Response (CR) Rate | 15.0% vs. 2.0% (RR: 8.61, P = 0.01) | [22] | ||
| Median Progression-Free Survival (PFS) | 11.1 months vs. 4.6 months (P < 0.001) | [23] | ||
| Median Overall Survival (OS) | 38.0 months vs. 31.6 months (P = 0.045) | [23] | ||
| Newly Diagnosed MM (Transplant Ineligible) | Lenalidomide + Dexamethasone vs. Melphalan, Prednisone, Thalidomide (MPT) | Median Progression-Free Survival (PFS) | 25.5 months vs. 21.2 months (HR: 0.72, P < 0.001) | [24] |
| Median Overall Survival (OS) | 58.9 months vs. 48.5 months (HR: 0.75) | [24] | ||
| Post-Autologous Stem Cell Transplant (ASCT) Maintenance | Lenalidomide vs. Placebo | 3-Year Progression-Free Survival (PFS) | 65.2% vs. 45.5% (RR: 1.43, P < 0.00001) | [22] |
RR: Risk Ratio; HR: Hazard Ratio.
This technical guide provides core information on this compound, summarizing its chemical properties, complex mechanism of action, relevant experimental protocols, and key quantitative data from pharmacokinetic and clinical studies. This information serves as a foundational resource for professionals engaged in cancer research and drug development.
References
- 1. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GSRS [precision.fda.gov]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C13H14ClN3O3 | CID 44234581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of action of lenalidomide in hematological malignancies | Semantic Scholar [semanticscholar.org]
- 8. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process For Preparing Lenalidomide [quickcompany.in]
- 11. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 12. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics of lenalidomide in subjects with various degrees of renal impairment and in subjects on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Population pharmacokinetics of lenalidomide in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma [ahdbonline.com]
Lenalidomide Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of lenalidomide (B1683929) hydrochloride across various preclinical animal models. The information presented herein, including quantitative data, experimental methodologies, and process visualizations, is intended to support researchers and professionals in drug development and translational science.
Executive Summary
Lenalidomide, a synthetic derivative of thalidomide (B1683933), exhibits complex immunomodulatory and anti-angiogenic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical species is critical for interpreting efficacy and toxicity studies and for translating findings to human clinical trials. This document synthesizes available data from studies in mice, rats, rabbits, and nonhuman primates, presenting key pharmacokinetic parameters in a comparative format. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lenalidomide observed in various animal models. These data highlight interspecies differences and the influence of administration routes on the drug's disposition.
Table 1: Lenalidomide Pharmacokinetics in Mice
| Strain | Dose & Route | Cmax | Tmax | AUC | Bioavailability (%) | Half-life (t½) | Reference |
| ICR | 0.5 mg/kg IP | - | - | - | 90-105% | - | [1][2] |
| ICR | 10 mg/kg IP | - | - | - | 90-105% | - | [1][2] |
| ICR | 0.5 mg/kg PO | - | - | - | 60-75% | - | [1][2] |
| ICR | 10 mg/kg PO | - | - | - | 60-75% | - | [1][2] |
| Humanized-liver | 50 mg/kg PO | Plasma conc. higher than control mice at 1-2h | 1-2 h | - | - | - | [3] |
Data not available is denoted by "-".
Table 2: Lenalidomide Pharmacokinetics in Rats
| Strain | Dose & Route | Cmax | Tmax | AUC | Bioavailability (%) | Half-life (t½) | Reference |
| Sprague Dawley | Oral / IV | - | - | - | 68-120% | - | [4] |
Specific dose levels were not detailed in the source material.
Table 3: Lenalidomide Pharmacokinetics in Rabbits
| Strain | Dose & Route | Cmax & AUC | Tmax | Bioavailability (%) | Half-life (t½) | Notes | Reference |
| NZW | 10-20 mg/kg/day PO | Increases were slightly less than dose-proportional | - | - | - | Lenalidomide was detected in fetuses | [5][6] |
This study focused on developmental toxicity, providing limited pharmacokinetic parameters.
Table 4: Lenalidomide Pharmacokinetics in Nonhuman Primates (Rhesus Monkeys)
| Species | Dose & Route | Apparent Clearance (Cl/F) | AUC (plasma) | Half-life (t½) | CSF Penetration (%) | Reference |
| Rhesus Monkey | 20 mg PO (single dose) | 8.7 mL/min/kg | 9 µM·h | 5.6 h | 11% | [7][8] |
All values are reported as medians from the study.
Experimental Protocols & Methodologies
The accurate determination of pharmacokinetic parameters relies on robust and well-defined experimental designs. Below are summaries of methodologies employed in key animal studies.
Murine Pharmacokinetic Study Protocol (Rozewski et al., 2012)
-
Animal Model: Institute of Cancer Research (ICR) mice, aged 8-10 weeks.[9]
-
Drug Formulation: Lenalidomide powder was dissolved in sterile phosphate-buffered saline (PBS) containing 1% hydrochloric acid (HCl) to a maximum concentration of 3 mg/mL.[1]
-
Dosing Regimen:
-
Sample Collection: Blood and tissues (brain, lung, liver, heart, kidney, spleen, muscle) were collected from euthanized animals (4-5 mice per timepoint) at specified intervals (2, 10, 20, 45, 60, 90, 180, 300, and 480 minutes).[9]
-
Analytical Method: Lenalidomide concentrations in plasma and tissue homogenates were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][9]
-
Data Analysis: Pharmacokinetic parameters were estimated using both noncompartmental and compartmental analysis methods.[1][2]
Nonhuman Primate Study Protocol (Rhee et al., 2011)
-
Dosing Regimen: A single oral dose of 20 mg of lenalidomide was administered to each animal.[7][8]
-
Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at specified intervals post-administration.[7]
-
Analytical Method: Lenalidomide concentrations were determined by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[7]
-
Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental methods. CSF penetration was determined as the ratio of the area under the concentration-time curve (AUC) in CSF to that in plasma (AUC
CSF/AUCplasma).[7]
Visualized Workflows and Pathways
To further clarify the processes involved in pharmacokinetic evaluation, the following diagrams illustrate a typical experimental workflow and the physiological disposition of lenalidomide.
Discussion of Key Pharmacokinetic Characteristics
-
Absorption: Lenalidomide is rapidly and well-absorbed following oral administration in animal models, which is consistent with human data.[1][4] High oral bioavailability has been reported in mice (60-75%) and rats (68-120%).[1][2][4]
-
Distribution: Lenalidomide exhibits moderate plasma protein binding (~35-45% in humans) and distributes to various tissues.[1] Notably, its penetration across the blood-brain barrier is limited. In mice, the drug was only detectable in the brain after higher IV doses, and in rhesus monkeys, CSF penetration was only 11%.[1][2][7] An atypical distribution has been noted in the spleen and brain in murine models.[2]
-
Metabolism: A key feature of lenalidomide is its limited metabolism.[10][11] In both animals and humans, the parent drug is the primary component found in circulation.[10][12] Minor metabolites, such as hydroxylated and acetylated forms, account for less than 5% of the total dose, indicating that cytochrome P450 enzymes play a minimal role in its clearance.[1][10]
-
Excretion: The primary route of elimination for lenalidomide is renal excretion of the unchanged drug.[1] Approximately 90% of an administered dose is recovered in the urine.[4][10] This indicates that renal function is a critical determinant of drug clearance, a factor that must be considered when interpreting data from models with potential renal impairment.
Conclusion
The pharmacokinetic profile of lenalidomide has been characterized in several key preclinical species. The drug demonstrates rapid oral absorption, limited metabolism, and primary elimination via renal excretion. While the overall ADME profile is broadly similar across species, notable differences in bioavailability and tissue distribution exist. The data and protocols summarized in this guide provide a foundational resource for designing and interpreting nonclinical studies, ultimately facilitating the continued development and translational understanding of lenalidomide.
References
- 1. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of pharmacokinetic profiles of lenalidomide in human plasma simulated using pharmacokinetic data in humanized-liver mice with liver toxicity detected by human serum albumin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma and cerebrospinal fluid pharmacokinetics of thalidomide and lenalidomide in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a physiologically based pharmacokinetic model for intravenous lenalidomide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Early-Stage Research on Lenalidomide Hydrochloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a potent immunomodulatory agent, has become a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. Its mechanism of action, centered around the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues for therapeutic intervention. This has spurred extensive early-stage research into the development of lenalidomide hydrochloride analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core aspects of this research, focusing on data-driven insights, detailed experimental methodologies, and the underlying biological pathways.
Mechanism of Action: The CRBN E3 Ligase Pathway
Lenalidomide and its analogs exert their therapeutic effects by hijacking the CRBN E3 ubiquitin ligase complex. These small molecules act as a "molecular glue," inducing or enhancing the interaction between CRBN and specific neosubstrate proteins that are not typically targeted by this ligase. This leads to the ubiquitination and subsequent proteasomal degradation of these target proteins.
Key downstream targets in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in anti-proliferative and apoptotic effects in malignant plasma cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for lenalidomide and some of its analogs from various preclinical studies. This data allows for a comparative analysis of their biological activity and pharmacokinetic properties.
Table 1: Cereblon Binding Affinity and Anti-proliferative Activity of Lenalidomide Analogs
| Compound | Modification | CRBN Binding Affinity (Kd or Ki, nM) | Cell Line | Anti-proliferative Activity (IC50, µM) | Reference |
| Lenalidomide | - | 177.8 - 640 | MM.1S | 0.05 | [5][6][7] |
| Pomalidomide (B1683931) | 4-amino modification | 156.6 | MM.1S | - | [5] |
| Thalidomide (B1683933) | - | 249.2 | - | - | [5] |
| Compound 4c | C-4 methylene (B1212753) chain | - | MM.1S | 0.27 | [8] |
| Mino | 5.65 | [8] | |||
| Compound 3j | 4-thioether | - | MM.1S | 0.0011 | [7] |
| Mino | 0.0023 | [7] | |||
| RPMI 8226 | 0.0055 | [7] | |||
| Compound 3ak | 4-F-phenyl-thioether | - | MM.1S | 0.079 | [9] |
| 4-methyl analog | 4-amino replaced with methyl | - | Namalwa | Potent | [10] |
| 4-chloro analog | 4-amino replaced with chloro | - | Namalwa | Potent | [10] |
| Compound 10a | Isoquinoline-1,3(2H,4H)-dione | 4830 (IC50) | NCI-H929 | 2.25 | [11] |
| U239 | 5.86 | [11] |
Table 2: Pharmacokinetic Parameters of Lenalidomide and Selected Analogs
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (F%) | Reference |
| Lenalidomide | Human | 25 mg, oral | 349 | 0.63 | 1437.3 | >90% | [12][13] |
| Compound 3j | Mouse | 60 mg/kg, oral | 283 | 0.83 | 755 | 39.2 | [7] |
| 4-methyl analog | Rat | - | - | - | - | Orally bioavailable | [10] |
| 4-chloro analog | Rat | - | - | - | - | Orally bioavailable | [10] |
Experimental Protocols
Synthesis of Lenalidomide Analogs
A general workflow for the synthesis of novel lenalidomide analogs often involves modification of the phthaloyl ring, particularly at the C-4 position. One common strategy is the Suzuki cross-coupling reaction.
Cereblon Binding Assay (Fluorescence Polarization)
This assay competitively measures the binding of test compounds to the CRBN-DDB1 complex by displacing a fluorescently labeled ligand.[2][3]
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide or pomalidomide (e.g., Cy5-labeled)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1% DMSO, 0.1% Pluronic F-127)
-
Test compounds (lenalidomide analogs)
-
Black, low-binding 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add a solution containing the CRBN-DDB1 complex and the fluorescently labeled ligand to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values from the competition binding curves.
Anti-proliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of lenalidomide analogs on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[1][6][8]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (lenalidomide analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[6]
-
Treat the cells with serial dilutions of the lenalidomide analogs and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[8]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of lenalidomide analogs in an in vivo setting using immunodeficient mice bearing human multiple myeloma tumors.[7][9][12][14]
Materials:
-
Immunodeficient mice (e.g., SCID or NSG mice)
-
Human multiple myeloma cell line (e.g., MM.1S, RPMI-8226)
-
Test compounds (lenalidomide analogs) formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human multiple myeloma cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the lenalidomide analog or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume by measuring with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Analyze the data to determine the effect of the treatment on tumor growth.
Preclinical Development Workflow
The early-stage research and preclinical development of lenalidomide analogs typically follow a structured workflow designed to identify promising lead candidates for further clinical investigation.
Conclusion
The early-stage research on this compound analogs is a dynamic and promising field in oncology drug discovery. By leveraging a deep understanding of the CRBN-mediated protein degradation pathway, researchers are systematically designing and evaluating novel compounds with the potential for enhanced therapeutic benefit. The methodologies and data presented in this guide offer a framework for the continued exploration and development of the next generation of immunomodulatory agents for the treatment of multiple myeloma and other cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Bone marrow-derived mesenchymal stem cells promote cell proliferation of multiple myeloma through inhibiting T cell immune responses via PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Teratogenic Mechanisms of Lenalidomide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and other hematological malignancies.[1] Despite its therapeutic benefits, its structural similarity to thalidomide raises significant concerns regarding teratogenicity.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying lenalidomide-induced teratogenicity. It details the central role of the Cereblon (CRBN) E3 ubiquitin ligase complex, the subsequent degradation of key developmental transcription factors, and the resultant downstream effects on embryonic development. This document summarizes key quantitative data from animal model studies, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug development and safety assessment.
Introduction
The history of thalidomide, which caused a global epidemic of severe birth defects in the 1950s and 1960s, serves as a stark reminder of the potential for small molecules to induce catastrophic developmental abnormalities.[2][3] Lenalidomide was developed as a more potent analogue of thalidomide with an improved safety profile, particularly concerning neurotoxicity.[4] However, it is not devoid of teratogenic effects.[4] Both lenalidomide and its parent compound are prescribed under strict risk evaluation and mitigation strategies (REMS) to prevent fetal exposure.[5][6]
Understanding the precise molecular mechanisms of lenalidomide's teratogenicity is critical for the development of safer future therapeutics. Research has revealed that lenalidomide exerts its effects, both therapeutic and teratogenic, by binding to the protein Cereblon (CRBN).[3][5] This binding event hijacks the normal function of the CRL4CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins known as "neosubstrates."[7][8] The degradation of these neosubstrates, which are crucial for normal embryonic development, is the primary initiating event in lenalidomide's teratogenic cascade.
The Core Mechanism: Cereblon and Neosubstrate Degradation
Lenalidomide functions as a "molecular glue," inducing proximity between CRBN and proteins that would not normally be its substrates.[8] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.
-
Cereblon (CRBN): CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3] Lenalidomide binds directly to a pocket in the CRBN protein.[3] This interaction alters the substrate specificity of the E3 ligase complex.[7]
-
Neosubstrates: Several key transcription factors essential for embryonic development have been identified as neosubstrates degraded by the lenalidomide-CRBN complex. The degradation of these proteins is strongly linked to the observed birth defects.
-
SALL4 (Spalt Like Transcription Factor 4): SALL4 is a C2H2 zinc finger transcription factor critical for limb development, among other processes.[9][10] Heterozygous loss-of-function mutations in the SALL4 gene in humans cause Duane-Radial Ray syndrome, which phenocopies many of the defects seen in thalidomide embryopathy, including phocomelia and thumb aplasia.[8][9][10] The degradation of SALL4 is considered a key event in lenalidomide-induced limb malformations.[9][11]
-
p63 (Tumor Protein p63): p63 is another transcription factor identified as a thalidomide-dependent neosubstrate.[3][7] It plays a crucial role in the development of ectodermal structures, including limbs. Knockdown of ΔNp63 in zebrafish leads to defects in pectoral fins.[7]
-
The species-specific nature of lenalidomide's teratogenicity is linked to subtle differences in the amino acid sequences of both CRBN and the neosubstrates. For instance, rodents are resistant to the teratogenic effects because their CRBN and SALL4 proteins have sequence variations that prevent lenalidomide-induced degradation.[3][11]
Signaling Pathway of Lenalidomide-Induced Teratogenicity
Caption: Lenalidomide binds to CRBN, inducing the ubiquitination and degradation of SALL4/p63.
Quantitative Data from Preclinical Models
The teratogenic potential of lenalidomide has been evaluated in several animal models. Rabbits and non-human primates are sensitive, while rodents are resistant.[11] Zebrafish and chick embryos have also been used to elucidate specific developmental effects.[12]
Table 1: Teratogenic Effects of Lenalidomide in Cynomolgus Monkeys
| Dosage (mg/kg/day) | Administration Period | Key Findings | Intrauterine Loss | Reference |
|---|---|---|---|---|
| 0.5, 1, 2, 4 | Gestation Days 20-50 | Malformations of upper and lower extremities observed in all dose groups. | 20% at 2 and 4 mg/kg/day | [13] |
| 15 (Thalidomide) | Gestation Days 26-28 | Classic thalidomide syndrome (malformed extremities). | 40% | [13] |
A No-Observed-Adverse-Effect Level (NOAEL) was not identified in this study.[13]
Table 2: Developmental Toxicity of Lenalidomide in New Zealand White Rabbits
| Dosage (mg/kg/day) | Administration Period | Maternal Toxicity | Developmental Toxicity | Reference |
|---|---|---|---|---|
| 3 | Gestation Days 7-19 | No adverse effects observed (NOAEL). | No adverse effects observed (NOAEL). | [14] |
| 10 | Gestation Days 7-19 | Reduced body weight gain and feed consumption. | Reduced fetal body weights, increased postimplantation loss, fetal variations. | [14] |
| 20 | Gestation Days 7-19 | Weight loss, one abortion. | Reduced fetal body weights, increased postimplantation loss, fetal variations. | [14] |
Unlike thalidomide, lenalidomide did not cause characteristic limb malformations in rabbits at these dosages and only induced developmental effects at maternally toxic doses.[14]
Table 3: Effects of Lenalidomide in Embryonic Models
| Model | Concentration / Dose | Key Findings | Reference |
|---|---|---|---|
| Chicken Embryo | 200 µg/mL (772 µM) | Severe head, beak, and eye defects (microphthalmia). | [12] |
| Zebrafish Embryo | 200 µg/mL | Microphthalmia (small eyes); no effect on pectoral fin length. |[12] |
Experimental Protocols
This section details common methodologies used to investigate the mechanisms of lenalidomide teratogenicity.
In Vivo Developmental Toxicity Study in Rabbits
This protocol is based on studies evaluating the teratogenic potential of lenalidomide in a sensitive species.[14]
-
Animal Model: New Zealand White (NZW) rabbits.
-
Acclimation: Animals are acclimated for a minimum of 5 days before mating.
-
Mating: Nulliparous females are artificially inseminated with semen from proven fertile males. Gestation Day (GD) 0 is the day of insemination.
-
Dose Groups: Animals are randomly assigned to dose groups (e.g., vehicle control, 3, 10, 20 mg/kg/day lenalidomide, and a positive control like 180 mg/kg/day thalidomide).
-
Administration: The test substance is administered via oral gavage daily from GD 7 to 19, covering the period of major organogenesis.
-
Monitoring: Maternal body weight, feed consumption, and clinical signs are recorded daily.
-
Termination: On GD 29, pregnant females are euthanized.
-
Maternal Evaluation: A full necropsy is performed. Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Evaluation: Fetuses are weighed and examined for external, visceral, and skeletal malformations. Skeletal evaluations are typically performed after clearing and staining with Alizarin Red S.
In Vitro Neosubstrate Degradation Assay
This protocol is used to confirm if a specific protein is a target for lenalidomide-induced degradation.
-
Cell Line: A human cell line, such as HEK293T or a multiple myeloma cell line (e.g., MM.1S), is used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Treatment: Cells are treated with a specific concentration of lenalidomide (e.g., 1-10 µM) or DMSO (vehicle control) for a defined period (e.g., 4-24 hours). To block the proteasome and observe ubiquitinated intermediates, cells can be co-treated with a proteasome inhibitor like MG132.
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-SALL4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis: The band intensity for the protein of interest is quantified and normalized to the loading control to determine the extent of degradation.
Experimental Workflow for Identifying Teratogenic Mechanism
Caption: Workflow for identifying lenalidomide's teratogenic targets and effects.
Conclusion and Future Directions
The teratogenic mechanism of lenalidomide is now understood to be initiated by its binding to CRBN, which co-opts the CRL4CRBN E3 ligase to degrade key developmental proteins, most notably SALL4.[3][9][11] This targeted protein degradation disrupts critical transcriptional networks, leading to severe developmental malformations, particularly of the limbs.[10]
While significant progress has been made, several areas warrant further investigation:
-
Identification of Additional Neosubstrates: A complete inventory of all neosubstrates degraded by lenalidomide in embryonic tissues could reveal other pathways contributing to teratogenicity.
-
Development of Safer Analogues: A detailed structural understanding of the CRBN-lenalidomide-neosubstrate ternary complex could enable the design of new IMiDs that retain therapeutic efficacy (e.g., by degrading IKZF1/3) but do not degrade teratogenicity-associated neosubstrates like SALL4.[1][15]
-
Refining Animal Models: The species-specificity of lenalidomide's effects highlights the need for carefully validated animal models. "Humanized" mouse models expressing human CRBN and SALL4 could serve as valuable tools for preclinical safety assessment.[11]
This guide provides a foundational understanding of lenalidomide's teratogenic mechanisms, offering a crucial knowledge base for professionals engaged in the development and safety evaluation of new therapeutics.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 11. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pomalidomide is nonteratogenic in chicken and zebrafish embryos and nonneurotoxic in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Lenalidomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent with a complex mechanism of action, has demonstrated significant therapeutic efficacy in various hematological malignancies.[1] Its pleiotropic effects include direct anti-tumor activity, immunomodulation, and anti-angiogenic properties.[1][2] In vitro assays are crucial for elucidating the specific cellular and molecular mechanisms of lenalidomide and for the preclinical evaluation of its therapeutic potential. This document provides detailed protocols for key in vitro assays to assess the biological activity of lenalidomide hydrochloride.
Mechanism of Action
Lenalidomide exerts its effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][4] The degradation of these transcription factors, which are crucial for B-cell development and function, is a key mechanism behind lenalidomide's anti-myeloma and immunomodulatory activities.[3][5]
Data Presentation
Table 1: Anti-proliferative Activity of Lenalidomide (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | 0.15 - 7 (sensitive) | [6] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | > 10 (resistant) | [6] |
| T-regulatory cells | - | ~10 | [7] |
Table 2: Immunomodulatory Effects of Lenalidomide on Cytokine Production
| Cytokine | Cell Type(s) | Effect of Lenalidomide | Citation(s) |
| TNF-α | Myeloma cells | Increased mRNA and protein levels | [6] |
| IL-8 | Myeloma cells | Increased | [6] |
| IL-2 | T cells | Increased production; stimulates NK cell cytotoxicity | [1][8] |
| IFN-γ | T cells | Increased production | [1][8] |
| IL-6 | Bone Marrow Stromal Cells (BMSCs) | Decreased secretion | [1] |
| IL-10 | Peripheral Blood Mononuclear Cells (PBMCs) | Increased secretion (anti-inflammatory) | [1] |
| IL-12 | PBMCs | Decreased production | [1] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for assessing the anti-proliferative effects of lenalidomide on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., multiple myeloma cell lines)
-
Complete culture medium
-
This compound
-
WST-1 cell proliferation reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of lenalidomide in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Add 100 µL of the lenalidomide dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
Add 10 µL of WST-1 reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[9]
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by lenalidomide.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture until they reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of lenalidomide (e.g., 1 µM, 10 µM, 50 µM) for 24 to 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[1]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cytokine Production Assay (ELISA)
This protocol is for measuring the effect of lenalidomide on the production of cytokines such as TNF-α, IL-2, IL-6, IL-10, and IFN-γ by Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-2, IL-6, IL-10, IFN-γ)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add lenalidomide at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
For T-cell-dependent cytokine production (IL-2, IFN-γ), co-stimulate the cells with PHA (e.g., 1 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants by centrifugation.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Anti-Angiogenesis Assay (Endothelial Tube Formation)
This protocol is for assessing the anti-angiogenic potential of lenalidomide.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of lenalidomide (e.g., 1 µM, 10 µM, 50 µM).
-
Seed 1.5 x 10⁴ HUVECs onto the surface of the solidified Matrigel in each well.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops in multiple random fields of view for each condition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lenalidomide's core mechanism of action.
Caption: Immunomodulatory effects of Lenalidomide.
Caption: General workflow for in vitro assays.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide Hydrochloride Cell Culture Treatment
These guidelines are intended for researchers, scientists, and drug development professionals investigating the in vitro effects of lenalidomide (B1683929) hydrochloride.
Introduction
Lenalidomide, a thalidomide (B1683933) derivative, is an immunomodulatory agent with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is widely used in the treatment of hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[2][3] The primary mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[2][4]
In addition to its direct cytotoxic effects, lenalidomide modulates the tumor microenvironment and enhances anti-tumor immunity.[5] It stimulates T-cell proliferation, increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and enhances the cytotoxic activity of Natural Killer (NK) cells.[1][6] Lenalidomide also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1, IL-6, and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10.[1]
These application notes provide detailed protocols for treating cell cultures with lenalidomide hydrochloride and assessing its biological effects, including cytotoxicity, apoptosis, and cytokine modulation.
Materials and Reagents
2.1. This compound Stock Solution Preparation
-
Compound: this compound (powder)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in DMSO. For a 15 mM stock, reconstitute 5 mg of powder in 1.29 mL of DMSO.[7]
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
2.2. General Cell Culture Reagents
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (for adherent cells)
Experimental Protocols
3.1. Cell Viability and Proliferation Assay (MTT/WST-1)
This protocol assesses the effect of lenalidomide on cell viability and proliferation.
-
Principle: Tetrazolium salts (MTT or WST-1) are reduced by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 1 x 104 to 5 x 104 cells/well in a 96-well plate.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of lenalidomide (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) to the wells.[8][9]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).[9][10]
-
-
MTT/WST-1 Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of lenalidomide that inhibits cell growth by 50%).
-
-
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by lenalidomide.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of lenalidomide and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[9]
-
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently detach using trypsin-EDTA and then collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Identify four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in lenalidomide-treated samples to the vehicle control.
-
-
3.3. Cytokine Profiling (ELISA)
This protocol measures the concentration of specific cytokines in cell culture supernatants following lenalidomide treatment.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well or 6-well plates and treat with different concentrations of lenalidomide or a vehicle control.
-
-
Supernatant Collection:
-
After the desired incubation period, collect the cell culture supernatant by centrifugation to pellet any cells or debris.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-2, IL-6, IL-10, IFN-γ) using commercially available kits.[11]
-
Follow the manufacturer's protocol for the specific kit. This typically involves coating the plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in lenalidomide-treated samples to the vehicle control.
-
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Lenalidomide Conc. (µM) | Treatment Duration (h) | % Viability (Mean ± SD) | IC50 (µM) | Reference |
| Lu-99 (NSCLC) | 0, 1, 10, 50, 100 | 72 | Concentration-dependent decrease | ~50 | [10][12] |
| H1299 (NSCLC) | 0, 1, 10, 50, 100 | 72 | Concentration-dependent decrease | ~60 | [10][12] |
| H460 (NSCLC) | 0, 1, 10, 50, 100 | 72 | Concentration-dependent decrease | >100 | [10][12] |
| A549 (NSCLC) | 0, 1, 10, 50, 100 | 72 | Concentration-dependent decrease | >100 | [10][12] |
| MyLa (CTCL) | 10, 100 | 24 | Statistically significant decrease | Not Reported | [9] |
| MJ (CTCL) | 100 | 24, 48 | Statistically significant decrease | Not Reported | [9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Lenalidomide Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Method | Reference |
| MyLa (CTCL) | 10, 100 | 24 | Significantly increased vs. control | Annexin V/PI | [9] |
| MJ (CTCL) | 100 | 24, 48 | Significantly increased vs. control | Annexin V/PI | [9] |
| Hut-78 (CTCL) | 1 | 72 | Significantly increased vs. control | Annexin V/PI | [9] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Dose-dependent increase | Caspase-3 activation | [13] |
Table 3: Modulation of Cytokine Production by Lenalidomide
| Cytokine | Effect | Cell Type/System | Reference |
| TNF-α | Inhibition | In vitro studies | [1] |
| IL-1 | Inhibition | In vitro studies | [1] |
| IL-6 | Inhibition | In vitro studies | [1] |
| IL-12 | Inhibition | In vitro studies | [1] |
| IL-10 | Elevation | In vitro studies | [1] |
| IL-2 | Increased Production | T lymphocytes | [1][4] |
| IFN-γ | Increased Production | T lymphocytes | [1] |
Visualizations
Caption: Lenalidomide's dual mechanism of action.
Caption: General experimental workflow.
Caption: T-Cell signaling enhancement by Lenalidomide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lymphomation.org [lymphomation.org]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide induces apoptosis and inhibits angiogenesis via caspase‑3 and VEGF in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide Hydrochloride Dosing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a cornerstone therapy for multiple myeloma (MM) and certain myelodysplastic syndromes (MDS). The primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these factors results in downstream effects including the downregulation of IRF4 and c-Myc, and the upregulation of IL-2, ultimately leading to anti-tumor effects and immune modulation.[1][2][5]
It is crucial for preclinical research that mouse models are selected carefully, as standard murine models are inherently resistant to lenalidomide's effects due to a single amino acid difference in the CRBN protein. Humanized CRBN (CrbnI391V) mice are a more suitable model for studying the efficacy of lenalidomide.
These application notes provide a comprehensive overview of dosing regimens, experimental protocols, and key considerations for the use of lenalidomide hydrochloride in preclinical animal models.
Data Presentation: Lenalidomide Dosing and Efficacy in Animal Models
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of dosing regimens and their observed efficacy.
Table 1: Lenalidomide Dosing Regimens in Mouse Models
| Cancer Model | Mouse Strain | Administration Route | Dose | Dosing Schedule | Vehicle | Observed Efficacy | Citation(s) |
| Multiple Myeloma | SCID | Intraperitoneal (IP) | 10 mg/kg | Daily for 10 consecutive days | DMSO | Tumor growth reduction (T/C: 84%) | [6] |
| Multiple Myeloma | C57BL/KaLwRij | Intraperitoneal (IP) | 25 mg/kg/day | Daily for 21 consecutive days | DMSO | Inhibited tumor growth and prolonged survival | [7] |
| Multiple Myeloma (Lenalidomide-Resistant) | RPMI CB.17 SCID | Continuous Subcutaneous (s.c.) Infusion | 144-288 µ g/day | Continuous for 28 days | Not specified | Improved tumor control and reduced tumor volume compared to IP administration | [8] |
| Mantle Cell Lymphoma | NSG | Intraperitoneal (IP) | 50 mg/kg | Daily for 21 days | 1% DMSO in PBS | Significant growth retardation of xenografts | [9] |
| Blastic NK Cell Lymphoma | NSG | Oral Gavage (PO) | 50 mg/kg/day | Daily for 3 months | 0.5% carboxymethylcellulose and 0.25% Tween-80 | Significant reduction in tumor cells in peripheral blood, bone marrow, and spleen; prolonged survival | [10] |
| Amyotrophic Lateral Sclerosis (ALS) model | G93A transgenic | Not specified | 100 mg/kg | Not specified | Not specified | Increased mean survival by ~18.5% | [11] |
Table 2: Lenalidomide Dosing Regimens in Rat Models
| Study Type | Rat Strain | Administration Route | Dose | Dosing Schedule | Vehicle | Observations | Citation(s) |
| Pharmacokinetics | Sprague Dawley | Oral Gavage (PO) | 10 mg/kg | Single dose | Not specified | Used for pharmacokinetic analysis | [12] |
| Developmental Toxicity | New Zealand White Rabbits* | Stomach Tube | 3, 10, 20 mg/kg/day | Gestation days 7-19 | Not specified | Maternal and developmental NOAEL of 3 mg/kg/day | [13] |
Note: While not a rat model, this rabbit study provides important toxicological data.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween-80 in sterile water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, their average weight, and the desired dose (e.g., 50 mg/kg).
-
Prepare the vehicle solution by dissolving 0.5 g of CMC and 0.25 mL of Tween-80 in 100 mL of sterile water. Mix thoroughly using a magnetic stirrer until a homogenous suspension is formed.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the vehicle solution while continuously stirring.
-
Continue stirring until a uniform suspension is achieved. It is recommended to prepare the suspension fresh daily before administration to avoid hydrolysis.[10]
-
Administer the suspension to mice via oral gavage at the calculated volume based on individual animal body weight.
Protocol 2: Preparation and Administration of Lenalidomide for Intraperitoneal Injection
Materials:
-
This compound powder
-
Vehicle: 1% Dimethyl sulfoxide (B87167) (DMSO) in sterile Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound for the desired concentration (e.g., 2.5 mg/mL).
-
Prepare the vehicle by adding 1 mL of DMSO to 99 mL of sterile PBS.
-
Dissolve the this compound powder in the vehicle to achieve the final concentration. Vortex thoroughly to ensure complete dissolution.[9]
-
Draw the required volume of the lenalidomide solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection to the lower quadrant of the abdomen, taking care to avoid puncturing internal organs.
Protocol 3: General Animal Monitoring for Efficacy and Toxicity
Efficacy Monitoring:
-
Tumor Volume: For subcutaneous xenograft models, measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Survival: Monitor animals daily for signs of distress or morbidity. Record the date of death or euthanasia when moribund criteria are met. Plot survival curves using the Kaplan-Meier method.[7][11]
-
Biomarker Analysis: In hematological malignancy models, collect peripheral blood periodically to monitor for tumor markers or circulating tumor cells.[10]
Toxicity Monitoring:
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Signs: Observe animals daily for any adverse clinical signs, including changes in posture, activity level, grooming, and signs of pain or distress.
-
Complete Blood Count (CBC): Given that myelosuppression (neutropenia and thrombocytopenia) is a known side effect of lenalidomide, periodic blood collection for CBC analysis is recommended, especially for long-term studies.[14][15]
Mandatory Visualizations
Signaling Pathway of Lenalidomide
Caption: Lenalidomide's mechanism of action.
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. labs.dana-farber.org [labs.dana-farber.org]
- 6. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Starton reports improved tumor control with STAR-LLD continuous delivery in lenalidomide-resistant animal model | BioWorld [bioworld.com]
- 9. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Thalidomide and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. REVLIMID® (lenalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
Application Note: Preparation of Lenalidomide Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, handling, and storage of Lenalidomide (B1683929) hydrochloride stock solutions for experimental use. Lenalidomide is an immunomodulatory agent with anti-neoplastic and anti-angiogenic properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in both in vitro and in vivo studies. This note includes key physicochemical data, step-by-step protocols for different experimental needs, and best practices for ensuring solution stability and potency.
Physicochemical Properties and Solubility
Lenalidomide hydrochloride is the salt form of Lenalidomide, a derivative of thalidomide.[3][4] Its solubility is a critical factor in the preparation of stock solutions. The compound is highly soluble in organic solvents like DMSO but is sparingly soluble in aqueous buffers.[2][3][5] For aqueous applications, a primary stock solution in an organic solvent is typically required, followed by dilution in the appropriate aqueous medium.
Table 1: Physicochemical and Solubility Data for Lenalidomide and its Hydrochloride Salt
| Property | Lenalidomide | This compound | Citations |
| Appearance | Crystalline Solid / White Powder | Solid | [3][6] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₄ClN₃O₃ | [7] |
| Molecular Weight | 259.26 g/mol | 295.72 g/mol | [5][7] |
| CAS Number | 191732-72-6 | 1243329-97-6 | [5][7] |
| Purity | Typically ≥98% | Typically ≥98% | [3][7] |
| Solubility in DMSO | 16 - 100 mg/mL | ≥72.2 mg/mL | [3][5][7][8] |
| Solubility in DMF | ~16 mg/mL | Not specified | [3] |
| Solubility in Ethanol | Not specified | ≥1.83 mg/mL | [5] |
| Aqueous Solubility | Sparingly soluble (~0.4-0.5 mg/mL in buffers) | Insoluble in H₂O | [2][3][5] |
| Solid Storage | -20°C (≥4 years) or Room Temp, desiccated (24 mo) | -20°C | [3][7] |
| Solution Storage (DMSO) | -20°C for up to 3 months | -20°C (long-term storage not recommended) | [6][7] |
Experimental Protocols
Safety Precaution: Lenalidomide is teratogenic and may harm an unborn child.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a chemical fume hood.
Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a high-concentration stock solution, typically in the range of 10-50 mM, using fresh, anhydrous DMSO for optimal solubility.[8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm, PTFE for organic solvents)
Methodology:
-
Calculation: Determine the mass of Lenalidomide HCl required for your desired stock concentration and volume.
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (295.72 mg/mmol)
-
Example for 1 mL of a 10 mM stock: 10 mmol/L x 0.001 L x 295.72 g/mol = 2.96 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of Lenalidomide HCl powder and place it into a sterile polypropylene tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator or a warm water bath (not exceeding 37°C) to aid complete dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional but Recommended): For cell culture applications, sterile-filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube. This minimizes the risk of contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C, protected from light. The DMSO stock solution is stable for up to 3 months under these conditions.[6][7]
Figure 1. Workflow for preparing Lenalidomide HCl stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration DMSO stock into cell culture medium immediately before use.
Methodology:
-
Thaw a single aliquot of the Lenalidomide HCl DMSO stock solution at room temperature.
-
Perform a serial dilution. First, dilute the stock solution in culture medium to an intermediate concentration. For example, dilute a 10 mM stock 1:100 into medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture plates to achieve the final desired treatment concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
Lenalidomide's Mechanism of Action
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10] This binding alters the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][10] The degradation of these factors is a key event that leads to the drug's immunomodulatory and anti-myeloma activities.[9]
Figure 2. Simplified signaling pathway of Lenalidomide's mechanism of action.
Best Practices and Troubleshooting
-
Use Fresh Solvents: The solubility of Lenalidomide can be reduced by moisture-absorbed DMSO.[8] Always use fresh, anhydrous grade DMSO for preparing primary stock solutions.
-
Ensure Complete Dissolution: Incomplete dissolution is a common source of error. Always visually confirm that no solid particles remain before filtering or aliquoting.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound and precipitation.[7] Single-use aliquots are highly recommended.
-
Aqueous Solution Instability: Aqueous dilutions of Lenalidomide are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3]
-
Vehicle Controls: Always include a vehicle control (e.g., culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 7. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenalidomide Hydrochloride in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of lenalidomide (B1683929) hydrochloride in preclinical xenograft mouse models. This document outlines the mechanisms of action, provides detailed experimental protocols, and presents data in a structured format to facilitate study design and execution.
Introduction
Lenalidomide, an immunomodulatory agent with antineoplastic, anti-angiogenic, and anti-inflammatory properties, is a crucial compound in cancer research and therapy.[1] Its multifaceted mechanism of action makes it a valuable tool for in vivo studies using xenograft mouse models to investigate its therapeutic potential against various hematological malignancies and solid tumors. Lenalidomide exerts its effects through direct cytotoxicity to tumor cells and indirectly by modulating the tumor microenvironment and enhancing host immune responses.[1][2]
Mechanism of Action
Lenalidomide's anti-tumor activity is attributed to several mechanisms:
-
Direct Anti-Tumor Effects: It can inhibit the proliferation of malignant cells and induce apoptosis.[1] This is partly achieved by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), crucial for the survival of certain cancer cells.[3][4]
-
Immunomodulatory Effects: Lenalidomide enhances the activity of T cells and Natural Killer (NK) cells, key components of the anti-tumor immune response.[1][5] It stimulates T cell proliferation and increases the production of cytokines such as IL-2 and IFN-γ, while inhibiting pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12.[1][6]
-
Anti-Angiogenic Properties: The compound inhibits the formation of new blood vessels (angiogenesis) within the tumor, which is essential for tumor growth and metastasis.[1] It has been shown to reduce the levels of angiogenic factors.[7]
-
Modulation of the Tumor Microenvironment: Lenalidomide can alter the tumor microenvironment to be less supportive of tumor growth, in part by affecting non-malignant cells.[2]
Key Experimental Protocols
Xenograft Mouse Model Establishment
A critical first step is the successful establishment of a xenograft model that recapitulates the human disease.
-
Cell Lines: A variety of human cancer cell lines can be used. For instance, in multiple myeloma studies, KMS-11 or MM1.S cells are utilized.[8] For mantle cell lymphoma models, Mino cells have been employed.[9]
-
Mouse Strains: Immunodeficient mouse strains are required to prevent graft rejection. Commonly used strains include:
-
Cell Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (typically >95%).
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel, to enhance tumor formation.
-
Inject the cell suspension subcutaneously into the flank of the mice. The number of cells injected can range from 6 x 10^6 to 10 x 10^6 cells per mouse.[9]
-
For orthotopic models, cells can be injected into the relevant organ, for example, intravenously for disseminated disease models.[7]
-
Regularly monitor the mice for tumor development. Palpable tumors usually form within 10-14 days.[9]
-
Lenalidomide Hydrochloride Preparation and Administration
Proper preparation and administration of lenalidomide are crucial for reproducible results.
-
Preparation of Dosing Solution:
-
Administration Route and Dosage:
-
Oral Gavage: This is a common route of administration, mimicking the clinical use of lenalidomide.
-
Intraperitoneal (i.p.) Injection: This route is also frequently used in preclinical models.[9]
-
Dosage: Dosing can vary depending on the tumor model and study objective. Common dosages range from 10 mg/kg/day to 50 mg/kg/day.[7][9][10]
-
-
Treatment Schedule:
Assessment of Anti-Tumor Efficacy
Multiple endpoints should be evaluated to determine the efficacy of lenalidomide.
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot tumor growth curves for treated and control groups to visualize the treatment effect.
-
-
Survival Analysis:
-
Monitor mice for signs of morbidity and euthanize them when they reach predefined endpoints (e.g., tumor volume exceeding a certain size, significant weight loss, or poor body condition).
-
Construct Kaplan-Meier survival curves to compare the survival of different treatment groups.
-
-
Immunohistochemistry (IHC) and Immunofluorescence (IF):
-
Flow Cytometry:
-
Analyze immune cell populations in peripheral blood, spleen, and bone marrow.
-
Use fluorescently labeled antibodies to identify and quantify T cell subsets (e.g., CD4+, CD8+), NK cells, and regulatory T cells. This can reveal the immunomodulatory effects of lenalidomide in vivo.[5]
-
-
Cytokine Analysis:
-
Collect serum samples to measure the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α) using techniques like ELISA or multiplex bead arrays to assess the systemic immune response.[7]
-
Data Presentation
Quantitative data from xenograft studies should be summarized for clarity and ease of comparison.
Table 1: Lenalidomide Dosing and Administration in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Lenalidomide Dose (mg/kg/day) | Administration Route | Vehicle | Reference |
| Blastic NK Cell Lymphoma | Primary patient cells | NSG | 50 | Oral Gavage | 0.5% Carboxymethylcellulose, 0.25% Tween-80 | [7] |
| Mantle Cell Lymphoma | Mino | NSG | 50 | Intraperitoneal | 1% DMSO in PBS | [9] |
| Multiple Myeloma | 5TGM1 | C57BL/KaLwRij | 25 | Intraperitoneal | DMSO | [11] |
| Multiple Myeloma | MM1.S | SCID | Not specified | Not specified | Not specified | [8] |
| Mantle Cell Lymphoma | JBR | CB17-SCID | 10 | Not specified | Vehicle | [10] |
Table 2: Efficacy of Lenalidomide in Xenograft Models - Example Data
| Cancer Model | Parameter | Control Group | Lenalidomide Group | P-value | Reference |
| Blastic NK Cell Lymphoma | % BNKL cells in Peripheral Blood | ~70% | ~20% | <0.05 | [7] |
| Blastic NK Cell Lymphoma | Active Caspase-3 (BNKL cells) | Low | Significantly Augmented | <0.05 | [7] |
| Mantle Cell Lymphoma | Tumor Volume (mm³) at Day 21 | ~1500 | ~500 | <0.05 | [9] |
| Mantle Cell Lymphoma | Lymphatic Vessel Density | High | Dramatically Reduced | <0.05 | [9] |
| Multiple Myeloma | Tumor Burden (IgG2b M-protein) | Increased | Inhibited Growth | <0.05 | [11] |
| Multiple Myeloma | Survival | Median ~30 days | Median ~45 days | <0.05 | [11] |
Visualizations
Caption: Experimental workflow for a typical xenograft mouse model study with lenalidomide.
Caption: Simplified signaling pathways of lenalidomide's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [open.bu.edu]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Administration of Lenalidomide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Lenalidomide hydrochloride (HCl), a potent immunomodulatory and anti-angiogenic agent with significant clinical applications, particularly in multiple myeloma and other hematological malignancies.
Introduction and Mechanism of Action
Lenalidomide, a thalidomide (B1683933) analog, exerts its pleiotropic effects primarily by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3) in lymphoid cells. The degradation of these substrates results in two major downstream effects:
-
Direct Anti-Tumor Activity: In multiple myeloma cells, the degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors like Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately inducing cell cycle arrest and apoptosis.
-
Immunomodulatory Effects: Lenalidomide enhances the activity of T cells and Natural Killer (NK) cells. It promotes the proliferation of anti-tumor T cells and increases the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This dual mechanism of direct cytotoxicity and immune stimulation makes it a highly effective therapeutic agent.
Below is a diagram illustrating the core signaling pathway of Lenalidomide.
Application Notes and Protocols for the Use of Lenalidomide Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lenalidomide (B1683929) hydrochloride in primary cell cultures. This document is intended to guide researchers in studying the multifaceted effects of lenalidomide on various primary cell types, with a focus on its immunomodulatory and anti-neoplastic properties.
Introduction
Lenalidomide, an immunomodulatory agent with anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, is a crucial therapeutic agent for multiple myeloma (MM) and other hematological malignancies.[1] Its mechanism of action is primarily centered on its binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors is critical for the direct cytotoxic effects on MM cells and the immunomodulatory effects on T cells and other immune cells.[2] In primary cell cultures, lenalidomide has been shown to modulate cytokine production, enhance T cell and Natural Killer (NK) cell activity, and influence the cellular microenvironment.[1][3]
Key Applications in Primary Cell Cultures
-
Direct Anti-Tumor Effects: Assessing the direct cytotoxic and anti-proliferative effects on primary malignant cells, particularly from multiple myeloma patients.
-
Immunomodulation: Investigating the effects on immune cell populations within peripheral blood mononuclear cells (PBMCs), including T cell co-stimulation, NK cell activation, and dendritic cell (DC) maturation.
-
Cytokine Profiling: Characterizing the changes in the secretion of pro-inflammatory and anti-inflammatory cytokines in response to lenalidomide treatment.
-
Microenvironment Interactions: Studying the interplay between malignant cells and the bone marrow microenvironment, including bone marrow stromal cells (BMSCs), under the influence of lenalidomide.
Data Presentation
Table 1: Effects of Lenalidomide on Primary Dendritic Cell (DC) Maturation Markers
| Cell Source | Lenalidomide Concentration | Marker | Mean Fluorescence Intensity (MFI) ± SEM (Control vs. Lenalidomide) | Fold Change | p-value |
| Bone Marrow Monocytes (MM Patients) | 0.1 µM | HLA-DR | 45.82 ± 4.55 vs 59.45 ± 8.21 | 1.30 | 0.029 |
| 1 µM | HLA-DR | 45.82 ± 4.55 vs 73.52 ± 7.71 | 1.60 | 0.001 | |
| 0.1 µM | CD86 | 137.58 ± 22.83 vs 177.76 ± 27.04 | 1.29 | 0.036 | |
| 1 µM | CD86 | 137.58 ± 22.83 vs 223.38 ± 32.26 | 1.62 | 0.003 | |
| Peripheral Blood Monocytes (MM Patients) | 0.1 µM | CD86 | 147.49 ± 45.08 vs 200.44 ± 44.22 | 1.36 | 0.002 |
| 1 µM | CD86 | 147.49 ± 45.08 vs 249.61 ± 42.10 | 1.69 | 0.016 |
Data extracted from a study on dendritic cell maturation in multiple myeloma patients.[1]
Table 2: Lenalidomide-Induced Cytokine and Chemokine Secretion by Bone Marrow-Derived Dendritic Cells from MM Patients
| Cytokine/Chemokine | Lenalidomide Concentration | Median Concentration (pg/mL) (Control vs. Lenalidomide) | p-value |
| IL-8 | 0.1 µM | 1076 vs 1755 | < 0.05 |
| 1 µM | 1076 vs 2193 | < 0.05 | |
| CCL2 | 0.1 µM | 1355 vs 2414 | < 0.05 |
| 1 µM | 1355 vs 2831 | < 0.05 | |
| CCL5 | 0.1 µM | 49.68 vs 64.48 | < 0.05 |
| 1 µM | 49.68 vs 96.94 | < 0.05 | |
| TNF-α | 0.1 µM | 684.4 vs 965.4 | < 0.05 |
| 1 µM | 684.4 vs 1101 | < 0.05 |
Data shows that lenalidomide treatment enhances the production of several pro-inflammatory and chemotactic cytokines by dendritic cells.[1]
Table 3: IC50 Values of Lenalidomide in Human Myeloma Cell Lines (HMCLs)
| HMCL | Molecular Subtype | IC50 (µM) |
| NCI-H929 | MMSET translocation | 0.15 |
| OPM-2 | MMSET translocation | 7 |
| LP-1 | MMSET translocation | 2 |
| XG-7 | MMSET translocation | >10 (Resistant) |
| L363 | C-MAF or MAF B translocation | 5 |
| MM.1S | C-MAF or MAF B translocation | 3 |
| RPMI-8226 | C-MAF or MAF B translocation | >10 (Resistant) |
| U266 | CCND1 translocation | 3 |
This table illustrates the dose-dependent growth inhibition of various myeloma cell lines by lenalidomide, highlighting the heterogeneity in sensitivity.[4]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for downstream applications such as immunophenotyping and cytokine analysis following lenalidomide treatment.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Plate the cells at the desired density for subsequent experiments.
Protocol 2: In Vitro Treatment of Primary Cells with Lenalidomide Hydrochloride
Objective: To treat primary cell cultures with lenalidomide to assess its biological effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Primary cells in culture
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot of the lenalidomide stock solution.
-
Prepare working solutions of lenalidomide by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest lenalidomide concentration used.
-
Remove the existing medium from the primary cell cultures and replace it with the medium containing the appropriate concentration of lenalidomide or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 3: Assessment of Cell Viability using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify apoptosis in primary cells following lenalidomide treatment by flow cytometry.
Materials:
-
Lenalidomide-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Harvest the cells after lenalidomide treatment and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Cytokine Profiling using Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of specific cytokines in the supernatant of lenalidomide-treated primary cell cultures.
Materials:
-
Supernatants from lenalidomide-treated and control cell cultures
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-2, TNF-α, IFN-γ)
-
Microplate reader
Procedure:
-
After the desired incubation period, centrifuge the cell cultures at 300 x g for 5 minutes.
-
Carefully collect the supernatant and store at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Mandatory Visualizations
Caption: A generalized workflow for studying the effects of lenalidomide on primary cells.
Caption: The signaling pathway of lenalidomide's action through the CRBN E3 ubiquitin ligase complex.
Conclusion
The use of this compound in primary cell cultures is a powerful tool for elucidating its complex mechanisms of action. The protocols and data presented here provide a framework for researchers to design and execute experiments that can further our understanding of this important therapeutic agent. By carefully selecting primary cell types, experimental conditions, and analytical methods, it is possible to gain valuable insights into the direct anti-tumor and immunomodulatory effects of lenalidomide, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Lenalidomide increases human dendritic cell maturation in multiple myeloma patients targeting monocyte differentiation and modulating mesenchymal stromal cell inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune modulatory effects of lenalidomide on the cultured peripheral blood mononuclear cells from vitiligo patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Lenalidomide Hydrochloride Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue with immunomodulatory, anti-angiogenic, and anti-neoplastic properties, is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies.[1] Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates. This targeted protein degradation is central to the therapeutic effects of Lenalidomide.
These application notes provide detailed protocols for the detection of key Lenalidomide targets and their downstream effectors using Western blot analysis, a fundamental technique for monitoring changes in protein expression.
Primary and Downstream Targets of Lenalidomide
The primary molecular target of Lenalidomide is Cereblon (CRBN) . The binding of Lenalidomide to CRBN induces the degradation of the following key protein targets:
-
Ikaros Family Zinc Finger 1 (IKZF1 or Ikaros) and Ikaros Family Zinc Finger 3 (IKZF3 or Aiolos) : These lymphoid transcription factors are essential for the survival of multiple myeloma cells. Their degradation is a primary mechanism of Lenalidomide's anti-myeloma activity.[4][5][6][7]
-
Casein Kinase 1 Alpha (CK1α) : Degradation of this protein is particularly important for the efficacy of Lenalidomide in myelodysplastic syndrome (MDS) with a 5q deletion.[8][9][10][11][12]
The degradation of these primary targets leads to downstream effects on other crucial cellular proteins, including:
-
Interferon Regulatory Factor 4 (IRF4) : A key transcription factor for plasma cell differentiation and survival, which is downregulated following IKZF1 and IKZF3 degradation.[2][13]
-
c-Myc : A potent oncoprotein whose expression is subsequently decreased upon the degradation of the upstream regulators.[2]
Signaling Pathway
The binding of Lenalidomide to CRBN initiates a cascade of events leading to the degradation of its neosubstrates and subsequent downstream effects.
Quantitative Data Summary
The following tables summarize the observed effects of Lenalidomide on its target proteins as measured by Western blot analysis in various studies. The data represents the percentage decrease in protein levels compared to untreated controls.
Table 1: Degradation of Primary Targets in Multiple Myeloma (MM) Cell Lines
| Cell Line | Target Protein | Lenalidomide Conc. (µM) | Treatment Time (hr) | % Decrease in Protein Level | Reference |
| MM.1S | IKZF1 | 1 | 24 | ~50-70% | [4] |
| MM.1S | IKZF3 | 1 | 24 | >80% | [4] |
| H929 | IKZF1 | 10 | 72 | Significant Decrease | [13] |
| H929 | IKZF3 | 10 | 72 | Significant Decrease | [13] |
| OPM2 | IKZF1 | 10 | 72 | Significant Decrease | [13] |
| OPM2 | IKZF3 | 10 | 72 | Significant Decrease | [13] |
Table 2: Degradation of CK1α in Myelodysplastic Syndrome (MDS) and Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Target Protein | Lenalidomide Conc. (µM) | Treatment Time (hr) | % Decrease in Protein Level | Reference |
| MDS-L | CK1α | 10 | 72 | Significant Decrease | [8] |
| KG-1 | CK1α | 10 | 24 | Significant Decrease | [8] |
| HCT116 | CK1α | 10 | 72 | Significant Decrease | [14] |
Table 3: Downregulation of Downstream Effectors in Multiple Myeloma (MM) Cell Lines
| Cell Line | Target Protein | Lenalidomide Conc. (µM) | Treatment Time (hr) | % Decrease in Protein Level | Reference |
| MM.1S | IRF4 | 10 | 72 | Significant Decrease | [13] |
| H929 | IRF4 | 10 | 72 | Significant Decrease | [13] |
| OPM2 | IRF4 | 10 | 72 | Significant Decrease | [13] |
| MM.1S | c-Myc | 10 | 48 | Significant Decrease | [15] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the degradation of Lenalidomide targets.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment:
-
Cell Lines:
-
Multiple Myeloma: MM.1S, H929, OPM2, U266
-
MDS/AML: KG-1, MDS-L
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Lenalidomide Hydrochloride Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with the desired concentration of Lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time points (e.g., 4, 8, 24, 48, 72 hours).
-
2. Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 4.
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Antibody (Clone/Catalog No.) | Dilution | Predicted MW (kDa) |
| CRBN | Rabbit pAb (Proteintech, 11435-1-AP) | 1:300 - 1:600 | 51-55 |
| IKZF1 (Ikaros) | Rabbit pAb (Novus Biologicals, NBP1-00125) | 1 µg/mL | ~50-80 |
| IKZF3 (Aiolos) | Rabbit pAb (Proteintech, 19055-1-AP) | 1:300 - 1:500 | 58-70 |
| CK1α | Rabbit pAb (Cell Signaling, #2655) | 1:1000 | 38 |
| IRF4 | Mouse mAb (ResearchGate article) | Varies | 52 |
| c-Myc | Rabbit mAb (Cell Signaling, #9402) | 1:1000 | 62 |
| β-Actin (Loading Control) | Mouse mAb (Sigma-Aldrich) | 1:5000 | 42 |
| GAPDH (Loading Control) | Rabbit mAb (Cell Signaling) | 1:1000 | 37 |
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
10. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH).
-
Express the results as a percentage of the untreated control.
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions and incubation times.
-
Verify protein transfer efficiency.
-
Ensure the ECL substrate is fresh and active.
-
Confirm the presence of the target protein in the cell lysate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Reduce the concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Optimize antibody dilution.
-
Ensure the purity of the protein lysate.
-
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize Western blotting for the study of Lenalidomide's mechanism of action. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. labs.dana-farber.org [labs.dana-farber.org]
- 12. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Preclinical Application Notes and Protocols: Lenalidomide Hydrochloride in Combination with Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, in combination with the corticosteroid dexamethasone (B1670325), has become a cornerstone in the treatment of multiple myeloma (MM). Preclinical studies have been instrumental in elucidating the synergistic anti-tumor effects and the complex molecular mechanisms underlying the efficacy of this combination therapy. These notes provide a comprehensive overview of the preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the combination of lenalidomide hydrochloride and dexamethasone.
Mechanism of Action
The synergistic anti-myeloma activity of lenalidomide and dexamethasone stems from their distinct but complementary mechanisms of action, which converge to induce tumor cell apoptosis, inhibit proliferation, and modulate the tumor microenvironment.
Lenalidomide's Primary Mechanism: Lenalidomide exerts its primary anti-tumor effect by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors, which are essential for myeloma cell survival, results in the downregulation of critical downstream targets, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[3] This cascade of events ultimately leads to cell cycle arrest and apoptosis of myeloma cells.
Dexamethasone's Mechanism: Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus, where it modulates the transcription of a wide range of genes. In the context of multiple myeloma, dexamethasone has direct pro-apoptotic effects, in part, by inducing the expression of pro-apoptotic proteins and activating caspase-9.[4]
Synergistic Effects: The combination of lenalidomide and dexamethasone results in a synergistic anti-myeloma effect.[5][6] This synergy is attributed to the dual induction of apoptotic pathways, with lenalidomide primarily activating the extrinsic caspase-8 pathway and dexamethasone activating the intrinsic caspase-9 pathway.[4] Furthermore, the combination leads to a more profound induction of tumor suppressor genes such as p21, p27, and Early Growth Response genes (EGR1, EGR2, EGR3), contributing to enhanced cell cycle arrest and apoptosis.[5]
Data Presentation
In Vitro Anti-proliferative Activity
The synergistic anti-proliferative effects of lenalidomide and dexamethasone have been demonstrated across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for lenalidomide is typically in the low micromolar range and is significantly reduced in the presence of dexamethasone.
| Cell Line | Lenalidomide IC50 (µM) | Dexamethasone IC50 (µM) | Lenalidomide + Dexamethasone | Combination Index (CI) | Reference |
| HT-29 | ~1000 (48h) | ~1000 (48h) | Significant synergistic anti-proliferative activity | Not Specified | [7] |
| Various MM cell lines | 0.15 - 7 | Not Specified | Enhanced growth inhibition | Not Specified | [8] |
Note: Specific IC50 values for the combination and Combination Index (CI) values are not consistently reported across the literature, but synergy is a recurrently observed phenomenon.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models of multiple myeloma have confirmed the enhanced anti-tumor efficacy of the lenalidomide and dexamethasone combination compared to single-agent treatment.
| Animal Model | Cell Line Xenograft | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| SCID Mice | MM1.S | Lenalidomide + Dexamethasone | Significant reduction in tumor volume compared to single agents | Not Specified | [3] |
| C57BL/KaLwRij Mice | 5TGM1 | Lenalidomide | Inhibited tumor growth | Prolonged survival | [9] |
| SCID Mice | RPMI-8226 | CPI203 + Lenalidomide + Dexamethasone | Complete arrest of tumor growth | Not Specified | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of lenalidomide and dexamethasone on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dexamethasone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of lenalidomide, dexamethasone, and their combination in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with lenalidomide and dexamethasone using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Dexamethasone
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometer
Procedure:
-
Seed cells at a density of 5 x 10^5 cells/well in a 6-well plate and treat with lenalidomide, dexamethasone, or the combination for 48 hours.
-
Harvest the cells by centrifugation at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of multiple myeloma cells treated with lenalidomide and dexamethasone.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Dexamethasone
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the drug combination as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI solution and incubate at room temperature for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. berensononcology.com [berensononcology.com]
- 7. dovepress.com [dovepress.com]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lenalidomide Hydrochloride in Lymphoma Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is an immunomodulatory agent with significant anti-neoplastic properties demonstrated in various hematologic malignancies, including non-Hodgkin lymphoma (NHL).[1][2][3] Its application in lymphoma cell line research is crucial for elucidating its mechanisms of action and for preclinical evaluation of its therapeutic potential. Lenalidomide exerts its effects through a multi-faceted approach, including direct cytotoxicity to tumor cells and indirect modulation of the tumor microenvironment.[1][2][3] This document provides detailed application notes and protocols for the use of Lenalidomide hydrochloride in lymphoma cell line studies.
Mechanisms of Action in Lymphoma Cell Lines
Lenalidomide's primary molecular target is the E3 ubiquitin ligase cereblon (CRBN).[1][4] Binding of Lenalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This degradation is a key event that triggers the downstream anti-proliferative and immunomodulatory effects of the drug.
Direct Anti-Tumor Effects:
-
Cell Cycle Arrest: Lenalidomide induces G0/G1 phase cell cycle arrest in malignant B-cell lines.[1][7] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1.[3][7][8]
-
Apoptosis: The drug promotes apoptosis in lymphoma cells through various mechanisms, including the activation of caspase-8 and increased sensitivity to Fas-mediated cell death.[6][7]
-
Inhibition of Signaling Pathways: Lenalidomide has been shown to inhibit the PI3K/Akt signaling pathway and downregulate NF-κB activity, both of which are critical for lymphoma cell survival and proliferation.[1][7] It can also regulate the CCL21/CCR7/ERK1/2 axis to inhibit migration and proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines.[9]
Immunomodulatory Effects:
-
T-Cell Co-stimulation: Lenalidomide enhances T-cell activation and proliferation by promoting tyrosine phosphorylation of the CD28 receptor, leading to increased production of IL-2 and IFN-γ.[1][7][10]
-
NK Cell Activation: It stimulates the proliferation and activation of Natural Killer (NK) cells, thereby enhancing their cytotoxic capabilities against lymphoma cells.[1][4] This also leads to increased antibody-dependent cellular cytotoxicity (ADCC) when combined with monoclonal antibodies like rituximab.[1][7][11]
-
Cytokine Modulation: Lenalidomide decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1][3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various lymphoma cell lines as reported in the literature.
Table 1: IC50 Values of Lenalidomide in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (µM) | Reference |
| KMS-12-BM | Multiple Myeloma | 0.475 | [12] |
| LB771-HNC | Head and Neck Carcinoma | 2.15 | [13] |
| L-363 | Multiple Myeloma | 2.92 | [13] |
| JAR | Choriocarcinoma | 2.97 | [13] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects of Lenalidomide on Cell Cycle and Apoptosis in Lymphoma Cell Lines
| Cell Line | Effect | Observation | Reference |
| Mantle Cell Lymphoma (MCL) | Cell Cycle Arrest | Increased percentage of cells in G0/G1 phase | [1] |
| Burkitt's Lymphoma | Cell Cycle Arrest | Dose-dependent arrest in G0/G1 phase | [7] |
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Mild increase in apoptosis | [14] |
| Mantle Cell Lymphoma (MCL) | Apoptosis | Synergistic induction of apoptosis with dexamethasone | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Lenalidomide on lymphoma cell lines and calculate the IC50 value.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-2, OCI-LY3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Lenalidomide in culture medium.
-
Add 100 µL of the Lenalidomide dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following Lenalidomide treatment.
Materials:
-
Lymphoma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of Lenalidomide for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of Lenalidomide on the expression and phosphorylation of key signaling proteins.
Materials:
-
Lymphoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CRBN, anti-p21, anti-phospho-Akt, anti-total-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Lenalidomide for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of Lenalidomide in Lymphoma Cells.
Caption: General Experimental Workflow for Evaluating Lenalidomide.
References
- 1. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide in lymphomas and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of lenalidomide in B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide and CC-4047 inhibit the proliferation of malignant B cells while expanding normal CD34+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide regulates the CCL21/CCR7/ERK1/2 axis to inhibit migration and proliferation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide in non-Hodgkin lymphoma: biological perspectives and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. selleckchem.com [selleckchem.com]
- 14. JNCCN 360 - CLL/MCL - Does Lenalidomide Treatment Impact Apoptosis in CLL? Research Study Suggests Perhaps [jnccn360.org]
Application Note: Lenalidomide Hydrochloride for Studying T-Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Lenalidomide (B1683929), a synthetic derivative of thalidomide, is an immunomodulatory drug (IMiD) with potent anti-tumor, anti-angiogenic, and immunomodulating properties.[1] It is widely used in the treatment of hematologic malignancies such as multiple myeloma and myelodysplastic syndromes.[2] For researchers, lenalidomide hydrochloride serves as a powerful tool to investigate the mechanisms of T-cell activation, co-stimulation, and immune synapse formation.[1][3] Its ability to enhance T-cell proliferation and cytokine production makes it a valuable compound for studies in immunology and cancer immunotherapy.[4] This document provides an overview of its mechanism of action, key applications, and detailed protocols for its use in T-cell activation studies.
Mechanism of T-Cell Co-stimulation Lenalidomide's primary molecular target is the protein Cereblon (CRBN).[5][6] CRBN is a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex CRL4^CRBN^.[2] By binding to CRBN, lenalidomide modulates the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5][6] These factors normally act as repressors of Interleukin-2 (IL-2) gene expression.[5][7] Their degradation de-represses the IL-2 promoter, leading to increased IL-2 production and subsequent T-cell proliferation and activation.[2]
Furthermore, lenalidomide significantly enhances the T-cell co-stimulatory pathway mediated by CD28.[1][8] It has been shown to increase the tyrosine phosphorylation of the CD28 intracellular domain, activating downstream signaling cascades involving PI3K and NF-κB, which are crucial for a robust T-cell response.[1][9] This dual mechanism of action—targeting key transcriptional repressors and augmenting co-stimulatory signals—underlies its profound effect on T-cell function.
Caption: Lenalidomide binds to CRBN, leading to degradation of IKZF1/3 and increased IL-2 production.
Quantitative Data Summary
The effects of lenalidomide on T-cell function are dose- and context-dependent. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of Lenalidomide on T-Cell Phenotype and Activation Markers
| Marker | Effect | Cell Subset | Comments | Reference(s) |
|---|---|---|---|---|
| Co-stimulatory | ||||
| CD28 | Upregulation | XBP1-CTL | Observed in 2 of 4 donors. | [10] |
| ICOS | Upregulation | XBP1-CTL | Observed in 3 of 4 donors. | [10] |
| Activation | ||||
| CD38 | Upregulation | XBP1-CTL | Observed in 4 of 4 donors. | [10] |
| CD69 | Upregulation | XBP1-CTL | Observed in 4 of 4 donors. | [10] |
| CD137 | Upregulation | CD4+ and CD8+ T-cells | Early activation marker. | [11] |
| Inhibitory | ||||
| PD-1 | Downregulation | XBP1-CTL / T-cells | Observed in 3 of 4 donors in one study. | [10][12] |
| Maturation |
| CD45RA | Downregulation | CD8+ T-cells | Indicates a shift to a mature immunophenotype. |[12][13] |
Table 2: Effects of Lenalidomide on T-Cell Cytokine Production
| Cytokine | Effect | Experimental System | Comments | Reference(s) |
|---|---|---|---|---|
| IL-2 | Increase | Human T-cells in vitro | A primary mechanism of T-cell co-stimulation. | [1][2][4] |
| IFN-γ | Increase | Human T-cells in vitro / CLL patients | Promotes Th1-polarized immune response. | [1][3][4][14] |
| TNF-α | Increase / Decrease | Varies by context | Increased in some T-cell studies, decreased systemically. | [1][14][15] |
| Granzyme B | Increase | Antigen-specific T-cells | Enhances cytotoxic T-lymphocyte activity. | [12][13] |
| IL-6 | Decrease | Systemic / Co-culture | Lenalidomide inhibits IL-6 secretion from MNCs. |[4][13][15] |
Table 3: Typical Experimental Parameters for In Vitro Studies
| Parameter | Typical Range | Assay Type | Reference(s) |
|---|---|---|---|
| Lenalidomide Concentration | 0.1 - 10 µM | Proliferation, Cytokine analysis, Flow cytometry | [10][16] |
| Incubation Time | 24 hours - 6 days | Varies with endpoint (activation markers vs. proliferation) | [7][10][17] |
| Cell Density | 1 x 10^5^ - 2 x 10^6^ cells/mL | T-cell culture | General practice |
| Primary Stimulation | Anti-CD3/CD28 antibodies, Antigen-pulsed DCs | T-cell activation assays |[12][18] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
CFSE dye
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody
-
Fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
96-well culture plates
-
Flow cytometer
Methodology:
-
T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend 2-5 x 10^7^ cells in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells twice.
-
Cell Culture Setup: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) for 2 hours at 37°C.[18] Wash wells with PBS.
-
Treatment: Resuspend CFSE-labeled cells at 1 x 10^6^ cells/mL in complete medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL). Add 200 µL of cell suspension to each well.
-
Add lenalidomide to treatment wells at desired final concentrations (e.g., 0.1, 1, 5 µM). Add an equivalent volume of vehicle (e.g., DMSO) to control wells.
-
Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO₂ incubator.[10][17]
-
Staining and Analysis: Harvest cells and stain with fluorescently-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash cells and acquire data on a flow cytometer. Analyze proliferation by gating on T-cell subsets and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.
Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol is for evaluating changes in the expression of surface and intracellular markers on T-cells following lenalidomide treatment.
Caption: Workflow for analyzing T-cell activation marker expression via flow cytometry.
Materials:
-
Same as Protocol 1, excluding CFSE dye.
-
Antibodies for markers of interest (e.g., anti-CD69, anti-CD28, anti-PD-1).[10]
-
Fixation/Permeabilization buffer (if analyzing intracellular targets).
Methodology:
-
Cell Culture Setup: Isolate T-cells or use PBMCs. Culture cells in a 24- or 48-well plate with appropriate stimulation (e.g., anti-CD3/CD28 beads or coated antibodies).
-
Treatment: Add lenalidomide or vehicle control to the cultures at desired concentrations.
-
Incubation: Incubate for 24 to 72 hours. The optimal time depends on the marker of interest (early activation markers like CD69 peak around 24 hours; others may take longer).[10]
-
Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Perform surface staining by incubating cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
-
(Optional for intracellular markers): After surface staining, wash the cells, then fix and permeabilize them using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).[11]
-
(Optional): Perform intracellular staining by incubating the permeabilized cells with antibodies against intracellular targets (e.g., cytokines, transcription factors).
-
Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) or the percentage of positive cells for each marker within the gated T-cell populations.[10]
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol quantifies the concentration of specific cytokines (e.g., IL-2, IFN-γ) secreted into the culture supernatant.
Materials:
-
Supernatants from T-cell cultures (from Protocol 1 or 2).
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit).
-
Microplate reader.
Methodology:
-
Sample Collection: At the end of the T-cell culture incubation (e.g., after 48-72 hours), centrifuge the plates/tubes.
-
Carefully collect the culture supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations in your samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample values. Compare the cytokine levels between lenalidomide-treated and control groups.
Safety and Handling of this compound
Lenalidomide is a potent therapeutic agent and a structural analogue of thalidomide, known for its teratogenicity. Strict safety precautions are mandatory.[19][20]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side-shields when handling the compound.[19][21]
-
Handling: Handle lenalidomide powder in a laboratory fume hood or a ventilated enclosure to avoid inhalation of dust.[19][22] Do not open or break capsules.[20] If powder contacts the skin, wash immediately and thoroughly with soap and water.[20]
-
Storage: Keep the container tightly sealed and store in a cool, well-ventilated area, away from moisture and direct sunlight.[21] Recommended long-term storage is often at -20°C or -80°C.[19]
-
Spills and Disposal: In case of a spill, wear full PPE and clean up using absorbent material.[19] Dispose of lenalidomide waste as hazardous chemical waste according to institutional and local regulations.[22]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[23]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[19]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19]
-
References
- 1. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment With Lenalidomide Modulates T-Cell Immunophenotype and Cytokine Production in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Lenalidomide targets the T-cell co-stimulatory pathway to mediate immu" by Jessica Marie Mcdaniel [digitalcommons.usf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. ubpbio.com [ubpbio.com]
- 20. Lenalidomide: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. echemi.com [echemi.com]
- 23. cleanchemlab.com [cleanchemlab.com]
Measuring Apoptosis After Lenalidomide Hydrochloride Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] A key mechanism of its antitumor activity is the induction of apoptosis, or programmed cell death, in malignant cells.[2][3] Understanding and accurately quantifying apoptosis following lenalidomide exposure is critical for preclinical drug evaluation, mechanistic studies, and the development of effective therapeutic strategies.
This document provides detailed application notes and experimental protocols for measuring apoptosis in cancer cells treated with lenalidomide hydrochloride. It is designed to guide researchers in selecting appropriate assays, executing the experiments, and interpreting the data.
Mechanisms of Lenalidomide-Induced Apoptosis
Lenalidomide exerts its pro-apoptotic effects through a multi-faceted approach, primarily by modulating the tumor microenvironment and by directly targeting cancer cells.[2] Its mechanisms include:
-
Direct Cytotoxicity: Lenalidomide directly induces apoptosis in hematopoietic tumor cells.[1] This is achieved in part through the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[2] The activation of caspase-8 triggers a downstream cascade, leading to the execution of apoptosis.
-
Modulation of IAP and NF-κB Signaling: Lenalidomide can downregulate the expression of anti-apoptotic proteins such as cellular inhibitor of apoptosis protein-2 (cIAP2) and can inhibit the activity of the transcription factor NF-κB, which is a critical survival factor for many cancer cells.
-
Gene Expression Alterations: Treatment with lenalidomide has been shown to upregulate the expression of pro-apoptotic genes like BH3-interacting domain death agonist (BID) and FOS, while downregulating survival-related genes.[3]
-
Immunomodulatory Effects: Lenalidomide enhances the activity of natural killer (NK) cells and T-cells, which can lead to increased immune-mediated killing of tumor cells.[2]
Data Presentation: Quantitative Analysis of Lenalidomide-Induced Apoptosis
The following tables summarize quantitative data from various studies on the pro-apoptotic effects of lenalidomide in different cancer cell lines.
Table 1: Dose-Dependent Effect of Lenalidomide on Apoptosis in NCI-H929 Multiple Myeloma Cells
| Lenalidomide Concentration (µM) | Treatment Duration (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Events (%) | Viable Cells (%) |
| 0 (Control) | 72 | 3.4 | 2.6 | 6.0 | 94.0 |
| 1 | 72 | 13.3 | 16.2 | 29.5 | 70.5 |
| 5 | 72 | 13.3 | 21.3 | 34.6 | 65.4 |
Data adapted from a study on NCI-H929 cells using Annexin V/PI staining. The results show a significant dose-dependent increase in apoptotic events.[4]
Table 2: Dose-Dependent Inhibition of Cell Proliferation by Lenalidomide in SMMC-7721 Hepatocellular Carcinoma Cells
| Lenalidomide Concentration (µg/mL) | Treatment Duration (hours) | Inhibition Rate (%) |
| 50 | 48 | 16.69 ± 1.54 |
| 100 | 48 | 24.31 ± 2.24 |
| 200 | 48 | 33.97 ± 2.58 |
This table demonstrates the dose-dependent cytotoxic effect of lenalidomide on SMMC-7721 cells.[5]
Table 3: Dose-Dependent Induction of Caspase-3 Activity by Lenalidomide in SMMC-7721 Cells
| Lenalidomide Concentration (µg/mL) | Treatment Duration (hours) | Caspase-3 Activity (OD 405 nm) |
| 0 (Control) | 48 | Baseline |
| 100 | 48 | Increased vs. Control |
| 200 | 48 | Further Increased vs. 100 µg/mL |
Caspase-3 activity was significantly upregulated with increasing concentrations of lenalidomide, indicating the involvement of the caspase cascade in the induced apoptosis.[5]
Experimental Protocols
This section provides detailed protocols for three commonly used assays to measure apoptosis following lenalidomide treatment.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of lenalidomide or the vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells and medium into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Use appropriate single-color controls for compensation setup.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7. Upon cleavage, a fluorescent or luminescent signal is generated, which is proportional to the enzyme activity.
Workflow Diagram:
Caption: Workflow for Caspase-3/7 activity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate (for luminescence) or a black-walled plate (for fluorescence) at an appropriate density.
-
Drug Preparation and Treatment: Prepare and add lenalidomide at various concentrations as described in the Annexin V protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel assay, such as a cell viability assay) or express the results as fold change relative to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). The incorporated label can then be detected by microscopy or flow cytometry.
Workflow Diagram:
Caption: Workflow for TUNEL assay.
Protocol:
-
Sample Preparation: Grow cells on glass coverslips or chamber slides. Treat with lenalidomide as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Labeling:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture (containing TdT and labeled dUTPs) to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection (if using an indirect method): If using Br-dUTP, wash the cells and add an anti-BrdU antibody conjugated to a fluorophore. Incubate as recommended by the manufacturer.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging and Quantification: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells (cells with fluorescently labeled fragmented DNA) relative to the total number of cells (identified by the nuclear counterstain).
Signaling Pathway
Caption: Lenalidomide apoptosis signaling pathway.
These protocols and application notes provide a comprehensive guide for researchers studying the pro-apoptotic effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this important anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory drugs Revlimid® (lenalidomide) and CC-4047 induce apoptosis of both hematological and solid tumor cells through NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lenalidomide Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lenalidomide (B1683929) hydrochloride in three-dimensional (3D) cell culture models. This document outlines the core mechanisms of lenalidomide, detailed protocols for its application in various 3D assays, and expected outcomes based on current scientific understanding.
Introduction to Lenalidomide and 3D Cell Culture
Lenalidomide, a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and pro-inflammatory properties. Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is crucial for lenalidomide's anti-myeloma and immunomodulatory effects.[1][2][3]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D monolayers. These models better recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo. Consequently, 3D models are increasingly employed in cancer research and drug development to provide more predictive data on drug efficacy and resistance.
Key Applications of Lenalidomide in 3D Cell Culture Models
The use of lenalidomide in 3D cell culture models can be broadly categorized into three main areas of investigation:
-
Direct Anti-Tumor Effects: Assessing the direct cytotoxic and anti-proliferative effects of lenalidomide on cancer cells grown as spheroids.
-
Immunomodulatory Activity: Evaluating the ability of lenalidomide to enhance the anti-tumor immune response in co-culture models incorporating immune cells.
-
Anti-Angiogenic Properties: Investigating the inhibition of new blood vessel formation in 3D angiogenesis assays.
Data Presentation: Quantitative Analysis of Lenalidomide's Effects
The following tables summarize representative quantitative data for the effects of lenalidomide in various 3D cell culture models. Note that these values are illustrative and can vary depending on the cell line, specific 3D culture technique, and assay conditions.
Table 1: Direct Anti-Tumor Effects of Lenalidomide on Multiple Myeloma Spheroids
| Parameter | 2D Monolayer | 3D Spheroid | Fold Change (3D vs. 2D) | Reference |
| IC50 (µM) for MM.1S cells | 5.8 | 18.2 | ~3.1x | Representative Data |
| IC50 (µM) for U266 cells | 8.2 | 25.5 | ~3.1x | Representative Data |
| Spheroid Volume Reduction (%) at 10 µM | N/A | 45% | N/A | Representative Data |
| Apoptosis Induction (Fold Change vs. Control) | 3.5 | 2.8 | 0.8x | Representative Data |
Table 2: Immunomodulatory Effects of Lenalidomide in 3D Co-Culture Models
| Parameter | Control | Lenalidomide (1 µM) | Fold Change | Reference |
| T-cell Mediated Cytotoxicity (%) | 25 | 65 | 2.6x | [1][4] |
| IFN-γ Secretion (pg/mL) | 150 | 450 | 3.0x | [4][5][6] |
| IL-2 Secretion (pg/mL) | 80 | 280 | 3.5x | [1][4][5] |
| T-cell Infiltration into Spheroids (%) | 15 | 40 | 2.7x | Representative Data |
Table 3: Anti-Angiogenic Effects of Lenalidomide in 3D Fibrin Gel Assay
| Parameter | Control | Lenalidomide (10 µM) | Percent Inhibition | Reference |
| Microvessel Density (vessels/mm²) | 85 | 30 | 64.7% | [7][8] |
| Total Branching Points | 120 | 45 | 62.5% | [7][8] |
| Cumulative Sprout Length (µm) | 2500 | 900 | 64.0% | [7][8] |
Experimental Protocols
Protocol for Assessing Direct Anti-Tumor Effects of Lenalidomide on 3D Spheroids
This protocol outlines the formation of multiple myeloma spheroids and the subsequent assessment of viability after treatment with lenalidomide.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Lenalidomide hydrochloride
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
-
Microscope for imaging
Procedure:
-
Cell Seeding: Suspend multiple myeloma cells in culture medium at a concentration of 2 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (2000 cells/well).
-
Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
Lenalidomide Treatment: Prepare a serial dilution of lenalidomide in culture medium. Carefully remove 50 µL of medium from each well and add 50 µL of the lenalidomide dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the spheroids with lenalidomide for 72-96 hours.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix thoroughly on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Protocol for Evaluating T-cell Mediated Cytotoxicity in a 3D Co-Culture Model
This protocol describes a method to assess the enhancement of T-cell killing of tumor spheroids by lenalidomide.
Materials:
-
Tumor cell line (e.g., a multiple myeloma cell line)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Culture medium
-
Ultra-low attachment 96-well plates
-
This compound
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Fluorescent labels for cells (e.g., Calcein-AM for live tumor cells, a red fluorescent dye for T-cells)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Spheroid Formation: Form tumor spheroids as described in Protocol 4.1.
-
T-cell Isolation: Isolate T-cells from healthy donor PBMCs using standard methods (e.g., magnetic bead separation).
-
Co-culture Setup:
-
After 48-72 hours of spheroid formation, add the isolated T-cells to the wells containing spheroids at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Simultaneously, add lenalidomide or vehicle control to the co-culture.
-
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
Cytotoxicity Assessment (LDH Assay):
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
-
Imaging (Optional):
-
Prior to co-culture, label the tumor cells with Calcein-AM (green fluorescence) and T-cells with a red fluorescent dye.
-
After the incubation period, image the co-cultures using a fluorescence microscope to visualize T-cell infiltration and tumor cell killing.
-
-
Data Analysis: Calculate the percentage of specific lysis based on LDH release. Quantify T-cell infiltration and tumor cell viability from images if applicable.
Protocol for Assessing Anti-Angiogenic Effects in a 3D Fibrin Gel Assay
This protocol details a method to evaluate the inhibitory effect of lenalidomide on the formation of capillary-like structures by endothelial cells in a 3D matrix.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Fibrinogen solution
-
Thrombin solution
-
Fibroblasts (as support cells)
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Cell Preparation: Culture HUVECs and fibroblasts separately to confluence.
-
Fibrin Gel Preparation:
-
On the day of the assay, prepare a fibrinogen solution in endothelial cell growth medium.
-
Prepare a thrombin solution.
-
-
Embedding Cells:
-
Trypsinize and resuspend HUVECs and fibroblasts in the fibrinogen solution. A typical ratio is 5:1 fibroblasts to HUVECs.
-
Add the thrombin solution to the cell-fibrinogen suspension to initiate polymerization.
-
-
Plate Seeding: Quickly dispense the mixture into wells of a 24-well plate. Allow the gel to polymerize at 37°C for 30 minutes.
-
Treatment: Once the gel has solidified, add endothelial cell growth medium containing different concentrations of lenalidomide or a vehicle control on top of the gel.
-
Incubation: Incubate for 5-7 days, replacing the medium with fresh lenalidomide-containing medium every 2 days.
-
Imaging and Analysis:
-
At the end of the incubation period, fix and stain the cultures for an endothelial cell marker (e.g., CD31).
-
Capture images of the tube formation using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branching points, and mesh area using image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Lenalidomide.
References
- 1. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide improves NKG2D-based CAR-T cell activity against colorectal cancer cells invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lenalidomide Hydrochloride Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Lenalidomide (B1683929) Hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Lenalidomide in common laboratory solvents?
A1: Lenalidomide's solubility is highly dependent on the solvent and the pH of aqueous solutions. It is generally more soluble in organic solvents and acidic aqueous environments.[1][2][3] Data for the hydrochloride salt is not widely published, and the values below are primarily for the lenalidomide free base. Researchers should note that the hydrochloride salt form may exhibit different solubility characteristics.
Q2: Why is the solubility in aqueous solutions pH-dependent?
A2: Lenalidomide is a weak base. In low pH (acidic) solutions, the molecule becomes protonated, which increases its polarity and enhances its solubility in polar solvents like water.[1][3] As the pH increases, the molecule is less likely to be protonated, leading to significantly lower aqueous solubility.[1] The greatest aqueous solubility for lenalidomide is observed in 0.1N HCl buffer.[2][4]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of lenalidomide.[5][6][7] Reported solubilities in DMSO vary, but concentrations of at least 16-50 mg/mL are achievable.[5][6][8] Dimethylformamide (DMF) is also a suitable alternative.[5] When preparing a stock, use high-purity, anhydrous solvent, and consider purging the vial with an inert gas to prevent degradation.[5]
Q4: Can I store lenalidomide solutions?
A4: Stock solutions in anhydrous DMSO can be stored at -20°C for up to three months.[7][9] It is not recommended to store aqueous solutions for more than one day due to limited stability and potential for precipitation.[5] For best results, prepare fresh aqueous dilutions from your DMSO stock for each experiment.
Solubility Data Tables
The following tables summarize the available solubility data for lenalidomide . This data should be used as a guideline, and we recommend experimental verification for your specific lot of lenalidomide hydrochloride.
Table 1: Solubility in Aqueous Buffers
| Solvent/Buffer | pH | Temperature | Approximate Solubility (mg/mL) | Citation |
| Water | Neutral | Not Specified | < 1.5 | [2][4] |
| 0.1N HCl | 1.2 | Not Specified | ~18 | [2][4] |
| Acidic Buffers | Low pH | Not Specified | Higher Solubility | [1][3] |
| Less Acidic Buffers | > 4.0 | Not Specified | 0.4 - 0.5 | [1] |
| PBS | 7.2 | Not Specified | ~0.5 (in 1:1 DMF:PBS) | [5] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature | Approximate Solubility (mg/mL) | Citation |
| DMSO | Not Specified | 16 - 52 | [5][6][8] |
| DMF | Not Specified | ~16 | [5] |
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely in the solvent. What should I do?
A5: If you encounter difficulty dissolving the compound, follow these steps:
-
Vortex: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Sonication: Use a bath sonicator to break up compound aggregates and facilitate dissolution.[10]
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.[10]
-
Solvent Quality: Confirm you are using a high-purity, anhydrous grade of the solvent (e.g., DMSO). Water contamination can significantly reduce the solubility of many organic compounds.[10]
Q6: The compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I fix this?
A6: This is a common issue known as "fall-out" that occurs when a compound is not soluble in the final aqueous medium. Use the following strategies to prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of lenalidomide in your assay.
-
Reduce DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is kept low (typically ≤0.5%) to minimize its effect on both your experiment and compound solubility.[10]
-
Perform Serial Dilutions: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in the aqueous medium.[10]
-
Ensure Rapid Mixing: Vortex or invert the tube immediately after adding the compound to the aqueous medium to promote rapid and uniform dispersion.[10]
Experimental Protocols & Workflows
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11][12][13]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., a specific pH buffer) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant temperature using an orbital shaker or rotator for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[13]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), cease agitation and allow the undissolved solid to settle.
-
Separation: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Analysis: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Determination: The solubility is the concentration of the compound in the filtrate. Equilibrium is confirmed when the concentration does not significantly change between the final two time points.[13]
Mechanism of Action: Signaling Pathway
Lenalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[14][15] It acts as a "molecular glue," binding to CRBN and inducing the recruitment of specific substrate proteins, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[7][14][16] This leads to their ubiquitination and subsequent degradation by the proteasome, resulting in the death of malignant cells, particularly in multiple myeloma.[14]
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. medkoo.com [medkoo.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 8. Lenalidomide - LKT Labs [lktlabs.com]
- 9. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. who.int [who.int]
- 14. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lenalidomide Hydrochloride Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Lenalidomide (B1683929) hydrochloride resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My lenalidomide-sensitive parental cell line is showing unexpected resistance to the drug. What are the possible causes?
A1: Several factors could contribute to this issue:
-
Cell Line Integrity: Over-passaging of cell lines can lead to genetic drift and altered phenotypes. It is crucial to use low-passage cells from a reliable source and routinely perform cell line authentication.
-
Reagent Quality: Ensure the lenalidomide hydrochloride used is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions regularly.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used can all impact the measured IC50 value. Standardize your protocols to ensure reproducibility.[1]
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cell cultures for contamination.
Q2: What are the primary molecular mechanisms of acquired lenalidomide resistance observed in cell lines?
A2: The most common mechanism is the downregulation or mutation of the Cereblon (CRBN) protein.[2][3] CRBN is the primary target of lenalidomide, and its presence is essential for the drug's anti-myeloma activity.[2][3][4] Other mechanisms include:
-
Alterations in the CRL4-CRBN E3 Ubiquitin Ligase Complex: Mutations or downregulation of components of this complex, such as UBE2G1, can impair the degradation of target proteins.[3][5]
-
Upregulation of Downstream Effectors: Increased expression or activation of transcription factors like IRF4 and MYC can bypass the effects of lenalidomide.[3][6]
-
Activation of Alternative Survival Pathways: Activation of pathways such as the IL-6/STAT3 signaling cascade can promote cell survival despite lenalidomide treatment.[2][6]
-
Epigenetic Modifications: Changes in DNA methylation and chromatin accessibility can lead to altered gene expression, including reduced CRBN expression.[7]
Q3: Are there biomarkers that can predict lenalidomide resistance in cell lines?
A3: While low CRBN expression is a strong indicator of resistance, its utility as a predictive biomarker is still under debate due to conflicting evidence from various studies.[3][4] Other potential biomarkers include the expression levels of IRF4 and the presence of mutations in the CRBN gene.[8] A recent study has also identified the RNA editing enzyme ADAR1 as a key factor in suppressing the immune response triggered by lenalidomide, suggesting it as a potential biomarker.[9]
Q4: What are the next-generation immunomodulatory drugs (IMiDs) that can overcome lenalidomide resistance?
A4: Newer generation IMiDs, known as Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide (B608038) and avadomide, have a higher binding affinity for CRBN.[10] This increased affinity may allow them to be effective even in cells with low CRBN expression, thereby overcoming resistance to lenalidomide.[7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for lenalidomide in replicate experiments. | 1. Variability in cell seeding density.2. Inconsistent drug concentration preparation.3. Differences in incubation times.4. Edge effects in multi-well plates. | 1. Ensure accurate cell counting and uniform seeding in all wells.2. Prepare fresh drug dilutions from a validated stock solution for each experiment.3. Strictly adhere to the predetermined incubation period.4. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Failure to generate a lenalidomide-resistant cell line. | 1. Initial drug concentration is too high, leading to excessive cell death.2. Insufficient duration of drug exposure.3. Parental cell line has a low propensity to develop resistance. | 1. Start with a low concentration of lenalidomide (e.g., IC20) and gradually increase the dose.[11]2. Continue the dose escalation for an extended period (several months may be necessary).[2]3. Consider using a different parental cell line known to be sensitive to lenalidomide. |
| Resistant cell line reverts to a sensitive phenotype after removal of the drug. | 1. The resistance mechanism is transient and not genetically stable. | 1. Continuously culture the resistant cell line in the presence of a maintenance dose of lenalidomide (e.g., IC10-IC20).[12] |
| Combination therapy does not show synergistic effects in overcoming resistance. | 1. The chosen combination targets pathways not relevant to the specific resistance mechanism of the cell line.2. Suboptimal drug concentrations or scheduling. | 1. Characterize the resistance mechanism of your cell line (e.g., CRBN status, pathway activation) to select an appropriate combination agent (e.g., STAT3 inhibitor for STAT3 activation).[2]2. Perform dose-matrix experiments to determine the optimal concentrations and sequence of drug administration. |
Quantitative Data Summary
Table 1: Comparison of IC50 Values in Lenalidomide-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | Lenalidomide IC50 (µM) | Pomalidomide (B1683931) IC50 (µM) | Bortezomib IC50 (nM) | Reference |
| MM.1S (Sensitive) | ~5 | ~0.1 | ~5 | [2] |
| MM.1SLenRes (Resistant) | >50 | >1 | ~5 | [2] |
| KMS11 (Sensitive) | ~10 | ~0.5 | ~10 | [2] |
| KMS11LenRes (Resistant) | >50 | >1 | ~10 | [2] |
| OPM2 (Sensitive) | ~2 | ~0.05 | ~3 | [2] |
| OPM2LenRes (Resistant) | >50 | >1 | ~3 | [2] |
| XG1 (Sensitive) | ~15 | ~0.8 | ~8 | [2] |
| XG1LenRes (Resistant) | >50 | >1 | ~8 | [2] |
Note: The resistant cell lines show a significant increase in the IC50 for lenalidomide and pomalidomide, but remain sensitive to the proteasome inhibitor bortezomib, indicating a specific IMiD resistance mechanism.[2]
Experimental Protocols
Protocol 1: Generation of a Lenalidomide-Resistant Cell Line
This protocol describes a method for generating a lenalidomide-resistant cell line by continuous exposure to escalating drug concentrations.[11][12][13][14]
Materials:
-
Lenalidomide-sensitive parental cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing lenalidomide at a starting concentration equal to the IC20 of the parental line.[11]
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the lenalidomide concentration in a stepwise manner.[11]
-
Maintain the cells at each concentration for 2-3 passages.[11] If significant cell death occurs, revert to the previous concentration until the cells recover.[11]
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a high concentration of lenalidomide (e.g., 10-fold the parental IC50).
-
Continuously culture the resistant cells in a medium containing a maintenance dose of lenalidomide to preserve the resistant phenotype.[12]
-
-
Confirmation of Resistance:
Protocol 2: Western Blot Analysis of CRBN Expression
This protocol outlines the steps for assessing the protein levels of CRBN in sensitive and resistant cell lines.
Materials:
-
Parental and lenalidomide-resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-CRBN)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each cell line on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate it with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Compare the intensity of the CRBN bands between the sensitive and resistant cell lines. Use a loading control (e.g., β-actin or GAPDH) to normalize the results. A significant decrease in the CRBN band intensity in the resistant line is indicative of CRBN downregulation.[2]
-
Visualizations
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 3. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma | MDPI [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenalidomide Hydrochloride Stability in Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of lenalidomide (B1683929) hydrochloride in common cell culture media. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is lenalidomide hydrochloride in aqueous solutions and cell culture media?
A1: While specific stability studies in common cell culture media like RPMI-1640 or DMEM are not extensively published, data from related conditions can provide valuable insights. Lenalidomide is known to undergo slow, non-enzymatic hydrolysis in aqueous solutions at physiological pH.[1] In human plasma, lenalidomide has an in vitro half-life of approximately 8 hours.[1][2] Studies on the structurally similar compound thalidomide (B1683933) and its N-alkyl analogs have shown half-lives ranging from 25 to 35 hours at 32°C in a pH 6.4 buffer.[3][4] One study also demonstrated that lenalidomide is stable in hot water (55°C) for at least 24 hours.[5]
For typical cell culture experiments (e.g., up to 72 hours), it is reasonable to assume that a portion of the lenalidomide will degrade. The extent of degradation can be influenced by the specific components of the culture medium, pH, and temperature.[6][7][8][9]
Q2: What is the best way to prepare and store this compound for cell culture experiments?
A2: this compound is sparingly soluble in aqueous buffers.[10] Therefore, it is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium. For long-term storage, the lyophilized powder is stable for up to 24 months when stored at room temperature and desiccated. Once dissolved in DMSO, the stock solution should be stored at -20°C and is stable for up to 3 months. To maintain potency, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. Aqueous solutions of lenalidomide are not recommended for storage for more than one day.
Q3: Should I replenish lenalidomide in my culture medium during long-term experiments?
A3: Given the in vitro half-life of approximately 8 hours in plasma, it is advisable to consider replenishing lenalidomide for experiments extending beyond 24 hours.[1][2] This will help to maintain a more constant concentration of the active compound in the culture medium, ensuring more reliable and reproducible results.
Q4: What are the known degradation products of lenalidomide in aqueous solutions?
A4: Lenalidomide's degradation primarily occurs through the hydrolytic cleavage of its glutarimide (B196013) ring.[1] This process is non-enzymatic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between batches. | Degradation of lenalidomide in the culture medium over the course of the experiment. | For experiments longer than 24 hours, consider replenishing the culture medium with freshly prepared lenalidomide at regular intervals. Perform a stability study under your specific experimental conditions to determine the degradation rate. |
| Lower than expected biological activity. | Loss of active compound due to degradation. Inaccurate initial concentration due to solubility issues. | Ensure complete dissolution of the lenalidomide stock solution before diluting into the culture medium. Prepare fresh working solutions for each experiment. Confirm the concentration of your stock solution using a validated analytical method like HPLC. |
| Precipitation of the compound in the culture medium. | Poor solubility of lenalidomide in the aqueous culture medium. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the medium. Ensure thorough mixing after adding the stock solution to the medium. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of lenalidomide in a relevant biological fluid.
| Matrix | Temperature | pH | Half-life | Citation(s) |
| Human Plasma (in vitro) | 37°C | Physiological | ~8 hours | [1][2] |
Experimental Protocols
Protocol for Determining Lenalidomide Stability in Cell Culture Media
This protocol outlines a general procedure to assess the stability of lenalidomide in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Cell culture medium of interest (e.g., RPMI-1640, DMEM), supplemented as for a typical experiment (e.g., with FBS)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate buffer components for the mobile phase
- Incubator (37°C, 5% CO2)
- Sterile microcentrifuge tubes
- Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
2. Procedure:
- Preparation of Lenalidomide Solution: Prepare a stock solution of lenalidomide in DMSO. Spike the cell culture medium with the lenalidomide stock solution to achieve the desired final concentration. Prepare a sufficient volume for all time points.
- Incubation: Aliquot the lenalidomide-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator with 5% CO2.
- Sample Collection: At each designated time point, remove one aliquot from the incubator.
- Protein Precipitation: To remove proteins from the medium that could interfere with the HPLC analysis, add a protein precipitation solvent (e.g., 3 volumes of ice-cold acetonitrile) to the sample. Vortex vigorously and incubate at -20°C for at least 30 minutes.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the concentration of lenalidomide using a validated HPLC method.
- Data Analysis: Calculate the percentage of lenalidomide remaining at each time point relative to the concentration at time 0.
3. HPLC Method:
- A validated Reverse-Phase HPLC (RP-HPLC) method is typically used for the quantification of lenalidomide. The mobile phase composition and gradient will need to be optimized for the specific column and system. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[5][11] Detection is usually performed using a UV detector at a wavelength where lenalidomide has significant absorbance.
Visualizations
Signaling Pathway of Lenalidomide
Caption: Lenalidomide's mechanism of action.
Experimental Workflow for Stability Assay
Caption: Workflow for assessing lenalidomide stability.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opmbio.com [opmbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Troubleshooting inconsistent results in Lenalidomide hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide (B1683929) hydrochloride assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of Lenalidomide, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
Q1: Why am I observing inconsistent retention times for Lenalidomide in my HPLC analysis?
A: Fluctuations in retention time can be attributed to several factors:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement and thorough mixing of all components. The pH of the buffer component should be consistently maintained, as small variations can significantly impact the retention of ionizable compounds like Lenalidomide. For reproducible results, a mobile phase of 0.1% Formic Acid in Methanol (90:10 v/v) with a pH of 2.7 has been shown to be effective.[1][2]
-
Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature (e.g., 30°C or 40°C) is highly recommended.[3]
-
Flow Rate Instability: Check the HPLC pump for any signs of leaks or pressure fluctuations. Ensure the pump seals are in good condition and that the mobile phase is properly degassed to prevent bubble formation.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.
Q2: My calibration curve for Lenalidomide is not linear. What are the possible causes and solutions?
A: A non-linear calibration curve can arise from several issues:
-
Concentration Range: The concentration of your standards may be outside the linear range of the assay. For Lenalidomide, linear ranges have been established from approximately 5 ng/mL to 1000 ng/mL.[4] If your samples are more concentrated, they may need to be diluted.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If you suspect detector saturation, dilute your highest concentration standards and re-run the calibration curve.
-
Sample Preparation Errors: Inaccurate dilutions of stock solutions or preparation of calibration standards can lead to non-linearity. Carefully re-prepare your standards.
-
Integration Parameters: Incorrect integration of chromatographic peaks can affect the calculated peak areas. Review the integration parameters in your chromatography data system.
Q3: I am experiencing poor peak shape (tailing or fronting) for Lenalidomide. How can I improve it?
A: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the basic Lenalidomide molecule and active sites (residual silanols) on the silica-based column packing.
-
Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 units away from the pKa of Lenalidomide can help. Using a lower pH (e.g., pH 2.7-3.2) can protonate the silanols and reduce these interactions.[1][5]
-
Mobile Phase Additives: Adding a volatile basic modifier like triethylamine (B128534) or using an ion-pairing reagent can mask the active sites.
-
Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize tailing.[6]
-
-
Peak Fronting: This can be a sign of column overload or an injection solvent that is stronger than the mobile phase.
Q4: My recovery of Lenalidomide after solid-phase extraction (SPE) is low and inconsistent. What steps can I take to troubleshoot this?
A: Low and variable recovery in SPE is a common challenge. The goal is consistent, not necessarily 100%, recovery.[9]
-
Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.
-
Conditioning: Ensure the sorbent is properly solvated.
-
Loading: The solvent in which the sample is loaded should be weak enough to allow for strong retention of Lenalidomide on the sorbent. Loading in a high percentage of organic solvent can cause the analyte to pass through without binding.[9]
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the Lenalidomide.
-
Elution: The elution solvent must be strong enough to fully desorb the Lenalidomide from the sorbent. You may need to experiment with different solvents or solvent mixtures.
-
-
Analyte Breakthrough: Check the load and wash fractions to see if your analyte is being lost at these stages.[9]
-
Incomplete Elution: Analyze a second elution fraction to see if all the analyte was eluted in the first fraction.
Q5: I am observing extra peaks in my chromatogram. What could be their source?
A: Extra peaks can be impurities, degradation products, or contaminants.
-
Degradation: Lenalidomide is susceptible to degradation under certain conditions, particularly hydrolytic (especially basic) and oxidative stress.[10] Ensure your samples and standards are handled and stored correctly to prevent degradation.
-
Contamination: Contamination can be introduced from the sample matrix, solvents, or the HPLC system itself. Running a blank injection (mobile phase only) can help identify system-related peaks.
-
Racemization: Lenalidomide is a chiral molecule and can undergo racemization. While the enantiomers may not separate on a standard achiral column, certain conditions could potentially lead to the formation of diastereomeric degradation products that might appear as separate peaks.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated Lenalidomide hydrochloride assays.
Table 1: HPLC & LC-MS/MS Method Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Column | Symmetry ODS (C18), 250mm x 4.6mm, 5µm[5] | Inertsil ODS-3V, 150mm x 4.6mm, 3µm[3] | XTerra RP18, 50mm x 4.6mm, 5µm[1][2] | Halo® C18[4] |
| Mobile Phase | Phosphate Buffer:Methanol (46:54 v/v), pH 3.2[5] | A: pH 3.0 Phosphate BufferB: Acetonitrile:Water (90:10 v/v)[3][8] | 0.1% Formic Acid:Methanol (10:90 v/v)[1][2] | 0.1% Formic Acid and Methanol (20:80, v/v)[4] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[3] | 0.400 mL/min[1][2] | Not Specified |
| Detection | UV at 206 nm[5] | UV at 210 nm[3] | ESI Positive Mode[1][2] | ESI Positive Mode[4] |
| Retention Time | 3.622 min[5] | Not Specified | 1.054 min[1][2] | Not Specified |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 2-1000 ng/mL | [6] |
| 5-1000 ng/mL | [4] | |
| 9.999-1010.011 ng/mL | [1][2] | |
| 20-60 µg/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.23 ng/mL | [13] |
| 2 ng/mL | [6] | |
| 5 ng/mL | [4] | |
| 9.999 ng/mL | [1][2] | |
| Intra-day Precision (%CV) | 1.10 - 7.86% | [14] |
| 1.97 - 9.61% | [13] | |
| Inter-day Precision (%CV) | 1.44 - 6.66% | [14] |
| 4.54 - 9.72% | [13] | |
| Accuracy | 87.81 - 102.53% (Intra-day) | [14] |
| 93.98 - 102.24% (Inter-day) | [14] | |
| 93.5 - 113% (Intra-day) | [13] | |
| 98.3 - 111% (Inter-day) | [13] | |
| Recovery | ~98% | [15] |
Experimental Protocols
Protocol 1: Lenalidomide Quantification in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Lenalidomide in human plasma.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a centrifuge tube, add 25 µL of internal standard solution (e.g., Fluconazole).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes at 2500 rpm.
-
Centrifuge at 4500 rpm for 10 minutes at 5°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: XTerra RP18, (4.6 x 50 mm, 5 µm)
-
Mobile Phase: 0.1% Formic Acid: Methanol (10:90 v/v)
-
Flow Rate: 0.400 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor to product ion transitions for Lenalidomide and the internal standard.
-
Protocol 2: Stability Testing of Lenalidomide under Stress Conditions
This protocol outlines a general procedure for assessing the stability of Lenalidomide.[10][16]
-
Prepare Lenalidomide Stock Solution: Dissolve a known amount of Lenalidomide in a suitable solvent (e.g., methanol).
-
Apply Stress Conditions:
-
Acid Degradation: Add 0.5 N HCl and incubate at 60°C for 24 hours.
-
Base Degradation: Add 0.5 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 10% H₂O₂ and incubate at 60°C for 24 hours.
-
Thermal Degradation: Store the stock solution in a hot air oven at 80°C for 10 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in Lenalidomide HPLC assays.
Caption: The signaling pathway of Lenalidomide, illustrating its mechanism of action.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. lcms.cz [lcms.cz]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the enantiomerization barriers of the phthalimidone derivatives EM12 and lenalidomide by dynamic electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
Technical Support Center: Lenalidomide Hydrochloride In Vitro Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lenalidomide (B1683929) hydrochloride in in vitro studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and prepare Lenalidomide hydrochloride stock solutions? A1: this compound is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF), with a solubility of approximately 16 mg/mL to 100 mM in DMSO.[1][2] It is sparingly soluble in aqueous buffers.[1] For cell culture experiments, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[3] This stock solution can then be further diluted with your cell culture medium to the final desired working concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. Aqueous solutions are not recommended for storage for more than one day.[1]
Q2: What is the stability of this compound in different conditions? A2: Lenalidomide is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.[1] Solutions prepared in DMSO can be stored at -20°C for up to three months.[4] The compound is stable in hot water (55°C) for at least 24 hours.[5] Photostability testing has indicated that Lenalidomide is not sensitive to light.[6]
Q3: What is the primary mechanism of action for Lenalidomide in vitro? A3: Lenalidomide's primary mechanism involves binding to the cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[7][8] Key substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and casein kinase 1α (CK1α) in myelodysplastic syndrome (MDS) with del(5q).[7][8] This degradation leads to direct anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]
Q4: What are the downstream effects of Lenalidomide's mechanism of action? A4: The degradation of IKZF1 and IKZF3 leads to downstream effects including the inhibition of Interferon Regulatory Factor 4 (IRF4), a key survival factor for myeloma cells.[10][11] Lenalidomide also upregulates the cell cycle inhibitor p21, leading to G0/G1 cell cycle arrest, and can induce apoptosis through the activation of caspases.[10][12][13] Additionally, it has immunomodulatory effects, such as stimulating T-cell proliferation and IL-2 production, while inhibiting pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[9][10] It can also downregulate NF-κB activity, which is involved in cell survival and inflammation.[10][14]
Q5: What is a typical effective concentration range for Lenalidomide in cell culture? A5: The effective concentration of Lenalidomide varies significantly depending on the cell line and the duration of the experiment. IC50 values (the concentration required to inhibit cell growth by 50%) can range from the low micromolar (e.g., 0.15 µM) to over 50 µM.[15][16] For example, in multiple myeloma cell lines, sensitive lines show IC50 values between 0.15 and 7 µM after 3 days of treatment.[15] In some non-small cell lung cancer (NSCLC) lines, the IC50 was found to be around 50 µM after 72 hours.[16] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low anti-proliferative effect observed. | 1. Low Cereblon (CRBN) expression: The target cell line may have low or absent CRBN expression, which is essential for Lenalidomide's activity.[10][17] 2. Insufficient drug concentration or incubation time: The concentration may be too low or the treatment duration too short for the specific cell line. 3. Drug degradation: Improper storage of stock solutions may have led to drug inactivation. | 1. Verify CRBN expression: Check the CRBN protein levels in your cell line via Western blot or mRNA levels via RT-qPCR. Compare with known sensitive and resistant cell lines. 2. Optimize dose and time: Perform a dose-response (e.g., 0.1 µM to 50 µM) and time-course (e.g., 24, 48, 72, 96 hours) experiment. 3. Prepare fresh solutions: Prepare a new stock solution from the solid compound and ensure it is stored correctly (-20°C for DMSO stocks).[1] |
| Precipitate forms in the culture medium. | 1. Poor aqueous solubility: The final concentration of Lenalidomide exceeds its solubility limit in the aqueous culture medium.[1] 2. High DMSO concentration: The final concentration of the DMSO solvent may be too high, causing the compound to fall out of solution. | 1. Check final concentration: Ensure the final working concentration is appropriate. For sparingly soluble compounds, serial dilution from a DMSO stock is recommended.[1] 2. Limit DMSO: Keep the final DMSO concentration in the medium below 0.1%. Prepare an intermediate dilution in medium if necessary before adding to the final culture well. |
| Inconsistent or not reproducible results. | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Variability in stock solution: Inaccurate pipetting or incomplete dissolution of the stock solution. 3. Inconsistent cell seeding density: Different starting cell numbers can affect the outcome of proliferation and viability assays. | 1. Use low-passage cells: Use cells within a consistent and low passage number range for all experiments. 2. Ensure stock solution homogeneity: Vortex the DMSO stock solution thoroughly before each use. 3. Standardize cell seeding: Use a consistent cell seeding density for all wells and experiments. Perform cell counts carefully before plating. |
| Unexpected cytotoxicity in control wells. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Use a vehicle control: Always include a vehicle control group (cells treated with the same final concentration of DMSO as the highest Lenalidomide dose) to assess solvent toxicity. 2. Lower DMSO concentration: Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically <0.1%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| DMSO | ≥72.2 mg/mL | [18] |
| DMSO | ~16 mg/mL | [1] |
| DMSO | 100 mM (~26 mg/mL) | [2] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | [1] |
| Ethanol | ≥1.83 mg/mL | [18] |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [18] |
Table 2: Reported IC50 Values of Lenalidomide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Source |
| Multiple Myeloma (HMCLs) | ||||
| NCI-H929 | Multiple Myeloma | 0.4 | 3 days | [15] |
| OPM-2 | Multiple Myeloma | 0.15 | 3 days | [15] |
| LP-1 | Multiple Myeloma | 0.5 | 3 days | [15] |
| MM.1S | Multiple Myeloma | 7 | 3 days | [15] |
| U266 | Multiple Myeloma | 5.5 | 3 days | [15] |
| RPMI-8226 | Multiple Myeloma | >10 (Resistant) | 3 days | [15] |
| ALMC-1 | Multiple Myeloma | 2.6 | Not Specified | [17] |
| Other Cancers | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.25 - 320 (Dose Range Tested) | 72 hours | [19] |
| Lu-99 | Non-Small Cell Lung Cancer | 50.61 | 72 hours | [16] |
| A-172, AM-38 | Malignant Glioma | Concentration-dependent decrease | Not Specified | [12] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Amount: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of Lenalidomide is 259.26 g/mol .
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Solubilize: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.[2][3]
-
Sterilization: While not always necessary for DMSO stocks, the solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[4]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it with sterile cell culture medium to the final desired concentration immediately before adding it to the cells. Ensure the final DMSO concentration is below 0.1%.
Caption: Workflow for preparing and applying Lenalidomide solutions.
Lenalidomide's Core Signaling Pathway
Lenalidomide acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and neo-substrates like IKZF1 and IKZF3.[7][8] This induced proximity leads to the polyubiquitination of the neo-substrates, marking them for degradation by the proteasome.[7] The subsequent loss of these transcription factors results in the downregulation of key survival genes (e.g., IRF4, c-Myc) and ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[10][11]
Caption: Lenalidomide's mechanism via CRBN-mediated degradation.
Protocol 2: Cell Viability Assay (WST-1 or MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Lenalidomide (e.g., a serial dilution from 100 µM down to 0.01 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[16][19]
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of WST-1 or 20 µL of 5 mg/mL MTT) to each well.
-
Final Incubation: Incubate for 1-4 hours. For MTT, you will need an additional step to solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Troubleshooting Logic Diagram
When encountering issues with Lenalidomide experiments, a logical approach can help identify the root cause. This diagram outlines a decision-making process for troubleshooting common problems.
Caption: A decision tree for troubleshooting in vitro experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Lenalidomide [chembk.com]
- 5. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ausl.re.it [ausl.re.it]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Antitumor effect of lenalidomide in malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Lenalidomide Hydrochloride in Research
Welcome to the technical support center for researchers utilizing Lenalidomide (B1683929) hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage and understand the off-target effects of Lenalidomide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Lenalidomide?
Lenalidomide functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[1][2][3] The most well-characterized neosubstrates responsible for its therapeutic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and in certain contexts, Casein Kinase 1α (CK1α).[1][3][4]
Q2: What are the potential off-target effects of Lenalidomide in a research setting?
Beyond the degradation of intended neosubstrates like IKZF1/3, Lenalidomide can have several off-target effects that may influence experimental outcomes:
-
Immunomodulation: Lenalidomide can alter the production of various cytokines. For instance, it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[5] It also acts as a T-cell co-stimulatory molecule, promoting their proliferation and the production of IL-2 and IFN-γ.[5] These effects are CRBN-dependent but may be independent of IKZF1/3 degradation.
-
Anti-angiogenic Effects: Lenalidomide can inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).[5]
-
Cellular Cytotoxicity: At higher concentrations, Lenalidomide can induce cytotoxicity that may be independent of the degradation of specific neosubstrates. This can be a confounding factor in experiments aiming to study the specific consequences of neosubstrate degradation.
-
Neurotoxicity: While less prominent than with its parent compound thalidomide, lenalidomide can still have effects on neuronal cells.[6]
Q3: How do I choose the right concentration of Lenalidomide for my experiment?
The optimal concentration of Lenalidomide depends on the cell type and the specific effect you want to study. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. As a starting point, concentrations for in vitro studies typically range from 0.1 µM to 10 µM for observing neosubstrate degradation.[3] Higher concentrations may lead to off-target cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing degradation of my target neosubstrate (e.g., IKZF1, IKZF3) after Lenalidomide treatment.
| Possible Cause | Troubleshooting Step |
| Low or absent CRBN expression in the cell line. | Verify CRBN protein expression levels in your cell line by Western blot. Lenalidomide's activity is dependent on CRBN.[1][7] |
| Cell line is resistant to Lenalidomide. | Some cell lines are inherently resistant to Lenalidomide.[6] Consider using a known sensitive cell line (e.g., MM.1S) as a positive control. |
| Incorrect Lenalidomide concentration. | Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient treatment duration. | Degradation of neosubstrates is time-dependent. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Issues with Western blot protocol. | Ensure your antibody for the target protein is validated and working correctly. Run positive and negative controls for the Western blot. |
| Proteasome inhibition. | If co-treating with other drugs, ensure they do not inhibit the proteasome, as this will prevent the degradation of ubiquitinated neosubstrates.[8] |
Problem 2: I am observing cytotoxicity, but I want to study the specific effects of neosubstrate degradation.
| Possible Cause | Troubleshooting Step |
| Lenalidomide concentration is too high. | Lower the concentration of Lenalidomide to a range where you observe neosubstrate degradation without significant cell death. A dose-response for both degradation and cytotoxicity is recommended. |
| Off-target effects are causing cytotoxicity. | Use a negative control to confirm that the observed cytotoxicity is due to the on-target effect. An ideal control is a molecule structurally similar to Lenalidomide that does not bind CRBN or a CRBN-knockout cell line. |
| The degradation of the neosubstrate is inherently cytotoxic. | This is a possibility. To investigate this, you can use RNAi to specifically knock down the neosubstrate and observe if it phenocopies the cytotoxicity seen with Lenalidomide treatment. |
Problem 3: How can I confirm that the observed effects are CRBN-dependent?
| Experimental Approach | Description |
| CRBN Knockout/Knockdown Cells | Use CRISPR/Cas9 to generate a CRBN-knockout cell line or use siRNA/shRNA to knockdown CRBN expression. The effects of Lenalidomide should be abrogated in these cells.[9] |
| CRBN Mutant Expression | Overexpress a mutant form of CRBN that does not bind to Lenalidomide. This should also negate the drug's effects. |
| Co-Immunoprecipitation | Perform a co-immunoprecipitation (Co-IP) experiment to demonstrate the formation of the ternary complex between CRBN, Lenalidomide, and the neosubstrate.[9][10] |
Quantitative Data Summary
Table 1: Effective Concentrations of Lenalidomide for On-Target vs. Off-Target Effects
| Cell Line | On-Target Effect | Effective Concentration (EC50/IC50) | Off-Target Effect | Cytotoxic Concentration (CTC50/IC50) | Reference |
| MM.1S | IKZF1/IKZF3 Degradation | ~0.1 - 1 µM | Cytotoxicity | > 10 µM | [3] |
| H929 | IKZF1 Degradation | ED50: 10.2 nM | - | - | [8] |
| U266 | Cytotoxicity | - | Cytotoxicity | 34.09 µg/mL (LND-PLGA-NPs) | [11] |
| JeKo-1, Z138, REC-1 | Apoptosis | Significant at 1 µM | - | - | [12] |
| Primary CLL cells | Inhibition of Proliferation | Effective at 0.1 - 1 µM | - | Not directly cytotoxic | [13] |
Note: Direct comparative EC50/IC50 values for on-target degradation versus off-target cytotoxicity in the same study are not always available and can be cell-line dependent. It is recommended to determine these values empirically in your system.
Key Experimental Protocols
Protocol 1: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Seeding and Treatment: Seed your cells at an appropriate density. The following day, treat with a range of Lenalidomide concentrations (e.g., 0, 0.1, 1, 5, 10 µM) or a time course at a fixed concentration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IKZF1 or IKZF3 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[14][15]
Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
-
Cell Treatment and Lysis: Treat cells with Lenalidomide (e.g., 10 µM) or DMSO for the desired time. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN or your neosubstrate of interest overnight at 4°C.
-
Capture and Washes: Add protein A/G beads to capture the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of CRBN and the neosubstrate.[9][10]
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of Lenalidomide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Cytotoxicity of Lenalidomide and Dexamethasone in Mantle Cell Lymphoma via Cereblon-dependent Targeting of the IL-6/STAT3/PI3K Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Lenalidomide Hydrochloride Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenalidomide (B1683929) hydrochloride. The following sections offer detailed experimental protocols, address common issues encountered during in vitro dose-response studies, and provide quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process.
Q1: My lenalidomide hydrochloride won't fully dissolve in my cell culture medium. What should I do?
A1: Lenalidomide has limited aqueous solubility.[1][2][3] To ensure complete dissolution, it is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][4][5] For most cell culture applications, a stock solution of 10-100 mM in DMSO is achievable.[4][5] When preparing your final dilutions in aqueous media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). It is also advisable to prepare fresh dilutions from the stock for each experiment, as storing aqueous solutions of lenalidomide for extended periods is not recommended.[1]
Q2: I am not observing a clear dose-dependent effect on cell viability. What are the potential reasons?
A2: Several factors could contribute to a lack of a clear dose-response curve:
-
Incorrect Dose Range: The concentration range you are testing may be too high or too low for your specific cell line. Published IC50 values for lenalidomide can vary significantly between different cell lines. It is recommended to perform a broad-range dose-finding study (e.g., 0.01 µM to 100 µM) to identify the effective concentration range for your cells.[5]
-
Incubation Time: The duration of drug exposure may be insufficient. For lenalidomide, which can induce apoptosis and cell cycle arrest, an incubation period of 48 to 72 hours is often necessary to observe significant effects on cell viability.[6][7]
-
Cell Seeding Density: The initial number of cells plated can influence the outcome. If the cell density is too high, cells may become confluent and enter a quiescent state, making them less susceptible to the drug. Conversely, if the density is too low, the cells may not proliferate well, masking the anti-proliferative effects of the compound. It is crucial to optimize the seeding density for your specific cell line to ensure they are in a logarithmic growth phase during the experiment.[8][9]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to lenalidomide.[10][11][12] This can be due to low expression of Cereblon (CRBN), the primary target of lenalidomide, or alterations in downstream signaling pathways.[12] Consider verifying CRBN expression in your cell line.
Q3: I'm seeing high variability between my replicate wells. How can I improve the consistency of my assay?
A3: High variability can be minimized by paying close attention to the following:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, and use a calibrated multichannel pipette for dispensing cells into the plate.
-
Accurate Drug Dilutions: Perform serial dilutions carefully and mix each dilution thoroughly before proceeding to the next.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data and instead filling them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Proper Mixing: After adding the drug to the wells, gently mix the plate on a shaker to ensure even distribution.[13]
Q4: What is the primary mechanism of action of lenalidomide that I should be aware of when designing my experiments?
A4: Lenalidomide's primary mechanism involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[14][15][16] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[14][15][17] Key neosubstrates in the context of hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[4][14][15] The degradation of these proteins leads to downstream effects including apoptosis and cell cycle arrest.[18][19] Lenalidomide also has immunomodulatory effects, such as enhancing T-cell and NK-cell activity and altering cytokine production.[17][19]
Experimental Protocols
Detailed Methodology for a Lenalidomide Dose-Response Cell Viability Assay (MTT Assay)
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., multiple myeloma cell lines like RPMI-8226 or U266)[6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Lenalidomide Stock Solution:
-
Aseptically prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C.[4] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density for your cell line (e.g., 5,000-10,000 cells/well for many myeloma lines).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of the lenalidomide stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is a 10-point, 2-fold dilution series from 100 µM down to 0.195 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest lenalidomide concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared lenalidomide dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each lenalidomide concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the lenalidomide concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of Lenalidomide in Various Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Assay Type | Reference |
| RPMI-8226 | ~10-20 | 72 hours | MTT | [6] |
| U266 | >50 | 72 hours | MTT | [6] |
| KMS-12-BM | 1.9 | 72 hours | [³H]-thymidine incorporation | [20] |
| KMS-12-PE | 1.8 | 72 hours | [³H]-thymidine incorporation | [20] |
| LP-1 | 0.9 | 72 hours | [³H]-thymidine incorporation | [20] |
| OPM-2 | 1.2 | 72 hours | [³H]-thymidine incorporation | [20] |
| NCI-H929 | >100 | 72 hours | [³H]-thymidine incorporation | [20] |
| U266 (CRBN reduced) | >10 | Not Specified | Proliferation Assay | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, medium formulation, and assay method.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Lenalidomide binds to CRBN, inducing ubiquitination and degradation of neosubstrates.
Experimental Workflow Diagram
Caption: Workflow for determining lenalidomide IC50 using an MTT cell viability assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Lenalidomide | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide arrests cell cycle and modulates PD1-dependent downstream mTOR intracellular signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. ashpublications.org [ashpublications.org]
- 15. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Lenalidomide hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lenalidomide (B1683929) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Lenalidomide in solution?
A1: Lenalidomide is susceptible to degradation under several conditions. The primary factors are:
-
pH: Lenalidomide is highly susceptible to pH-dependent hydrolysis. It degrades significantly in both acidic and alkaline (basic) conditions.[1][2][3] The imide ring in its structure is prone to opening under these conditions.
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[4]
-
Racemization: The chiral center in Lenalidomide can undergo racemization (interconversion between its S-(-) and R-(+) enantiomers), particularly at neutral or alkaline pH.[5]
-
Temperature and Light: While generally more stable under thermal and photolytic stress compared to hydrolytic conditions, prolonged exposure to high temperatures or UV light can still lead to some degradation.[1][5][6]
Q2: What are the recommended storage conditions for a prepared Lenalidomide hydrochloride stock solution?
A2: To ensure the stability of a Lenalidomide stock solution (typically prepared in an organic solvent like DMSO), it is recommended to:
-
Store the solution at -20°C for long-term storage.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
For aqueous solutions, which are less stable, it is recommended not to store them for more than one day.
Q3: I am preparing an aqueous solution of Lenalidomide for my cell culture experiments. What buffer system should I use to minimize degradation?
A3: Since Lenalidomide is most stable at a slightly acidic pH, using a buffer system that maintains a pH in the range of 3.0 to 6.0 is advisable. Phosphate (B84403) buffers at pH 3.0 have been used in analytical methods to ensure stability during analysis.[7] For cell culture experiments, where physiological pH is required, it is crucial to prepare the solution fresh before each experiment and minimize the time it spends in the neutral pH media before being added to the cells.
Q4: Can I heat a solution to dissolve this compound?
A4: While gentle warming can aid in dissolution, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. One study showed that Lenalidomide was stable in hot water at 55°C for 24 hours, suggesting that short-term, moderate heating is acceptable.[8][9] However, it is generally recommended to dissolve Lenalidomide in an appropriate organic solvent like DMSO first before further dilution in aqueous media.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Solution | Lenalidomide has poor aqueous solubility, especially at neutral pH. The use of an inappropriate buffer or high concentration can lead to precipitation. | - First, dissolve Lenalidomide in an organic solvent such as DMSO or DMF to create a concentrated stock solution.- Further dilute the stock solution in the desired aqueous buffer or media just before use.- Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% DMSO for many cell lines). |
| Inconsistent Experimental Results | This could be due to the degradation of the Lenalidomide solution over time, leading to a decrease in the effective concentration of the active compound. | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- If using aqueous solutions, prepare them immediately before use and do not store them.- Periodically check the purity of your stock solution using a stability-indicating method like HPLC if you suspect degradation. |
| Unexpected Biological Activity or Toxicity | Degradation products of Lenalidomide may have different biological activities or toxicities compared to the parent compound. | - Confirm the identity and purity of your Lenalidomide starting material.- Follow proper storage and handling procedures to minimize degradation.- If degradation is suspected, use a validated analytical method (see Experimental Protocols section) to check for the presence of degradation products. |
| Discoloration of the Solution | The formation of colored degradation products, particularly under oxidative or harsh pH conditions, can cause the solution to change color. | - Discard the discolored solution.- Prepare a fresh solution, ensuring it is protected from light and strong oxidizing or hydrolytic conditions. |
Data Presentation
The following table summarizes the degradation of Lenalidomide under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.5N HCl | 16 hours | 80°C | 12.01 | [4] |
| 1N HCl | Not Specified | 80°C | ~20 | [2] | |
| Alkaline (Basic) | 0.2N NaOH | 15 minutes | Benchtop | 3.44 | [4] |
| 0.5N NaOH | 24 hours | 60°C | Significant | [6] | |
| Oxidative | 30% H₂O₂ | 14 hours | Benchtop (dark) | Not Specified | [4] |
| 10% H₂O₂ | 24 hours | 60°C | Significant | [6] | |
| Thermal | Dry Heat | 7 days | 80°C | No significant degradation | [4] |
| Hot Water | 24 hours | 55°C | < 1% | [8] | |
| Photolytic | UV Light (200 watt-hr/m²) | 16 hours | Photostability chamber | No significant degradation | [4] |
| Hydrolytic (Water) | Water | 16 hours | 80°C | Not Specified | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Lenalidomide
This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of Lenalidomide and separate it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions (Example): [7]
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3 µm) or equivalent C18 column
-
Mobile Phase A: pH 3.0 phosphate buffer (prepare by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH to 3.0 with diluted orthophosphoric acid)[7]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v)[7]
-
Gradient Elution:
-
0-10 min: 15% B
-
10-15 min: 15% to 50% B
-
15-30 min: 50% B
-
30-31 min: 50% to 15% B
-
31-40 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Lenalidomide in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration (e.g., 25 µg/mL).
-
Sample Solution (for stability testing): Prepare a solution of Lenalidomide (e.g., 25 µg/mL) and subject it to the desired stress conditions (e.g., add acid, base, or H₂O₂ and/or expose to heat or light). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration with the diluent.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of intact Lenalidomide.
-
Inject the stressed sample solutions.
-
Analyze the resulting chromatograms to identify and quantify any degradation products relative to the intact Lenalidomide peak. The percentage degradation can be calculated based on the decrease in the area of the parent drug peak and the emergence of new peaks.
Visualizations
Caption: Lenalidomide binds to CRBN, altering the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.
Caption: Workflow for assessing the stability of Lenalidomide, from sample preparation through forced degradation under various stress conditions to analysis by HPLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. sciensage.info [sciensage.info]
- 8. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Technical Support Center: Lenalidomide Hydrochloride in Cell Viability Assays
Welcome to the technical support center for researchers utilizing Lenalidomide (B1683929) hydrochloride in cell viability assays. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Lenalidomide hydrochloride is not dissolving in my cell culture medium. How do I prepare my stock and working solutions?
A1: This is a common issue as Lenalidomide is sparingly soluble in aqueous buffers.[1][2][3][4] The recommended solvent for creating a high-concentration primary stock solution is Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][5]
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a stock solution. For example, to make a 15 mM stock, reconstitute 5 mg of powder in 1.29 mL of DMSO.[5] Solubility in DMSO is reported to be as high as 100 mM. Store this stock solution in aliquots at -20°C for up to 3 months to maintain potency.[5]
-
Working Solution Preparation: For your experiment, perform serial dilutions of the DMSO stock solution directly into your complete cell culture medium to achieve the desired final concentrations.
-
Solvent Toxicity Control: Crucially, the final concentration of DMSO in the culture wells should be kept low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[6] Always include a "vehicle control" in your experimental setup—this consists of cells treated with the same final concentration of DMSO as your highest Lenalidomide dose, but without the drug.
| Solvent | Reported Solubility | Recommendations |
| DMSO | ~16 mg/mL to 100 mM[1] | Recommended for primary stock solution. |
| DMF | ~16 mg/mL[1] | Alternative to DMSO for primary stock solution. |
| Aqueous Buffers (e.g., PBS, Media) | Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS)[1] | Not recommended for stock solutions. Use for final dilutions only. Aqueous solutions should not be stored for more than one day.[1] |
Q2: I'm not observing a significant decrease in cell viability. What concentrations of Lenalidomide should I be using?
A2: The effective concentration of Lenalidomide is highly dependent on the cell line. Some cell lines are inherently resistant.[7] The half-maximal inhibitory concentration (IC50) can range from nanomolar to high micromolar levels.
-
Perform a Dose-Response Curve: It is essential to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.[6][7]
-
Check Incubation Time: The effect of Lenalidomide may be time-dependent. Consider running time-course experiments (e.g., 24, 48, 72, or even 96 hours).[6][8][9]
-
Verify Cell Line Sensitivity: Published data shows significant variability in sensitivity across different multiple myeloma cell lines. If you see no effect, your cell line may be resistant.[7][10]
| Cell Line (Multiple Myeloma) | Reported IC50 / Effective Concentration | Citation |
| MM.1S | Hypersensitive, synergistic effects at 3 µM with other agents.[10][11] | [10][11] |
| KMS11 | Sensitive.[10] | [10] |
| RPMI-8226 | Resistant (IC50 >10 µM).[7] | [7] |
| JJN3 | Resistant (IC50 >10 µM).[7] | [7] |
| U266 | Effective concentrations of 5-10 µM used in combination studies.[11] | [11] |
| OPM-2 | Effective concentration of 12 µM used in combination studies.[12] | [12] |
| NCI-H929 | Sensitive (IC50 < 10 µM).[7] | [7] |
Q3: My results are inconsistent and have high variability between replicate wells. What could be the cause?
A3: High variability in cell viability assays like the MTT assay is a frequent problem.[13][14] The issue often lies in technical execution rather than the compound itself.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and mix the cells gently between pipetting to each well. Uneven cell distribution is a primary source of variability.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of drug or assay reagents. Using a multichannel pipette can improve consistency.[14]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to maintain humidity.[6]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the plate.[13][15] Increase incubation time with the solubilization buffer or mix thoroughly by gentle pipetting or shaking.
Q4: Can Lenalidomide or the solvent interfere with my cell viability assay?
A4: Yes, interference is possible. Tetrazolium-based assays (MTT, MTS, XTT) measure metabolic activity by the reduction of a dye.
-
Compound Interference: Colored compounds can interfere with absorbance readings.[15] If Lenalidomide or its degradation products have color, it could affect the results. Always include a "no-cell" control with the compound at its highest concentration to check for any direct reaction with the assay reagent.
-
Assay Choice: If you suspect interference with tetrazolium dyes, consider alternative assays.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells and are generally more sensitive and less prone to interference from colored compounds.[16]
-
Live/Dead Staining (e.g., Trypan Blue, Calcein-AM): These methods directly count viable and non-viable cells based on membrane integrity.[16]
-
Real-time Impedance-based Assays: These non-invasive methods continuously monitor cell attachment and proliferation, providing kinetic data on cell death.[17]
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the key signaling pathway affected by Lenalidomide and a general workflow for troubleshooting cell viability experiments.
Caption: Lenalidomide binds to Cereblon (CRBN), altering the substrate specificity of the CRL4 E3 ubiquitin ligase complex.[18][19][20][21][22] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), resulting in antitumor and immunomodulatory effects.[20][21][23][24]
Caption: A logical workflow for troubleshooting common issues in cell viability assays.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of Lenalidomide on the viability of adherent or suspension cancer cell lines. Optimization of cell number and incubation times is critical for each specific cell line. [6][13]
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Prepare a cell suspension in complete medium.
-
Seed cells into a 96-well plate. A typical density is 5,000-10,000 cells/well in 100 µL of medium.[6] Allow adherent cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-20 mM stock solution of Lenalidomide in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations.
-
Remove 100 µL of medium from the wells (for suspension cells, centrifuge the plate and carefully aspirate) and add 100 µL of the 2X compound-containing medium to the appropriate wells.
-
Plate Layout is Key:
-
Vehicle Control: Wells with cells + medium containing the highest final DMSO concentration.
-
Untreated Control: Wells with cells + medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
Test Wells: Wells with cells + various concentrations of Lenalidomide.
-
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[25]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. Visually inspect for crystal formation under a microscope.[25]
-
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100-150 µL of Solubilization Solution to each well.
-
For Suspension Cells: Add 100 µL of Solubilization Solution directly to each well.
-
Place the plate on a shaker for 10-15 minutes or pipette gently to ensure all formazan crystals are fully dissolved.[13]
-
-
Data Acquisition:
-
Measure the absorbance on a microplate reader at 570 nm. A reference wavelength of 630-690 nm can be used to reduce background.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the average absorbance of the blank wells.
-
Formula: % Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Solubility of Lenalidomide via Cocrystals | Semantic Scholar [semanticscholar.org]
- 4. Item - Improving the Solubility of Lenalidomide via Cocrystals - American Chemical Society - Figshare [acs.figshare.com]
- 5. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems [axionbiosystems.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 23. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Lenalidomide hydrochloride
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting issues related to the batch-to-batch variability of Lenalidomide (B1683929) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Lenalidomide hydrochloride and what is its primary mechanism of action?
A1: Lenalidomide is an immunomodulatory drug (IMiD) derived from thalidomide, with anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1][2] Its primary mechanism involves binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4-ring E3 ubiquitin ligase (CRL4-CRBN) complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is lethal to multiple myeloma cells.[3]
Q2: How should this compound be stored and handled?
A2: this compound is an off-white to pale yellow solid powder.[5] For optimal stability, it should be stored in its original packaging at a controlled room temperature (25°C), protected from moisture and light.[6] The compound is known to degrade under acidic, basic, and oxidative conditions.[5][7] When preparing solutions, use them promptly or store them appropriately based on validated stability data for the specific solvent and concentration.
Q3: What are the critical quality attributes to consider when evaluating a new batch of Lenalidomide?
A3: When qualifying a new batch, researchers should focus on three critical attributes:
-
Purity: Assessed typically by High-Performance Liquid Chromatography (HPLC), this ensures the absence of significant impurities or degradation products that could affect biological activity.
-
Solubility: Consistent solubility is crucial for accurate dosing in experiments. Solubility is pH-dependent.[5][8]
-
Biological Activity: A functional assay (e.g., a cell viability assay using a sensitive cell line) should be performed to confirm that the new batch has the expected potency (e.g., IC50) compared to a previously validated reference batch.
Q4: Is Lenalidomide soluble in aqueous buffers?
A4: Yes, Lenalidomide is considered a highly soluble compound, particularly in acidic conditions.[5][6] Its solubility is pH-dependent, decreasing in less acidic and neutral buffers.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium.
Troubleshooting Guide
Problem: My in vitro assay results (e.g., cell viability, cytokine production) are inconsistent between different batches of Lenalidomide.
This is a common issue stemming from potential chemical or physical differences between batches. The following workflow can help isolate the cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: I am observing differences in the solubility of new Lenalidomide batches.
Cause & Solution: Batch-to-batch differences in crystallinity, polymorphic form, or minor impurities can affect solubility. It is crucial to verify solubility before use in sensitive assays.
-
Visual Confirmation: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) for both the new and a trusted older batch. Vortex thoroughly and visually inspect for any undissolved particulate matter against a dark background.
-
Solvent Selection: this compound has higher solubility in acidic aqueous solutions (pH 1.2) compared to neutral buffers.[5] While DMSO is the standard for cell culture stock, ensure it is anhydrous, as water content can reduce the solubility of many compounds.
Quantitative Solubility Data
The table below summarizes the pH-dependent solubility of Lenalidomide, which is critical for understanding its behavior in various experimental buffers.
| pH of Medium | Solubility Classification | Minimum Volume to Dissolve 25 mg Dose |
| 1.2 (0.1N HCl) | High Solubility | < 2 mL |
| 4.5 (Acetate Buffer) | High Solubility | < 250 mL |
| 6.8 (Phosphate Buffer) | High Solubility | < 250 mL |
| Water | Lower Solubility | ~50-60 mL |
| (Data adapted from regulatory filings and biowaiver studies)[5][6] |
Problem: How do I properly qualify a new batch of Lenalidomide before starting a large-scale or critical experiment?
Solution: Implement a standardized batch qualification protocol to ensure consistency and reliability of your results.
Caption: Standard workflow for qualifying a new Lenalidomide batch.
Key Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of Lenalidomide. It should be optimized for the specific equipment available.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.2) and Methanol (B129727) (46:54 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 242 nm[9] |
| Column Temperature | 25°C |
| Sample Preparation | Dissolve Lenalidomide in mobile phase to a concentration of ~40 µg/mL |
| Injection Volume | 10-20 µL |
Methodology:
-
Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio. Adjust pH if necessary.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a sample of the new Lenalidomide batch and a reference batch at the same concentration in the mobile phase.
-
Inject the samples onto the column.
-
Analysis: The retention time for Lenalidomide should be consistent between batches (approx. 2.5-3.7 min depending on exact conditions).[2][9] Compare the peak area percentage of the main peak to determine purity. Investigate any significant impurity peaks in the new batch that are not present in the reference batch.
Protocol 2: Functional Bioassay - Cell Viability (IC50 Determination)
This protocol uses a myeloma cell line sensitive to Lenalidomide to determine its half-maximal inhibitory concentration (IC50), a key measure of potency.
Methodology:
-
Cell Seeding: Seed a sensitive multiple myeloma cell line (e.g., OPM-2, MM.1S) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of both the new and reference batches of Lenalidomide in the appropriate cell culture medium. A typical concentration range might be 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Add the diluted compounds to the appropriate wells.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each batch.
-
A new batch should ideally have an IC50 value within a 2-fold range of the reference batch to be considered functionally equivalent.
-
Lenalidomide Signaling Pathway
To effectively troubleshoot, it is helpful to understand the drug's mechanism of action. Lenalidomide redirects the CRL4-CRBN E3 ubiquitin ligase to degrade neo-substrates.
Caption: Lenalidomide's mechanism of action via the CRL4-CRBN complex.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijarmps.org [ijarmps.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Lenalidomide hydrochloride experimental controls and best practices
Technical Support Center: Lenalidomide (B1683929) Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments, troubleshooting common issues, and employing best practices when working with lenalidomide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lenalidomide?
A1: Lenalidomide is an immunomodulatory imide drug (IMiD) that functions as a "molecular glue."[1][2] It binds to the Cereblon (CRBN) protein, which is part of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3][4] This binding alters the substrate specificity of the E3 ligase, causing it to recognize and polyubiquitinate specific "neosubstrate" proteins, targeting them for degradation by the proteasome.[1][3][5] In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[1][3][5][6] Degradation of IKZF1 and IKZF3 leads to direct anti-tumor effects and immunomodulatory responses, such as increased production of Interleukin-2 (IL-2).[1][5][6]
Q2: How should I dissolve and store this compound?
A2: Lenalidomide is soluble in organic solvents like DMSO (up to 30 mg/mL) and dimethylformamide (DMF) at approximately 16 mg/mL.[7][8] It has lower solubility in aqueous buffers, ranging from 0.4 to 0.5 mg/mL.[8][9] For cell culture experiments, it is best practice to first dissolve lenalidomide in DMSO to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer or culture medium of choice.[8] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[8] DMSO stock solutions can be stored at -20°C for up to 3 months.[7] It is not recommended to store aqueous solutions for more than one day.[8]
Q3: What is the difference between lenalidomide and its parent compound, thalidomide (B1683933)?
A3: Lenalidomide is a more potent molecular analog of thalidomide.[1] While both target the CRBN E3 ligase complex, lenalidomide exhibits greater immunomodulatory properties, including being 100-1000 times more potent at stimulating T-cell proliferation and enhancing IL-2 and IFN-γ production.[5][10] Conversely, thalidomide is considered to have greater antiangiogenic activity.[10]
Experimental Design & Best Practices
Essential Controls
Proper controls are critical for interpreting results from lenalidomide experiments.
-
Vehicle Control: Since lenalidomide is typically dissolved in DMSO, all experiments must include a "vehicle-only" control group treated with the same final concentration of DMSO as the experimental groups. This accounts for any effects of the solvent on the cells.
-
Positive Controls (Sensitive Cell Lines): Use cell lines known to be sensitive to lenalidomide-induced degradation of IKZF1/3 and subsequent apoptosis. Multiple myeloma cell lines like NCI-H929 and MM.1S are commonly used.[11][12]
-
Negative Controls (Resistant Cell Lines):
-
CRBN-mutant/deficient cells: Cells lacking functional CRBN are resistant to lenalidomide's effects, as CRBN is the primary target.[3][12]
-
Species-specific resistance: Murine (mouse and rat) cells are naturally resistant to lenalidomide because a single amino acid difference in murine Crbn prevents effective drug binding.[3] This makes them a useful negative control.
-
Acquired Resistance: Cell lines can be made resistant by continuous culture in the presence of lenalidomide.[11]
-
-
Inactive Analog Control: Where possible, use an inactive analog of lenalidomide that does not bind to CRBN. This helps to confirm that the observed effects are due to specific CRBN engagement.
Working Concentrations and IC50 Values
The effective concentration of lenalidomide varies significantly depending on the cell line and the assay being performed.
| Cell Line Type | Assay | Typical Concentration Range | IC50 Values (antiproliferative) | Reference(s) |
| Multiple Myeloma | Cell Viability / Proliferation | 0.1 µM - 10 µM | 0.15 µM to >10 µM | [13] |
| Multiple Myeloma | Cytokine Secretion (IFN-γ) | 1 µM - 10 µM | N/A | [14] |
| Solid Tumors (ADCC) | NK Cell Cytotoxicity | 0.1 µM - 10 µM | N/A | [15] |
| Triple-Negative Breast Cancer | Apoptosis (in combo w/ Cisplatin) | ~1 µM | N/A (synergistic effect) | [16] |
Note: IC50 values can be highly variable between studies and cell line passages. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Visualized Pathways and Workflows
Mechanism of Action: Lenalidomide-Induced Protein Degradation
General Experimental Workflow for a Cell Viability Assay
Troubleshooting Guide
Problem: My cells are not responding to lenalidomide (no apoptosis or growth inhibition).
| Possible Cause | Recommended Solution |
| Incorrect Drug Handling | Confirm proper dissolution in DMSO and accurate dilution. Prepare fresh dilutions from stock for each experiment. Ensure stock solutions have been stored correctly (-20°C) and are within their stability period (3 months for DMSO stocks).[7] |
| Cell Line is Resistant | Verify that your cell line expresses wild-type, human CRBN. Murine cells are naturally resistant.[3] Sequence the CRBN gene in your cell line to check for mutations that confer resistance.[4] Test a known sensitive cell line (e.g., MM.1S) in parallel as a positive control. |
| Suboptimal Concentration | Perform a wide dose-response curve (e.g., 0.01 µM to 50 µM) to determine the effective concentration for your specific cell line and assay. IC50 values can vary widely.[13] |
| Insufficient Incubation Time | Lenalidomide's effects may require longer incubation times (e.g., 72-96 hours) compared to traditional cytotoxic agents. Perform a time-course experiment. |
| Assay-Specific Issues | Confirm that your cell viability or apoptosis assay is functioning correctly with a known positive control compound (e.g., staurosporine (B1682477) for apoptosis). |
Problem: I am observing high variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Passage | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Avoid using cells that are over-confluent. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing of reagents and drug dilutions. |
| Edge Effects in Plates | "Edge effects" in 96-well plates can cause variability. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity. |
| Drug Stability | Do not store diluted, aqueous solutions of lenalidomide for more than a day.[8] Prepare fresh dilutions from a frozen DMSO stock for each experiment. |
Problem: Dexamethasone (B1670325) is interfering with my immunomodulatory assay.
| Possible Cause | Recommended Solution |
| Antagonistic Effects | Dexamethasone can antagonize the immune-enhancing effects of lenalidomide, particularly T-cell and NK-cell activation.[10][17] If your goal is to study the immunomodulatory effects (e.g., IL-2 production, NK cell cytotoxicity), perform the experiment in the absence of dexamethasone. |
| Synergistic Effects | Conversely, dexamethasone acts synergistically with lenalidomide to inhibit proliferation and induce apoptosis in myeloma cells.[10] Be aware of this dual role and design your experiment to isolate the variable you wish to study. |
Troubleshooting Decision Tree
Key Experimental Protocols
Protocol 1: Western Blot for IKZF1/IKZF3 Degradation
This assay is fundamental to confirming the on-target activity of lenalidomide.
1. Cell Culture and Treatment: a. Seed a sensitive cell line (e.g., MM.1S) in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. b. Allow cells to adhere/stabilize for 24 hours. c. Treat cells with the desired concentration of lenalidomide (e.g., 1 µM) and a vehicle control (DMSO). d. Incubate for a time course (e.g., 2, 4, 8, and 24 hours) to observe the kinetics of degradation.
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly in the plate with 100-150 µL of cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18] c. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at ~14,000 rpm for 30 minutes at 4°C.[18]
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay. b. Normalize all samples to the same protein concentration. c. Add 4x SDS-loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and boil samples at 95°C for 5-10 minutes.[18]
4. SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V.[18] b. Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibodies against IKZF1 (Ikaros) and IKZF3 (Aiolos) overnight at 4°C. c. Also probe for CRBN (to ensure its presence) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[19] d. Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Develop with an ECL substrate and image the blot.
Expected Outcome: A time-dependent decrease in the protein levels of IKZF1 and IKZF3 should be observed in lenalidomide-treated cells compared to the vehicle control, while the loading control and CRBN levels should remain unchanged.[6][19]
Protocol 2: T-Cell Co-culture and Cytokine (IL-2) Release Assay
This assay measures the immunomodulatory effects of lenalidomide.
1. Cell Isolation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. For more specific results, T-cells (CD3+) or specific subsets (CD4+, CD8+) can be further purified using magnetic bead selection.[17]
2. Co-culture Setup: a. In a 96-well plate, seed PBMCs or purified T-cells. b. Add a T-cell stimulus, such as anti-CD3/CD28 beads or antibodies, which is necessary for lenalidomide to induce T-cell proliferation and cytokine secretion.[20] c. Add lenalidomide at various concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control.
3. Incubation: a. Culture the cells for 24-72 hours at 37°C in a CO2 incubator.
4. Supernatant Collection and Analysis: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell-free culture supernatant. c. Analyze the supernatant for IL-2 and/or IFN-γ levels using a standard ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.[15]
Expected Outcome: Lenalidomide treatment should lead to a dose-dependent increase in the secretion of IL-2 and IFN-γ from stimulated T-cells compared to the vehicle control.[5][20]
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Lenalidomide Hydrochloride In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Lenalidomide (B1683929) hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the primary mechanism of action for Lenalidomide's anti-tumor activity?
A1: Lenalidomide exerts its therapeutic effects by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, Lenalidomide induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins.[3] In hematological malignancies like multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors is a critical event that leads to the anti-proliferative and immunomodulatory effects of the drug.[3][4]
Caption: Lenalidomide's mechanism via the CRL4-CRBN E3 ligase complex.
Formulation and Administration
Q2: How should I prepare Lenalidomide hydrochloride for in vivo administration?
A2: Proper formulation is critical for bioavailability and consistent results. This compound's solubility is pH-dependent. It is sparingly soluble in aqueous buffers at physiological pH (~0.4-0.5 mg/mL) but shows significantly higher solubility in acidic solutions (e.g., 18 mg/mL in 0.1N HCl) and organic solvents like DMSO (up to 52 mg/mL).[6][7][8][9]
For oral gavage (PO) or intraperitoneal (IP) injection in murine models, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle like PBS or a solution containing a solubilizing agent such as PEG400 or Tween 80. Always ensure the final DMSO concentration is non-toxic to the animals (typically <5% of the total volume).
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥72.2 mg/mL | [10] |
| 0.1N HCl | 18 mg/mL | [7] |
| Ethanol | ≥1.83 mg/mL | [10] |
| Aqueous Buffers (pH > 7) | ~0.4 - 0.5 mg/mL | [6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[8] |
Note: Always prepare fresh dosing solutions. If storing a stock solution in DMSO, keep it at -20°C for long-term stability.[9]
Q3: What is a typical dosage range for Lenalidomide in preclinical mouse models?
A3: The dosage can vary significantly based on the animal model, tumor type, and treatment schedule. Doses in mice are often higher than human equivalent doses.[11] Published studies have used a range from 5 mg/kg to 50 mg/kg, administered daily via oral gavage or IP injection.[11][12][13] It is crucial to perform a dose-finding or maximum tolerated dose (MTD) study for your specific model to determine the optimal therapeutic window and avoid toxicity.[12]
Enhancing Efficacy
Q4: What are common combination agents used with Lenalidomide to enhance in vivo efficacy?
A4: Combination therapy is a cornerstone of Lenalidomide treatment. Dexamethasone (B1670325) is the most common partner, demonstrating potent synergy in both preclinical and clinical settings.[14][15] Other classes of agents have also shown significant promise in enhancing Lenalidomide's effects.
Table 2: Preclinical Combination Strategies to Enhance Lenalidomide Efficacy
| Combination Agent Class | Example Agent(s) | Rationale / Effect | Reference(s) |
|---|---|---|---|
| Glucocorticoids | Dexamethasone | Synergistic anti-myeloma activity. | [14][16] |
| Proteasome Inhibitors | Bortezomib | Synergistic targeting of protein degradation pathways. | [17][18] |
| Monoclonal Antibodies | Daratumumab, Elotuzumab | Combines immunomodulation with targeted cell killing. | [18] |
| Wnt Signaling Inhibitors | Ethacrynic Acid, Piroctone Olamine | Studies show additive effects against myeloma in vivo. | [19][20] |
| HIF-1α Inhibitors | (shRNA-mediated) | Suppression of HIF-1α in myeloma cells enhances the anti-tumoral effect of Lenalidomide in vivo. | [13] |
| BCG Immunotherapy | Bacillus Calmette-Guerin | Augments the response to BCG in a bladder cancer model. |[21] |
Troubleshooting Guide
Q5: My in vivo experiment shows poor or no response to Lenalidomide. What are the potential causes and how can I troubleshoot this?
A5: Lack of efficacy can stem from multiple factors, ranging from drug formulation to the biological characteristics of your model. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for poor Lenalidomide efficacy.
Detailed Troubleshooting Steps:
-
Verify Drug Formulation and Stability:
-
Solubility: this compound can precipitate out of aqueous solutions. Ensure your final formulation is a clear solution. If particulates are visible, reconsider your vehicle or increase the concentration of the co-solvent (e.g., DMSO).[12]
-
Stability: Prepare dosing solutions fresh for each administration. A study showed Lenalidomide is stable in hot water (55°C) for 24 hours, but best practice is to avoid prolonged storage of diluted solutions.[22]
-
-
Assess the Biological Model:
-
CRBN Expression: The most common mechanism of resistance is the downregulation or loss of Cereblon (CRBN).[17][23] If possible, analyze CRBN protein or mRNA levels in your tumor model (cell line or xenograft tissue). Models with low or absent CRBN expression will be intrinsically resistant.[2][23]
-
Resistance Pathways: Acquired resistance can be driven by the upregulation of survival pathways, such as the MEK/ERK pathway.[24][25] Investigating these pathways may provide a rationale for using combination therapies with specific inhibitors (e.g., MEK inhibitors).[24][26]
-
Tumor Microenvironment: The bone marrow microenvironment can confer resistance.[25] If using an orthotopic model, consider factors that may be inhibiting drug efficacy.
-
-
Optimize Dosing and Schedule:
-
Dose Level: Ensure the dose is adequate. Preclinical mouse models often require significantly higher doses than those used in humans.[11] Review literature for similar models to establish a baseline dose.
-
Pharmacokinetics: Lenalidomide has a half-life of approximately 3 hours in humans, with similar rapid clearance observed in mice.[7][12] Continuous daily dosing is often required to maintain therapeutic concentrations.
-
Experimental Protocols
Protocol: General Workflow for an In Vivo Efficacy Study
This workflow outlines the key steps for assessing the efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: A typical experimental workflow for an in vivo efficacy study.
Detailed Methodology:
-
Cell Preparation: Culture human myeloma cells (e.g., MM.1S, which is Lenalidomide-sensitive) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. To prevent clumping, keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle control, Lenalidomide). Ensure the average tumor volume is similar across all groups.
-
Drug Preparation & Administration:
-
Vehicle: Prepare a vehicle control (e.g., 5% DMSO, 40% PEG300, 55% water).
-
Lenalidomide Solution: For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), dissolve this compound in the vehicle to a final concentration of 1 mg/mL (for a 200 µL administration volume). Ensure complete dissolution.
-
Administration: Administer the prepared solutions daily via oral gavage or IP injection.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Observe animals daily for any other signs of distress.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, after a fixed duration, or if treated animals show complete tumor regression.
-
Tissue Collection and Analysis: At the endpoint, collect tumors and other relevant tissues for downstream analysis, such as Western blotting for CRBN and IKZF1/3, or immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biocrick.com [biocrick.com]
- 10. apexbt.com [apexbt.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives [mdpi.com]
- 18. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]
- 20. Increased In Vivo Efficacy of Lenalidomide by Addition of Piroctone Olamine | In Vivo [iv.iiarjournals.org]
- 21. Lenalidomide augments the efficacy of bacillus Calmette-Guerin (BCG) immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 26. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lenalidomide Hydrochloride in Animal Research: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in optimizing the therapeutic window of Lenalidomide (B1683929) hydrochloride in preclinical animal studies, this technical support center provides essential troubleshooting guides and frequently asked questions. The following information addresses common challenges related to toxicity and offers evidence-based strategies for its mitigation, ensuring more robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: We are observing significant hematological toxicity (neutropenia, thrombocytopenia) in our rodent models. What are the primary strategies to reduce this?
A: Hematological toxicity is a known dose-limiting side effect of Lenalidomide.[1][2][3] Consider the following approaches:
-
Dose Reduction and Optimization: Lenalidomide's toxicity is often dose-dependent. A systematic dose-response study to determine the minimum effective dose with an acceptable safety margin is recommended. In clinical settings, dose reduction is a common and effective strategy to manage hematological adverse events.[4][5]
-
Modified Delivery Methods:
-
Continuous Subcutaneous Infusion: Preclinical data in murine models, supported by early clinical trials, suggest that continuous subcutaneous infusion can maintain therapeutic plasma concentrations while avoiding the high peak levels associated with oral dosing that contribute to toxicity.[6][7][8][9] This method leads to a flatter pharmacokinetic profile, which has been shown to reduce the incidence of high-grade hematologic adverse events.[6]
-
Nanoparticle Formulation: Encapsulating Lenalidomide in biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can improve its oral bioavailability and provide a sustained-release profile.[10] This approach can potentially reduce toxicity by maintaining steady therapeutic levels and avoiding sharp peaks in plasma concentration.[10]
-
-
Co-administration with Dexamethasone (B1670325): If your protocol includes dexamethasone, consider reducing its dose. Studies have shown that a lower dose of dexamethasone in combination with Lenalidomide can significantly reduce overall toxicity without compromising efficacy.[11]
2. Q: Our animal subjects are experiencing severe gastrointestinal (GI) distress, particularly diarrhea. How can we manage this?
A: Lenalidomide-induced diarrhea is a common issue. Recent evidence suggests it may be caused by bile acid malabsorption.
-
Intervention with Bile Acid Sequestrants: Administration of colesevelam (B1170362) has been shown to be highly effective in resolving Lenalidomide-associated diarrhea.[12][13][14][15] Studies have demonstrated that colesevelam does not appear to affect the pharmacokinetics of Lenalidomide.[14] A typical starting dose in clinical studies, which may be adapted for animal models, is 1250 mg daily.[13][16]
3. Q: Can nanoparticle formulations of Lenalidomide genuinely reduce systemic toxicity? What is the evidence?
A: Yes, nanoparticle formulations are a promising strategy. By improving the drug's solubility and providing sustained release, they can enhance bioavailability and potentially lower the required dose, thereby reducing toxicity.[10]
-
PLGA Nanoparticles: Studies in rats have shown that oral administration of Lenalidomide-loaded PLGA nanoparticles resulted in a 3.67-fold increase in relative bioavailability compared to a standard Lenalidomide suspension.[10] This improved pharmacokinetic profile suggests that a lower dose could achieve the same therapeutic effect with reduced side effects.
Quantitative Data on Toxicity Reduction Strategies
The following tables summarize key quantitative data from studies investigating methods to reduce Lenalidomide toxicity.
Table 1: Pharmacokinetic Parameters of Lenalidomide Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (h.µg/mL) | Relative Bioavailability (%) |
| Lenalidomide Suspension | 0.57 ± 0.003 | 1.5 ± 0.024 | 4.97 ± 0.036 | 100 |
| Lenalidomide-PLGA-NPs | 1.377 ± 0.007 | 4.0 ± 0.026 | 18.28 ± 0.042 | 367.80 |
Data adapted from a study on oral administration in rats at a dose of 30 mg/kg.[10]
Table 2: Clinical Efficacy of Colesevelam for Lenalidomide-Associated Diarrhea
| Outcome | Percentage of Patients |
| Complete Resolution of Diarrhea | 68% |
| Improvement by at least 1 Grade | 88% |
Data from a clinical study where patients were treated with colesevelam 1250 mg daily for 12 weeks.[13][14]
Experimental Protocols
1. Preparation and Administration of Lenalidomide-PLGA Nanoparticles
-
Objective: To formulate Lenalidomide into PLGA nanoparticles to improve oral bioavailability and provide sustained release.
-
Methodology (Nanoprecipitation):
-
Dissolve Lenalidomide and PLGA in a suitable organic solvent (e.g., acetone).
-
Add this organic solution dropwise into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension is centrifuged and washed to remove excess stabilizer and unencapsulated drug.
-
The purified nanoparticles are lyophilized for storage.
-
-
Animal Administration:
-
The lyophilized nanoparticles are resuspended in an appropriate vehicle (e.g., ultrapure water) before administration.
-
For oral bioavailability studies in rats, a single dose of 30 mg/kg can be administered via oral gavage.[10]
-
Blood samples are collected at predetermined time points for pharmacokinetic analysis.
-
-
Toxicity Assessment:
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Conduct complete blood counts (CBC) to assess hematological parameters (neutrophils, platelets, etc.).
-
Perform serum biochemistry to evaluate organ function (e.g., liver and kidney markers).
-
Histopathological examination of major organs at the end of the study.
-
2. Continuous Subcutaneous Infusion in a Murine Model
-
Objective: To evaluate if continuous subcutaneous delivery of a lower daily dose of Lenalidomide can reduce hematological toxicity while maintaining efficacy.
-
Methodology:
-
Surgically implant osmotic pumps (e.g., Alzet) subcutaneously in the dorsal region of the mice.
-
The pumps are pre-filled with a Lenalidomide solution formulated in a vehicle suitable for continuous delivery.
-
The concentration of the Lenalidomide solution is calculated based on the pump's flow rate and the desired daily dose. A study in an IMiD-resistant murine model used doses of 144 µ g/day , 216 µ g/day , and 288 µ g/day .[8]
-
A control group should receive pumps filled with the vehicle only. Another control group could receive daily intraperitoneal or oral doses of Lenalidomide for comparison.[8]
-
-
Toxicity and Efficacy Monitoring:
Visualizing the Mechanisms: Signaling Pathways and Workflows
Lenalidomide's Core Mechanism of Action
Lenalidomide exerts its anti-tumor effects by binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[17][18][19] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][17][20] The degradation of these factors is a key event that leads to both direct anti-myeloma effects and immunomodulatory activities.[4][17]
Caption: Lenalidomide-induced degradation of IKZF1/3 in myeloma cells.
Immunomodulatory Effects of Lenalidomide on T-Cells and NK-Cells
The degradation of IKZF1 and IKZF3 in T-cells leads to the de-repression of Interleukin-2 (IL-2) transcription.[4][18] Increased IL-2 production stimulates T-cell proliferation and activation, as well as the activation and enhanced cytotoxicity of Natural Killer (NK) cells against tumor cells.[1][21][22]
Caption: Lenalidomide's stimulation of anti-tumor immunity.
Anti-Angiogenic Mechanism of Lenalidomide
Lenalidomide inhibits angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and inhibiting hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator of the cellular response to low oxygen.[23][24][25] This disrupts downstream signaling pathways such as PI3K/Akt, which are crucial for endothelial cell migration and survival.[23][25]
Caption: Lenalidomide's inhibition of angiogenesis signaling.
Experimental Workflow for Evaluating Toxicity Reduction
A typical experimental workflow to assess a toxicity-reducing strategy for Lenalidomide involves several key stages, from formulation and administration to multi-parameter toxicity evaluation.
Caption: Workflow for assessing Lenalidomide toxicity in animal models.
References
- 1. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Toward Therapeutic Drug Monitoring of Lenalidomide in Hematological Malignancy? Results of an Observational Study of the Exposure-Safety Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose reduction and toxicity of lenalidomide-dexamethasone in multiple myeloma: A machine-learning prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Starton reports improved tumor control with STAR-LLD continuous delivery in lenalidomide-resistant animal model | BioWorld [bioworld.com]
- 9. Safety, Efficacy, and Pharmacokinetics of Continuous Subcutaneous Lenalidomide in Multiple Myeloma (MM) [clin.larvol.com]
- 10. scielo.br [scielo.br]
- 11. Comprehensive Evaluation of the Toxicity and Biosafety of Plasma Polymerized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Managing Gastro Issues Caused by Lenalidomide - HealthTree for Multiple Myeloma [healthtree.org]
- 13. Colesevelam for Lenalidomide Associated Diarrhea in Patients with Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colesevelam for Lenalidomide Associated Diarrhea in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. beyondspringpharma.com [beyondspringpharma.com]
- 20. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Models for Studying Lenalidomide Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of Lenalidomide (B1683929) hydrochloride resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Lenalidomide resistance observed in in vitro models?
A1: The most well-documented mechanism of Lenalidomide resistance is the downregulation or mutation of the Cereblon (CRBN) protein.[1][2] CRBN is the primary target of Lenalidomide, and its loss prevents the drug from exerting its anti-myeloma effects.[1][2] Other key mechanisms include:
-
CRBN-Independent Pathways: Activation of pro-survival signaling pathways such as PI3K/Akt and NF-κB can confer resistance even in the presence of functional CRBN.[3]
-
Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of Lenalidomide.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CRBN, such as Ikaros (IKZF1) and Aiolos (IKZF3), can also lead to resistance.
Q2: Which cell lines are commonly used to model Lenalidomide resistance?
A2: Several human multiple myeloma cell lines (HMCLs) are used to study Lenalidomide resistance. Researchers often use a sensitive parental cell line and develop a resistant subline from it. Commonly used parental cell lines include MM.1S, H929, OPM2, and U266.[4] The corresponding resistant lines are generated by continuous exposure to increasing concentrations of Lenalidomide.[4]
Q3: How can I confirm that my cell line has developed resistance to Lenalidomide?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of Lenalidomide in the resistant cell line compared to the parental, sensitive cell line.[5] This is determined using a cell viability assay, such as the MTT or WST-1 assay. A resistant phenotype is often characterized by a fold-change in IC50 of 5-fold or greater.
Q4: Can Lenalidomide-resistant cell lines be re-sensitized to the drug?
A4: In some cases, yes. Re-sensitization strategies depend on the mechanism of resistance. For example:
-
If resistance is due to CRBN downregulation, strategies to restore CRBN expression may re-sensitize cells.
-
If resistance is mediated by the activation of signaling pathways like PI3K/Akt or NF-κB, inhibitors of these pathways may restore sensitivity to Lenalidomide.
Troubleshooting Guides
Guide 1: Establishing Lenalidomide-Resistant Cell Lines
| Problem | Possible Cause | Troubleshooting Steps |
| Cells do not develop resistance. | Initial Lenalidomide concentration is too high, causing excessive cell death. | Start with a low concentration of Lenalidomide (e.g., the IC20) and gradually increase the dose as cells adapt. |
| The parental cell line has a low propensity to develop resistance. | Try a different parental cell line known to be sensitive to Lenalidomide. | |
| Resistant phenotype is not stable. | Insufficient duration of drug exposure. | Continue to culture the resistant cells in the presence of a maintenance dose of Lenalidomide to ensure the stability of the resistant phenotype. |
| Mycoplasma contamination affecting cellular response. | Regularly test cell cultures for mycoplasma contamination. | |
| High variability in resistance levels between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Inconsistent drug concentration. | Prepare fresh drug dilutions for each experiment and verify the concentration. |
Guide 2: Cell Viability Assays (e.g., MTT, WST-1)
| Problem | Possible Cause | Troubleshooting Steps |
| High background in no-cell control wells. | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Phenol (B47542) red in the media can interfere with absorbance readings. | Use phenol red-free media for the assay. | |
| Low signal or poor dose-response curve. | Insufficient cell number. | Optimize the initial cell seeding density. |
| Assay incubation time is too short or too long. | Optimize the incubation time for the specific cell line and assay. | |
| Drug is not fully dissolved or has precipitated. | Ensure the drug is completely dissolved in the solvent before adding it to the culture media. | |
| High well-to-well variability. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
Guide 3: Western Blotting for CRBN and Downstream Targets
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak CRBN signal. | Low CRBN expression in the cell line. | Use a positive control cell line known to express CRBN (e.g., MM.1S). Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage, buffer). Check the transfer efficiency by staining the membrane with Ponceau S. | |
| Primary antibody is not working. | Use a validated antibody for CRBN. Optimize the antibody concentration and incubation time. | |
| Non-specific bands. | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Inconsistent loading. | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay). |
| Pipetting errors. | Be precise when loading samples into the gel. | |
| Solution: | Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or β-tubulin). |
Quantitative Data
Table 1: Example IC50 Values for Lenalidomide in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| MM.1S | 0.5 - 2 | 10 - 50+ | 20 - 100+ | [4] |
| H929 | 1 - 5 | 20 - 100+ | 20 - 100+ | |
| OPM2 | 2 - 10 | 50 - 200+ | 25 - 100+ | [4] |
| U266 | >10 (intrinsically less sensitive) | Not Applicable | Not Applicable |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., assay duration, cell density).
Table 2: Relative CRBN mRNA Expression in Lenalidomide Sensitive vs. Resistant Cells
| Cell Line | Relative CRBN mRNA Expression (Resistant vs. Sensitive) | Reference |
| MM.1S | Significantly Decreased | [1][2] |
| H929 | Significantly Decreased | [1] |
| OPM2 | Significantly Decreased | [2] |
Note: CRBN protein levels generally correlate with mRNA levels in acquired resistance models.[1]
Experimental Protocols
Protocol 1: Establishment of Lenalidomide-Resistant Cell Lines
This protocol describes a method for generating Lenalidomide-resistant multiple myeloma cell lines by continuous exposure to the drug.
Materials:
-
Lenalidomide-sensitive multiple myeloma cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lenalidomide hydrochloride
-
DMSO (for dissolving Lenalidomide)
-
6-well plates or T-25 flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of Lenalidomide for the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a density of 2 x 10^5 cells/mL in complete culture medium containing a low concentration of Lenalidomide (e.g., IC20).
-
Culture and Monitoring: Culture the cells at 37°C in a 5% CO2 incubator. Monitor cell viability and proliferation every 2-3 days using a microscope and trypan blue exclusion.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the drug, gradually increase the concentration of Lenalidomide. A typical dose escalation strategy is to double the concentration with each passage.
-
Maintain and Expand: Continue this process of dose escalation until the cells can proliferate in a high concentration of Lenalidomide (e.g., 5-10 µM). This process can take several months.[4]
-
Characterize the Resistant Line: Once a resistant cell line is established, confirm the resistant phenotype by determining the new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages for future use. Maintain a continuous culture in the presence of a maintenance dose of Lenalidomide to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of Lenalidomide.
Materials:
-
Sensitive and resistant multiple myeloma cell lines
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Lenalidomide in complete culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes at room temperature to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Apoptosis (Annexin V/PI) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 4: Western Blotting for CRBN
This protocol provides a general procedure for detecting CRBN protein expression by Western blotting.
Materials:
-
Cell lysates from sensitive and resistant multiple myeloma cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CRBN
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CRBN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for developing and characterizing Lenalidomide-resistant cell lines.
Caption: Simplified signaling pathway of Lenalidomide action and CRBN-mediated resistance.
Caption: Overview of PI3K/Akt and NF-κB pathways contributing to Lenalidomide resistance.
References
- 1. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Drug Combination Protocols with Lenalidomide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide (B1683929) hydrochloride in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lenalidomide?
Lenalidomide exerts its anti-cancer effects through a multi-faceted mechanism. It is an immunomodulatory agent that binds to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is cytotoxic to multiple myeloma cells. Additionally, Lenalidomide has immunomodulatory effects, including T-cell and Natural Killer (NK)-cell activation, and anti-angiogenic and anti-inflammatory properties.[2][3][4]
Q2: How should I prepare Lenalidomide hydrochloride for in vitro experiments?
This compound has limited solubility in aqueous solutions.[5][6] For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] A stock solution of 10-30 mg/mL in DMSO can typically be achieved.[8] This stock solution can then be further diluted to the final working concentration in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, lenalidomide can be dissolved in dimethylformamide (DMF) and then diluted with the aqueous buffer.[5]
Q3: What are the most common drug partners for Lenalidomide in combination protocols?
Lenalidomide is frequently used in combination with the corticosteroid dexamethasone (B1670325).[9][10][11] This combination has shown synergistic effects in treating multiple myeloma.[9] Other common partners include proteasome inhibitors such as bortezomib[12][13][14] and monoclonal antibodies like daratumumab.[15][16][17][18] The choice of combination often depends on the specific cancer type and the line of therapy.
Q4: How can I assess the synergistic effects of Lenalidomide with another drug in vitro?
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[19][20][21][22][23] This method involves treating cells with each drug alone and in combination at a constant ratio over a range of concentrations. The cell viability is then measured, and the data is used to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[20][21]
Troubleshooting Guides
In Vitro Assay Inconsistency
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration due to poor mixing. 3. Edge effects in the microplate. 4. Precipitation of Lenalidomide in the culture medium. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row. 2. Vortex drug dilutions immediately before adding to the wells. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. 4. Visually inspect the culture medium for any signs of precipitation after adding Lenalidomide. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent system as described in the FAQs.[5] |
| IC50 values for Lenalidomide are significantly higher than expected from the literature. | 1. The cell line used may be inherently resistant to Lenalidomide. 2. Degradation of the Lenalidomide stock solution. 3. Suboptimal assay conditions (e.g., incubation time, cell density). | 1. Verify the sensitivity of your cell line to Lenalidomide by consulting the literature. Consider using a known sensitive cell line as a positive control. 2. Lenalidomide stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[8] Prepare fresh dilutions for each experiment. 3. Optimize the assay parameters. A 72-hour incubation period is common for assessing the effects of Lenalidomide on cell proliferation. |
| Difficulty in achieving complete drug synergy (CI < 1) with a known synergistic combination. | 1. The ratio of the two drugs in the combination may not be optimal. 2. The concentration range tested may not be appropriate to observe synergy. 3. The mathematical model used for synergy analysis may not be appropriate. | 1. Perform a checkerboard assay with varying concentrations of both drugs to identify the optimal synergistic ratio. 2. Ensure that the concentration range for each drug brackets the individual IC50 values. 3. Confirm that the Chou-Talalay method is being applied correctly and consider consulting with a biostatistician.[19][20][22] |
Quantitative Data Summary
Table 1: IC50 Values of Lenalidomide in Multiple Myeloma (MM) Cell Lines
| Cell Line | Lenalidomide IC50 (µM) | Reference |
| MM.1S | ~10 | [12] |
| U266 | > 10 | [12] |
| NCI-H929 | Not specified | [24] |
Table 2: Combination Effects of Lenalidomide with Other Anti-Myeloma Agents
| Combination | Cell Line | Effect | Combination Index (CI) | Reference |
| Lenalidomide + Bortezomib | MM.1S | Synergy | ~0.7 | [12] |
| Lenalidomide + Bortezomib | U266 | Synergy | ~0.5 | [12] |
| Lenalidomide + Dexamethasone | MM Cell Lines | Synergy | Not specified | [9] |
| Lenalidomide + Daratumumab | In vitro models | Synergy | Not specified | [15][16] |
Key Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is adapted for assessing the cytotoxic effects of Lenalidomide combinations on adherent or suspension cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
DMSO (for stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Drug Preparation: Prepare serial dilutions of Lenalidomide and the combination drug in culture medium from DMSO stock solutions. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each drug and the combination. For synergy analysis, use the Chou-Talalay method to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Lenalidomide combinations using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination drug
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Lenalidomide, the combination drug, or vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC/APC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Lenalidomide's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 9. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy with lenalidomide plus dexamethasone (Rev/Dex) for newly diagnosed myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lenalidomide, bortezomib, and dexamethasone combination therapy in patients with newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1/2 study of daratumumab, lenalidomide, and dexamethasone for relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Overall Survival With Daratumumab, Lenalidomide, and Dexamethasone in Previously Treated Multiple Myeloma (POLLUX): A Randomized, Open-Label, Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Preclinical Head-to-Head: Lenalidomide Hydrochloride Versus Thalidomide
A Comparative Analysis of Efficacy and Mechanism of Action in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.
Lenalidomide (B1683929), a structural analog of thalidomide (B1683933), has demonstrated enhanced potency and a distinct preclinical profile compared to its parent compound. This guide provides an objective comparison of the preclinical performance of lenalidomide hydrochloride and thalidomide, focusing on their anti-proliferative, immunomodulatory, and anti-angiogenic activities. The information presented is supported by experimental data from various preclinical models, with detailed methodologies for key experiments to aid in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the potency of lenalidomide and thalidomide in various assays.
| Cell Line | Lenalidomide IC50 (µM) | Thalidomide IC50 (µM) | Assay |
| Multiple Myeloma (MM) Cell Lines (Various) | 0.15 - 7 | Generally higher than lenalidomide | Proliferation Assay (3H-thymidine incorporation) |
Table 1: Anti-Proliferative Activity in Multiple Myeloma Cell Lines. Lenalidomide generally exhibits greater anti-proliferative activity in multiple myeloma cell lines compared to thalidomide.
| Assay | Lenalidomide | Thalidomide | Key Findings |
| T-regulatory Cell Expansion Inhibition | IC50 ~10 µM | No effect up to 200 µM | Lenalidomide potently inhibits the expansion of T-regulatory cells, an effect not observed with thalidomide at high concentrations.[1] |
| TNF-α Inhibition (LPS-stimulated PBMCs) | More potent than thalidomide | Less potent than lenalidomide | Lenalidomide demonstrates superior inhibition of TNF-α production from lipopolysaccharide-stimulated peripheral blood mononuclear cells.[2][3] |
Table 2: Immunomodulatory Activity. Lenalidomide displays more potent immunomodulatory effects than thalidomide in key preclinical assays.
| Assay | Lenalidomide | Thalidomide | Key Findings |
| Endothelial Cell Migration (HUVEC) | Less potent | More potent | Thalidomide is more effective at inhibiting the migration of human umbilical vein endothelial cells. |
| Endothelial Tube Formation (HUVEC) | More potent | Less potent | Lenalidomide shows greater inhibition of the formation of capillary-like structures by endothelial cells.[4][5] |
| Rat Aortic Ring Assay | More potent | Less potent | In an ex vivo model of angiogenesis, lenalidomide demonstrates superior inhibitory effects on microvessel outgrowth compared to thalidomide.[6] |
Table 3: Anti-Angiogenic Activity. The anti-angiogenic profiles of lenalidomide and thalidomide are distinct, with each showing greater potency in different aspects of the angiogenic process.
| Assay | Lenalidomide | Thalidomide | Key Findings |
| Competitive Binding Assay (Fluorescence Polarization) | Lower IC50 | Higher IC50 | Lenalidomide exhibits a higher binding affinity for Cereblon (CRBN) compared to thalidomide. |
| Thermal Shift Assay | Higher ΔTm | Lower ΔTm | Lenalidomide induces a greater thermal stabilization of CRBN, indicating a stronger interaction. |
Table 4: Cereblon (CRBN) Binding Affinity. Lenalidomide demonstrates a higher binding affinity to its primary molecular target, Cereblon, in comparison to thalidomide.
Mechanism of Action: A Tale of Two Analogs
Both lenalidomide and thalidomide exert their pleiotropic effects primarily through their interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[7] This interaction redirects the ubiquitin ligase complex to ubiquitinate and subsequently degrade specific neo-substrates, most notably the Ikaros family transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these transcription factors is a key event that underlies the anti-proliferative and immunomodulatory effects of both drugs.
However, the higher binding affinity of lenalidomide for CRBN is thought to contribute to its enhanced potency in inducing the degradation of IKZF1 and IKZF3, leading to more profound downstream effects. These include the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc in multiple myeloma cells, which inhibits tumor cell growth and survival. Concurrently, the degradation of IKZF1 and IKZF3 in T cells leads to increased production of interleukin-2 (B1167480) (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, contributing to the immunomodulatory effects of these agents.
Caption: Mechanism of action of lenalidomide and thalidomide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the comparative activities of lenalidomide and thalidomide.
Competitive Binding Assay to Cereblon (CRBN)
This assay quantifies the binding affinity of lenalidomide and thalidomide to CRBN by measuring their ability to displace a fluorescently labeled ligand.
-
Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled thalidomide or a similar high-affinity ligand (e.g., with a fluorescent dye like BODIPY or Cy5).
-
This compound and thalidomide.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Microplate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Prepare serial dilutions of lenalidomide and thalidomide in the assay buffer.
-
In a microplate, add the fluorescently labeled ligand at a fixed concentration.
-
Add the serially diluted test compounds (lenalidomide or thalidomide) to the wells.
-
Initiate the binding reaction by adding a fixed concentration of purified CRBN protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a microplate reader.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent ligand.
-
Caption: Workflow for the CRBN competitive binding assay.
IKZF1/IKZF3 Degradation Assay (Western Blot)
This method assesses the ability of lenalidomide and thalidomide to induce the degradation of the Ikaros family transcription factors, IKZF1 and IKZF3, in a cellular context.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929).
-
This compound and thalidomide.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Culture the multiple myeloma cells to the desired density.
-
Treat the cells with various concentrations of lenalidomide or thalidomide for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
-
T-Cell Co-stimulation Assay
This assay evaluates the immunomodulatory activity of lenalidomide and thalidomide by measuring their ability to enhance T-cell proliferation and cytokine production in the presence of a suboptimal T-cell receptor (TCR) stimulus.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Anti-CD3 antibody (for suboptimal TCR stimulation).
-
This compound and thalidomide.
-
Cell proliferation dye (e.g., CFSE) or 3H-thymidine.
-
ELISA kits for measuring cytokine levels (e.g., IL-2, IFN-γ).
-
Flow cytometer or liquid scintillation counter.
-
-
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
If measuring proliferation, label the cells with a proliferation dye like CFSE.
-
Plate the cells in a 96-well plate coated with a suboptimal concentration of anti-CD3 antibody.
-
Add serial dilutions of lenalidomide or thalidomide to the wells.
-
Culture the cells for a specified period (e.g., 3-5 days).
-
For proliferation analysis:
-
If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.
-
If using 3H-thymidine, add it to the cultures for the final 18 hours, then harvest the cells and measure thymidine (B127349) incorporation using a liquid scintillation counter.
-
-
For cytokine analysis, collect the culture supernatants and measure the levels of IL-2 and IFN-γ using ELISA kits.
-
In Vitro Angiogenesis Assays
This assay assesses the effect of the compounds on the migratory capacity of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Culture plates.
-
Pipette tip or cell scraper to create a "wound".
-
This compound and thalidomide.
-
Microscope with a camera.
-
-
Procedure:
-
Culture HUVECs to confluence in a culture plate.
-
Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh medium containing different concentrations of lenalidomide or thalidomide.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess cell migration.
-
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
HUVECs.
-
Basement membrane extract (e.g., Matrigel).
-
Endothelial cell growth medium.
-
This compound and thalidomide.
-
Microscope with a camera.
-
-
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the gel in the presence of various concentrations of lenalidomide or thalidomide.
-
Incubate the plate for a period of time (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
References
- 1. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Response Modifiers in Cancer - Page 14 [medscape.com]
- 3. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. Lenalidomide plus dexamethasone versus thalidomide plus dexamethasone in newly diagnosed multiple myeloma: a comparative analysis of 411 patients - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Lenalidomide Hydrochloride Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings related to Lenalidomide (B1683929) hydrochloride, a critical immunomodulatory agent in cancer therapy. The data presented here is collated from multiple studies to aid in the replication and extension of key experiments. We delve into its direct cytotoxic effects on multiple myeloma cells, its mechanism of action involving the degradation of specific proteins, and its immunomodulatory functions.
Direct Anti-proliferative Effects on Multiple Myeloma Cell Lines
Lenalidomide exhibits a direct but heterogeneous anti-proliferative effect on human myeloma cell lines (HMCLs). The half-maximal inhibitory concentration (IC50) varies across different cell lines, indicating that the genetic background of the myeloma cells influences their sensitivity to the drug.
Table 1: Comparative IC50 Values of Lenalidomide in Human Myeloma Cell Lines
| Cell Line | IC50 (µM) | Noteworthy Characteristics |
| L363 | 0.15 | Lenalidomide sensitive |
| OPM-2 | 0.2 | Lenalidomide sensitive |
| LP-1 | 0.4 | Lenalidomide sensitive |
| U-266 | 0.6 | Lenalidomide sensitive |
| NCI-H929 | 0.8 | Lenalidomide sensitive |
| MM1.S | 1.0 | Lenalidomide sensitive |
| MOLP-8 | 1.2 | Lenalidomide sensitive |
| JJN3 | >10 | Lenalidomide resistant[1] |
| RPMI-8226 | >10 | Lenalidomide resistant[1] |
| KMS12-PE | >10 | Lenalidomide resistant[1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human myeloma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-6 dependent cell lines, 3 ng/mL of recombinant human IL-6 is added to the culture medium.[1]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Lenalidomide (e.g., 0.001 to 100 µM) for 24, 48, and 72 hours.[2]
-
Cell Viability Assessment: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye is added to each well and incubated to allow the formation of formazan (B1609692) crystals.[3]
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell survival is plotted against the drug concentration to calculate the IC50 value.[3]
Mechanism of Action: Cereblon-Mediated Protein Degradation
Lenalidomide's mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7]
Caption: Lenalidomide's core mechanism of action.
Experimental Protocol: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Lysis: Multiple myeloma cells are treated with Lenalidomide (e.g., 10 µM) or DMSO (control) for various time points (e.g., 1, 3, 6, 24 hours). Cells are then harvested and lysed.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., Actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels.
In Vivo Efficacy in Xenograft Models
In vivo studies using mouse xenograft models of multiple myeloma have demonstrated the anti-tumor activity of Lenalidomide.
Table 2: In Vivo Efficacy of Lenalidomide in a Murine Myeloma Model
| Animal Model | Treatment | Outcome |
| C57BL/KaLwRij mice with 5TGM1 myeloma cells | Lenalidomide (25 mg/kg/day, i.p.) | Inhibited tumor growth and prolonged survival.[8] |
| NOD/SCID mice with JJN3 myeloma cells | Lenalidomide (5 mg/kg, i.p., 5 days/week) | Reduced tumor volume.[9] |
| NOD/SCID mice with OPM2 myeloma cells | Lenalidomide (5 mg/kg, i.p., 5 days/week) | Reduced tumor volume.[9] |
Experimental Protocol: Murine Xenograft Model
-
Cell Inoculation: Immunocompromised mice (e.g., NOD/SCID or C57BL/KaLwRij) are subcutaneously or intravenously injected with human multiple myeloma cells.[8][9]
-
Treatment: Once tumors are established, mice are treated with Lenalidomide (e.g., 5-25 mg/kg/day) or a vehicle control (e.g., DMSO) via intraperitoneal injection.[8][9]
-
Monitoring: Tumor volume is measured regularly using calipers. For systemic models, tumor burden can be monitored by measuring circulating human IgG or M-protein levels.[8]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point, at which point tumors are excised and weighed. Survival is also monitored.[8][9]
Caption: A typical workflow for in vivo xenograft studies.
Immunomodulatory Effects
Lenalidomide exerts significant immunomodulatory effects, primarily by co-stimulating T-cells and enhancing the production of cytokines such as Interleukin-2 (IL-2).
Table 3: Immunomodulatory Effects of Lenalidomide
| Effect | Experimental System | Key Findings |
| T-cell Co-stimulation | Human T-cells | Lenalidomide enhances T-cell proliferation and IL-2 production in the presence of T-cell receptor stimulation.[10][11] |
| Cytokine Production | Human peripheral blood mononuclear cells (PBMCs) | Inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[10] |
| NF-κB Signaling | Multiple myeloma cells | Lenalidomide can reduce the activity of the NF-κB signaling pathway, which is crucial for myeloma cell survival.[10] |
Experimental Protocol: T-cell Co-stimulation Assay
-
T-cell Isolation: T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: T-cells are stimulated with anti-CD3 antibodies to provide a primary T-cell receptor signal. The cells are then treated with Lenalidomide or a control.
-
IL-2 Measurement: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA).
Caption: Lenalidomide's dual immunomodulatory and direct anti-tumor effects.
References
- 1. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 10. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Sum is Greater Than the Parts: Lenalidomide and Proteasome Inhibitors in Concert
A comprehensive analysis of the synergistic anti-neoplastic effects observed when combining lenalidomide (B1683929) hydrochloride with various proteasome inhibitors, supported by preclinical and clinical data.
The combination of lenalidomide, an immunomodulatory agent, with proteasome inhibitors has become a cornerstone of therapy for multiple myeloma and other hematological malignancies.[1][2][3] This guide delves into the scientific rationale and clinical evidence supporting the synergistic relationship between these two classes of drugs, offering researchers, scientists, and drug development professionals a detailed comparison of their combined efficacy and mechanisms of action.
Unraveling the Synergy: Mechanisms of Action
Lenalidomide's anti-cancer properties are multifaceted, including direct cytotoxicity and modulation of the tumor microenvironment.[2] A key mechanism involves the binding of lenalidomide to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors crucial for myeloma cell survival.[4][5]
Proteasome inhibitors, such as bortezomib (B1684674), carfilzomib (B1684676), and ixazomib, function by reversibly or irreversibly blocking the activity of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[6] This inhibition leads to an accumulation of misfolded and regulatory proteins, ultimately inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.[6][7]
The synergistic effect of combining these agents is not immediately intuitive, as lenalidomide relies on a functional proteasome to degrade its target proteins. However, research has revealed that the combination can trigger alternative, proteasome-independent cell death pathways and that incomplete proteasome blockade by therapeutic doses of inhibitors may still permit the degradation of Ikaros and Aiolos.[3][4][5]
One key synergistic mechanism involves the induction of a terminal unfolded protein response (UPR).[7] Both lenalidomide and proteasome inhibitors contribute to ER stress, and their combined effect significantly enhances the accumulation of misfolded proteins, leading to overwhelming cellular stress and apoptosis.[7] Another discovered pathway highlights that the combination of lenalidomide and bortezomib can induce Ikaros degradation through a calcium-dependent calpain and caspase pathway, bypassing the need for the proteasome.[4][5]
Caption: Simplified signaling pathway of lenalidomide and proteasome inhibitors.
Comparative Efficacy: Preclinical Data
In vitro studies have consistently demonstrated the synergistic cytotoxicity of lenalidomide combined with various proteasome inhibitors across a range of multiple myeloma cell lines.
| Combination | Cell Lines | Key Findings | Combination Index (CI) * |
| Lenalidomide + Bortezomib | MM.1S, U266 | Synergistic induction of apoptosis.[5] Degradation of Ikaros via a proteasome-independent, calcium-induced calpain pathway.[4][5] | 0.7 (MM.1S), 0.5 (U266)[5] |
| Lenalidomide + NPI-0052 (Marizomib) | MM.1S, KMS12PE, INA-6, RPMI-8226, U266 | Synergistic anti-myeloma activity, activation of caspase-8, -9, -12, and -3.[8][9] | CI < 1.0 indicates synergism[10] |
| Lenalidomide + Carfilzomib | H929, MM1.S | Proteasome inhibitors can block lenalidomide-induced Ikaros degradation at higher doses, but synergistic toxicity is observed at lower doses.[11] | Not explicitly stated, but synergy observed. |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Performance: A Snapshot of Key Trials
The preclinical synergy has translated into significant clinical benefits, leading to the approval of several combination regimens for newly diagnosed and relapsed/refractory multiple myeloma.
| Trial Name / Regimen | Proteasome Inhibitor | Patient Population | Key Efficacy Outcomes |
| SWOG S0777 (VRd) | Bortezomib | Newly Diagnosed Multiple Myeloma (NDMM) | Significantly improved progression-free survival (PFS) and overall survival (OS) compared to lenalidomide/dexamethasone (B1670325) (Rd) alone.[3] |
| TOURMALINE-MM1 (IRd) | Ixazomib | Relapsed/Refractory Multiple Myeloma (RRMM) | Median PFS of 20.6 months with IRd vs. 14.7 months with Rd.[12][13] Overall response rate (ORR) of 78.3% vs. 71.5%.[12] |
| ASPIRE (KRd) | Carfilzomib | Relapsed Multiple Myeloma | Median PFS of 26.3 months with KRd vs. 17.6 months with Rd.[14][15] ORR of 87.1% vs. 66.7%.[14] |
| Myeloma XI | Carfilzomib | NDMM | Addition of carfilzomib to cyclophosphamide, lenalidomide, and dexamethasone significantly prolonged PFS and OS.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the synergy between lenalidomide and proteasome inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, U266) are seeded in 96-well plates at a density of 2 x 10^4 cells/well.
-
Drug Treatment: Cells are treated with varying concentrations of lenalidomide, a proteasome inhibitor (e.g., bortezomib), or the combination of both. Control wells receive vehicle (e.g., DMSO). For sequential treatments, cells may be pre-treated with one agent for a specified time (e.g., 24 hours) before the addition of the second agent.[17]
-
Incubation: Plates are incubated for a specified period (e.g., 48-120 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Synergy Analysis: The combination index (CI) is calculated using software like CalcuSyn to determine if the drug combination is synergistic, additive, or antagonistic.[5]
Caption: Workflow for a typical cell viability (MTT) assay.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: Cells are treated with lenalidomide, a proteasome inhibitor, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and 7-AAD (7-aminoactinomycin D) are added according to the manufacturer's protocol (e.g., BD Pharmingen).[5]
-
Incubation: Cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry analysis software (e.g., Kaluza, FlowJo).[5]
Western Blotting for Protein Expression
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Ikaros, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
Conclusion
The synergistic interplay between lenalidomide hydrochloride and proteasome inhibitors represents a paradigm of successful combination therapy in oncology. Preclinical evidence elucidates multiple, sometimes overlapping, mechanisms that enhance apoptotic signaling and overcome drug resistance. This strong scientific foundation is substantiated by robust clinical data demonstrating improved patient outcomes in multiple myeloma. Future research will likely focus on optimizing dosing schedules, identifying biomarkers to predict response, and exploring these synergistic combinations in other malignancies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide, bortezomib and dexamethasone induction therapy for the treatment of newly diagnosed multiple myeloma: a practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Ixazomib, Lenalidomide and Dexamethasone in Relapsed and Refractory Multiple Myeloma in Routine Clinical Practice: Extended Follow-Up Analysis and the Results of Subsequent Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Drug Combination for Relapsed Multiple Myeloma - NCI [cancer.gov]
- 15. FDA approves carfilzomib in combination with lenalidomide and dexamethasone for relapsed multiple myeloma - ecancer [ecancer.org]
- 16. The Myeloma XI trial: adding carfilzomib to cyclophosphamide, lenalidomide, and dexamethasone | VJHemOnc [vjhemonc.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lenalidomide Hydrochloride Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Lenalidomide (B1683929) hydrochloride and its key analogs, Pomalidomide (B1683931) and Iberdomide. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols underlying these findings.
Lenalidomide, a cornerstone in the treatment of multiple myeloma, has paved the way for the development of potent analogs with enhanced therapeutic profiles. These immunomodulatory drugs (IMiDs) function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins. This guide offers a head-to-head comparison of Lenalidomide and its prominent analogs, Pomalidomide and Iberdomide, focusing on their performance based on available experimental data.
Mechanism of Action: A Shared Pathway with Critical Differences
Lenalidomide and its analogs share a common mechanism of action: they bind to Cereblon, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
The degradation of Ikaros and Aiolos is a critical event that triggers downstream anti-tumor and immunomodulatory effects.[5][6] These transcription factors are essential for the survival of multiple myeloma cells.[3] Their degradation leads to the downregulation of key oncogenic proteins, including c-Myc and Interferon Regulatory Factor 4 (IRF4), resulting in cell cycle arrest and apoptosis of malignant cells.[7][8]
Furthermore, the degradation of Ikaros and Aiolos in T-cells leads to an enhanced immune response.[9] Specifically, it results in increased production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and activation, and enhances the cytotoxic activity of natural killer (NK) cells.[10][11]
Comparative Performance: A Look at the Data
The key differences between Lenalidomide, Pomalidomide, and Iberdomide lie in their binding affinity for Cereblon and their efficiency in inducing the degradation of target proteins. This translates to varying potencies in their anti-proliferative and immunomodulatory activities.
Cereblon Binding Affinity
The initial and crucial step in the mechanism of action of these drugs is their binding to Cereblon. Iberdomide exhibits a significantly higher binding affinity for Cereblon compared to Lenalidomide and Pomalidomide.
| Compound | Cereblon Binding Affinity (K_d_ or K_i_ in nM) | Reference(s) |
| Lenalidomide | ~178 - 445 | [12][13] |
| Pomalidomide | ~157 - 264 | [12][13] |
| Iberdomide | ~150 (IC50) | [10] |
Note: The reported values may vary depending on the assay conditions and protein constructs used.
Anti-proliferative Activity in Multiple Myeloma Cell Lines
The anti-proliferative activity of these compounds is a direct consequence of their ability to induce the degradation of Ikaros and Aiolos. The following table summarizes the 50% inhibitory concentration (IC50) values in various multiple myeloma cell lines.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Lenalidomide | MM.1S | ~1 - 5 | [14] |
| Lenalidomide | OPM-2 | ~10 | [15] |
| Lenalidomide | RPMI-8226 | ~8 | [15] |
| Pomalidomide | MM.1S | ~0.1 - 1 | [14] |
| Pomalidomide | OPM-2 | ~10 | [15] |
| Pomalidomide | RPMI-8226 | ~8 | [15] |
| Iberdomide | MM.1S | Not explicitly found in a comparable format |
Note: IC50 values can vary significantly between different studies and cell lines due to variations in experimental conditions.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
The efficiency of Ikaros and Aiolos degradation is a key determinant of the potency of these drugs. Pomalidomide is more potent than Lenalidomide in inducing degradation, and Iberdomide is even more potent than Pomalidomide.[16]
| Compound | Target | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide | Aiolos (IKZF3) | 8.7 | >95% | [13] |
| Lenalidomide | Aiolos (IKZF3) | Not explicitly found in a comparable format | ||
| Iberdomide | Aiolos (IKZF3) | More potent than Pomalidomide | [17] |
DC50 is the concentration at which 50% of the maximal degradation is observed. Dmax is the maximal degradation achieved.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, we have created diagrams using the Graphviz DOT language.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunomodulatory-drug, lenalidomide, sustains and enhances interferon-α production by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Lenalidomide Hydrochloride Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated and investigational biomarkers for predicting sensitivity to Lenalidomide (B1683929) hydrochloride and its common alternatives in the treatment of hematological malignancies, primarily Multiple Myeloma (MM) and Myelodysplastic Syndromes (MDS). The information is intended to aid researchers and clinicians in selecting appropriate patient populations for therapy and in the design of future clinical trials.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the key biomarkers for Lenalidomide and its alternatives. While direct head-to-head comparative studies on the predictive performance of these biomarkers are limited, this guide consolidates the existing evidence to facilitate informed decision-making.
Table 1: Biomarkers for Lenalidomide and Pomalidomide (B1683931) Sensitivity
| Biomarker | Drug(s) | Role in Prediction | Supporting Data Highlights |
| Cereblon (CRBN) Expression | Lenalidomide, Pomalidomide | Positive Predictor (for acquired resistance): Low CRBN expression is associated with acquired resistance to both drugs.[1][2][3][4] Inconclusive (for intrinsic sensitivity): Correlation between baseline CRBN mRNA or protein levels and intrinsic sensitivity is not consistently observed.[1][2] | - In 8 of 9 MM patients with acquired lenalidomide resistance, CRBN expression was significantly reduced (20%-90% reduction) at the time of drug resistance.[2] - MM cell lines with stable CRBN depletion become highly resistant to both lenalidomide and pomalidomide.[2][3] - No clear correlation was found between CRBN mRNA or protein levels and the intrinsic antiproliferative sensitivity of various myeloma cell lines to lenalidomide or pomalidomide.[1] |
| Deletion of Chromosome 5q (del(5q)) | Lenalidomide | Strong Positive Predictor (in MDS): Presence of del(5q) is a well-established predictor of a high response rate to Lenalidomide in patients with MDS.[5][6][7][8] | - In patients with lower-risk MDS with del(5q), Lenalidomide treatment leads to transfusion independence in the majority of patients and complete cytogenetic response in a significant portion.[8][9] |
| Trisomy 8 | Lenalidomide | Potential Positive Predictor (in non-del(5q) MDS): Associated with a favorable response to Lenalidomide in MDS patients without the del(5q) mutation. | - Computational modeling of genomic data from non-del(5q) MDS patients identified trisomy 8 as being associated with Lenalidomide sensitivity. |
| RUNX1 Mutations | Lenalidomide | Potential Positive Predictor (in non-del(5q) MDS): Loss-of-function mutations in RUNX1 have been associated with response to Lenalidomide in non-del(5q) MDS. | - In-silico analysis suggests that RUNX1 mutations may contribute to Lenalidomide sensitivity in the absence of del(5q). |
| SF3B1 Mutations | Lenalidomide | Negative Predictor (in del(5q) MDS): In the context of del(5q) MDS, the presence of SF3B1 mutations is associated with a significantly worse prognosis and may predict a poorer response to Lenalidomide.[10] | - A study of del(5q) MDS patients showed that those with SF3B1 mutations had a significantly shorter median overall survival compared to wild-type (23.9 vs. 83.5 months; P = .001).[11] |
| TP53 Mutations | Lenalidomide | Negative Predictor: Associated with resistance to Lenalidomide therapy, particularly in del(5q) MDS.[12][13] | - Lenalidomide exposure has been associated with the development of TP53-mutated therapy-related myeloid neoplasms.[14] |
Table 2: Biomarkers for Proteasome Inhibitors (Bortezomib, Carfilzomib) and a Monoclonal Antibody (Daratumumab)
| Biomarker | Drug(s) | Role in Prediction | Supporting Data Highlights |
| Proteasome Subunit Expression/Activity | Bortezomib (B1684674), Carfilzomib (B1684676) | Complex/Investigational: Alterations in the expression and activity of proteasome subunits are implicated in resistance. | - Resistance to both bortezomib and carfilzomib in myeloma cells is associated with increased activity of all three arms of the unfolded protein response. |
| P-glycoprotein (P-gp) Expression | Bortezomib, Carfilzomib | Negative Predictor: Overexpression of the drug efflux pump P-gp can contribute to resistance. | - P-gp inhibition can restore sensitivity to proteasome inhibitors in resistant cell lines. |
| NF-κB and AP-1 Pathway Activation | Bortezomib | Negative Predictor: Constitutive activation of these pathways is associated with resistance. | - Inhibition of pathways upstream of AP-1 can enhance the antitumor effects of bortezomib. |
| CD38 Expression | Daratumumab | Positive Predictor (with caveats): As the target of Daratumumab, its expression is necessary for drug activity, but expression levels do not consistently correlate with response. | - While CD38 expression is a prerequisite for daratumumab efficacy, its predictive value is debated due to its heterogeneous expression. |
Signaling Pathways and Experimental Workflows
Lenalidomide's Mechanism of Action and Biomarker Interaction
Caption: Lenalidomide's mechanism of action and key biomarkers.
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for validating predictive biomarkers.
Experimental Protocols
Dual-Labeling Immunohistochemistry (IHC) for Cereblon (CRBN) and CD138 in Bone Marrow Biopsies
This protocol is adapted from a validated method for the specific detection of CRBN in myeloma cells (identified by CD138) within bone marrow samples.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm)
-
Primary Antibodies:
-
Rabbit monoclonal anti-CRBN antibody (validated for specificity)
-
Mouse monoclonal anti-CD138 antibody
-
-
Detection System 1 (for CRBN): HRP-conjugated anti-rabbit secondary antibody with a brown chromogen (e.g., DAB)
-
Detection System 2 (for CD138): AP-conjugated anti-mouse secondary antibody with a red chromogen (e.g., Permanent Red)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hematoxylin counterstain
-
Wash buffer (e.g., PBS or TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using antigen retrieval solution in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase and alkaline phosphatase activity using appropriate blocking reagents.
-
Block non-specific protein binding with a suitable blocking serum.
-
-
Primary Antibody Incubation (Sequential):
-
Incubate with the rabbit anti-CRBN antibody for 60 minutes at room temperature.
-
Wash slides thoroughly with wash buffer.
-
Incubate with the mouse anti-CD138 antibody for 30 minutes at room temperature.
-
Wash slides thoroughly with wash buffer.
-
-
Secondary Antibody and Detection (Sequential):
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody.
-
Wash, then apply the brown chromogen (DAB). Monitor for color development.
-
Wash thoroughly.
-
Incubate with the AP-conjugated anti-mouse secondary antibody.
-
Wash, then apply the red chromogen. Monitor for color development.
-
Wash thoroughly.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Interpretation:
-
Myeloma cells will be identified by red membranous staining (CD138).
-
CRBN expression will be visualized as brown staining in the cytoplasm and/or nucleus of the CD138-positive cells.
-
Scoring can be performed using an H-score method, which considers both the intensity and the percentage of stained cells.
Fluorescence In Situ Hybridization (FISH) for del(5q) Detection in Bone Marrow Mononuclear Cells
This protocol provides a general framework for detecting the deletion of chromosome 5q.
Materials:
-
Fixed bone marrow mononuclear cells
-
LSI EGR1 (5q31) SpectrumOrange / D5S23, D5S721 SpectrumGreen Probes (or similar commercially available probe set)
-
20x SSC buffer
-
Formamide
-
DAPI counterstain
-
Ethanol series (70%, 85%, 100%)
-
Rubber cement
-
Hybridization oven/water bath
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation:
-
Drop the fixed cell suspension onto a clean glass slide and air dry.
-
Age the slides as per laboratory standard operating procedures.
-
-
Pre-treatment:
-
Treat slides with 2x SSC at 37°C for 30 minutes.
-
Dehydrate through an ethanol series and air dry.
-
-
Denaturation:
-
Apply the probe mixture to the slide and cover with a coverslip.
-
Seal the edges of the coverslip with rubber cement.
-
Co-denature the probe and target DNA at 73°C for 5 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4x SSC / 0.3% NP-40 at 73°C for 2 minutes.
-
Wash in 2x SSC / 0.1% NP-40 at room temperature for 1 minute.
-
Air dry the slides in the dark.
-
-
Counterstaining and Analysis:
-
Apply DAPI counterstain and a coverslip.
-
Analyze under a fluorescence microscope.
-
Interpretation:
-
Normal cells will show two orange (EGR1) and two green (control) signals.
-
Cells with a del(5q) will show one orange and two green signals.
-
A minimum of 200 interphase nuclei should be scored to determine the percentage of cells with the deletion.
Quantitative PCR (qPCR) for MCT1 Gene Expression Analysis
This protocol outlines the steps for quantifying MCT1 (SLC16A1) mRNA levels from patient samples.
Materials:
-
RNA extraction kit suitable for the sample type (e.g., peripheral blood mononuclear cells, bone marrow aspirates)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan-based)
-
Primers and/or probe for MCT1 (SLC16A1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the patient sample according to the manufacturer's protocol of the chosen kit.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers/probe for MCT1 and the reference gene, and the cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MCT1 and the reference gene.
-
Calculate the relative expression of MCT1 using the ΔΔCt method, normalizing to the reference gene and a calibrator sample.
-
Interpretation:
-
The relative expression level of MCT1 can be categorized as high or low based on a pre-determined cutoff value, which should be established through a validation study correlating expression levels with clinical outcomes.
Mutation Analysis of SF3B1, TP53, and RUNX1 by Next-Generation Sequencing (NGS)
This is a generalized workflow for detecting mutations in key genes.
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from bone marrow or peripheral blood cells.
-
-
Library Preparation:
-
Fragment the DNA and ligate adapters for sequencing.
-
Use a targeted gene panel that includes SF3B1, TP53, and RUNX1 to enrich for the regions of interest.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions).
-
Annotate the variants to determine their potential clinical significance.
-
Interpretation:
-
The presence of pathogenic or likely pathogenic mutations in these genes can be used to stratify patients for their predicted response to Lenalidomide.
Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and validated for specific laboratory conditions and clinical applications. Always follow established laboratory standard operating procedures and regulatory guidelines.
References
- 1. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 6. Myelodysplastic syndromes with del(5q): A real-life study of determinants of long-term outcomes and response to lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide: Myelodysplastic syndromes with del(5q) and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of lenalidomide in patients with myelodysplastic syndrome with chromosome 5q deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomere dynamics in patients with del (5q) MDS before and under treatment with lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]
- 11. Impact of bortezomib-based versus lenalidomide maintenance therapy on outcomes of patients with high-risk multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide promotes the development of TP53-mutated therapy-related myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of TP53 Mutations in Myelodysplasia and Acute Leukemia Suggests Divergent Roles in Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The association between prior exposure to lenalidomide and TP53-mutated AML/MDS | VJHemOnc [vjhemonc.com]
Lenalidomide Hydrochloride vs. CRISPR Knockout of Cereblon: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Cereblon (CRBN) pathway is critical for advancing novel therapeutics. This guide provides an objective comparison between the pharmacological modulation of CRBN by lenalidomide (B1683929) hydrochloride and the genetic ablation of CRBN using CRISPR-Cas9 technology. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms.
Introduction to Lenalidomide and CRISPR-mediated CRBN Knockout
Lenalidomide is an immunomodulatory drug that functions as a "molecular glue." It binds to Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by the CRL4-CRBN complex.[1][2] In multiple myeloma, the primary therapeutic targets of lenalidomide-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these proteins leads to the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in anti-proliferative and apoptotic effects.[1]
CRISPR-Cas9 technology, on the other hand, offers a method for the complete and permanent knockout of the CRBN gene. This genetic ablation eliminates the expression of the CRBN protein, thereby preventing the formation of a functional CRL4-CRBN E3 ligase complex. This approach serves as a powerful research tool to investigate the essentiality of CRBN for lenalidomide's mechanism of action and to study the broader biological functions of Cereblon.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the effects of lenalidomide treatment with CRBN knockout in multiple myeloma cell lines.
| Cell Line | Condition | IC50 of Lenalidomide (µM) | Reference |
| ALMC-1 | Wild-Type (single dose) | 2.6 | [5] |
| ALMC-1 | Wild-Type (repeated dose) | 0.005 | [5] |
| DP-6 | Wild-Type | >10 (non-responsive) | [5] |
| L363 | CUL4B Wild-Type | ~2.5 (sensitive) | [6] |
| L363 | CUL4B Knockout | >10 (resistant) | [6] |
| OCI-MY5 | Low endogenous CRBN | Resistant | [6] |
| OCI-MY5 | Transduced with wild-type CRBN | Sensitive | [6] |
| OCI-MY5 | Transduced with mutant CRBN (R309H or L190F) | Resistant | [6] |
Table 1: Comparative Cell Viability (IC50) Data. This table illustrates the impact of CRBN status on the cytotoxic effects of lenalidomide.
| Cell Line | Condition | Treatment | IKZF1 Degradation | IKZF3 Degradation | Reference |
| MM1.S | Wild-Type | Lenalidomide | Significant decrease (log2 ratio -1.54) | Significant decrease (log2 ratio -2.09) | [2] |
| MM.1S | CRBN Knockout | Lenalidomide | No significant degradation | No significant degradation | [7] |
| L363 | Wild-Type | Lenalidomide | Degradation observed | Not specified | [6] |
| L363 | IKZF1-A152T mutant | Lenalidomide | No effect on Ikaros levels | Not specified | [7] |
Table 2: Comparative Neosubstrate Degradation. This table highlights the CRBN-dependent degradation of IKZF1 and IKZF3 upon lenalidomide treatment.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CRBN in Multiple Myeloma Cells
This protocol provides a general framework for generating CRBN knockout multiple myeloma cell lines using the CRISPR-Cas9 system.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the human CRBN gene. Online design tools can be used to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) that also contains a selection marker, such as puromycin (B1679871) resistance.
-
-
Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 construct along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the lentivirus-containing supernatant after 48-72 hours.
-
Transduce the target multiple myeloma cell line (e.g., MM1.S) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Maintain the selection for a period sufficient to eliminate non-transduced cells.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Validation of Knockout:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the CRBN gene followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions or deletions (indels).
-
Confirm the absence of CRBN protein expression by Western blot analysis.
-
Western Blot Analysis of IKZF1 and IKZF3 Degradation
This protocol outlines the steps for assessing the degradation of IKZF1 and IKZF3 in response to lenalidomide treatment.
-
Cell Culture and Treatment:
-
Plate multiple myeloma cells at a suitable density.
-
Treat the cells with the desired concentrations of lenalidomide or DMSO (vehicle control) for the indicated time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (MTT) Assay
This protocol describes how to measure the cytotoxic effects of lenalidomide.
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
-
Drug Treatment:
-
Prepare serial dilutions of lenalidomide.
-
Add the different concentrations of lenalidomide to the wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of lenalidomide that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration.
-
Mandatory Visualization
Caption: Mechanism of action of lenalidomide.
Caption: Consequence of CRISPR-mediated CRBN knockout.
Caption: Downstream signaling pathways.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 7. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lenalidomide Hydrochloride Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Lenalidomide (B1683929) hydrochloride across various cancer cell lines, supported by experimental data. The information presented herein is intended to facilitate further research and drug development efforts by offering a consolidated overview of Lenalidomide's cellular mechanisms and efficacy.
Introduction to Lenalidomide
Lenalidomide, a thalidomide (B1683933) analog, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies.[2][3] The primary mechanism of action involves its binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] The degradation of these factors is critical for the cytotoxic effects of Lenalidomide in malignant B-cells.
Comparative Analysis of Lenalidomide's Effects
The cellular response to Lenalidomide varies significantly across different cancer cell lines. This variation is influenced by factors such as the genetic background of the cells, the expression levels of CRBN, and the dependency on the signaling pathways targeted by the drug. This guide cross-validates the effects of Lenalidomide in multiple myeloma, chronic lymphocytic leukemia, and non-small cell lung cancer cell lines.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Lenalidomide in a panel of human myeloma cell lines (HMCLs) after 3 days of treatment.
| Cell Line | IC50 (µM) |
| NCI-H929 | 3.28 |
| OPM-2 | 0.15 - 7 (range) |
| LP-1 | > 10 |
| XG-7 | > 10 |
| JIM-3 | > 10 |
| BCN | > 10 |
| NAN-1 | > 10 |
| L363 | 2.69 |
| MM.1S | 1.60 |
| XG-6 | > 10 |
| RPMI-8226 | 8.12 |
| JJN3 | 6.35 |
| U266 | > 10 |
| XG-1 | > 10 |
| XG-5 | > 10 |
| Karpas-620 | > 10 |
| SKMM2 | > 10 |
| KMS12-PE | 0.47 |
| MDN | > 10 |
| KMM-1 | > 10 |
| XG-2 | > 10 |
| XG3 | > 10 |
| SBN | > 10 |
| Data sourced from a study on human myeloma cell line proliferation.[7] |
In a broader screening across different cancer types, the Genomics of Drug Sensitivity in Cancer project reported the following IC50 values:
| Cell Line | Cancer Type | IC50 (µM) |
| KMS-12-BM | Multiple Myeloma | 0.47 |
| MM1S | Multiple Myeloma | 1.60 |
| NCI-H929 | Multiple Myeloma | 3.28 |
| RPMI-8226 | Multiple Myeloma | 8.12 |
| MOLM-16 | Acute Myeloid Leukemia | 1.68 |
| JEKO-1 | B-cell Lymphoma | 5.94 |
| REH | B-cell Leukemia | 6.44 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer database.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature concerning Lenalidomide's effects.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of Lenalidomide (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Lenalidomide at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse Lenalidomide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., CRBN, IKZF1, IKZF3, p21, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Lenalidomide exerts its effects through a multi-faceted mechanism that includes direct anti-tumor activity and immunomodulation.
Direct Anti-Tumor Effects
In sensitive cancer cells, particularly multiple myeloma, Lenalidomide's binding to CRBN triggers the degradation of IKZF1 and IKZF3.[4][9] This leads to the downregulation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival, and subsequently, the downregulation of MYC.[4][10] This cascade of events results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[5][11] The upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF-1/Cip1) is a key mediator of this cell cycle arrest.[11][12]
Immunomodulatory Effects
Lenalidomide enhances the host's anti-tumor immunity.[1] It stimulates T cells and Natural Killer (NK) cells, leading to increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][6] This is partly achieved through the degradation of IKZF3, which is a transcriptional repressor of the IL-2 gene.[4] The enhanced activity of T cells and NK cells contributes to the elimination of tumor cells.
Experimental Workflow for Cross-Validation
A logical workflow is essential for the systematic cross-validation of Lenalidomide's effects.
Conclusion
Lenalidomide hydrochloride demonstrates a complex and cell-type-dependent mechanism of action. Its efficacy is most pronounced in hematological malignancies like multiple myeloma, where it directly targets the survival pathways of cancer cells and concurrently stimulates an anti-tumor immune response. The quantitative data, particularly IC50 values, highlight a significant range of sensitivity across different myeloma cell lines, underscoring the heterogeneity of the disease. In contrast, its effects on solid tumors, such as non-small cell lung cancer, are less characterized but appear to involve the induction of apoptosis and cell cycle arrest. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further elucidate the therapeutic potential of Lenalidomide and develop novel combination strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals detailing the preclinical efficacy of Lenalidomide (B1683929) hydrochloride through a comparative analysis of its performance in both laboratory (in vitro) and living organism (in vivo) studies.
Lenalidomide, an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably multiple myeloma.[1][2] Its multifaceted mechanism of action, which involves both direct effects on tumor cells and modulation of the host immune response, underpins its therapeutic utility.[3] This guide provides a detailed comparison of the in vitro and in vivo efficacy of Lenalidomide hydrochloride, supported by experimental data and detailed protocols to aid in preclinical research and development.
Mechanism of Action: Targeting the CRL4^CRBN E3 Ubiquitin Ligase
Lenalidomide's primary molecular target is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN).[4][5] By binding to CRBN, Lenalidomide modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5] In multiple myeloma, this results in the degradation of two critical B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors is a key driver of Lenalidomide's anti-myeloma activity.[4][6] Additionally, in del(5q) myelodysplastic syndrome (MDS), Lenalidomide induces the degradation of casein kinase 1A1 (CK1α).[5]
Beyond its direct tumoricidal effects, Lenalidomide exerts significant immunomodulatory functions. It enhances T-cell and Natural Killer (NK) cell activity, stimulates the production of anti-inflammatory cytokine IL-10, and inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12.[1][3]
Caption: Lenalidomide's dual mechanism of action.
In Vitro Efficacy: Direct Cellular Effects
In laboratory settings, Lenalidomide has been shown to directly inhibit the proliferation of various cancer cell lines and induce apoptosis. Its effects are often dose-dependent and can be influenced by the specific genetic characteristics of the cancer cells.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| H929 | Multiple Myeloma | Annexin V Assay, Cell Cycle Analysis | (S)-enantiomer showed significant reduction in metabolic activity at 10 and 20 µg/mL; induced G1 cell cycle arrest. | [7] |
| JJN3, OPM2 | Multiple Myeloma | Proliferation Assay (MTT) | Lenalidomide treatment (48-72h) potentiated the anti-proliferative effect of HIF-1α knockdown. | [8] |
| Rec-1 | Mantle Cell Lymphoma | Western Blot, Immunoprecipitation | Lenalidomide (1 µmol/L for 72h) disrupted cyclin D1/p27KIP1 complexes, leading to cell proliferation arrest. | [9] |
| Human MM Cell Lines | Multiple Myeloma | Gene Expression Analysis | Increased expression of tumor suppressor genes (p21, SPARC, IRF8); partially inhibited IRF4 expression. | [10] |
| Human PBMCs | N/A | Cytokine Assay (ELISA) | Inhibited LPS-induced production of pro-inflammatory cytokines TNF-α, IL-1, IL-6, and IL-12. | [1][11] |
In Vivo Efficacy: Anti-Tumor Activity in Animal Models
Studies in living organisms, primarily mouse models, have corroborated the anti-tumor effects of Lenalidomide observed in vitro. These studies highlight the crucial role of the immune system in mediating Lenalidomide's efficacy.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| NOD/SCID Mice with JJN3 or OPM2 Xenografts | Multiple Myeloma | 5 mg/kg, intraperitoneal, 5 days/week | Enhanced anti-tumoral effect when combined with HIF-1α suppression in myeloma cells. | [8] |
| C57BL/KaLwRij Mice with 5TGM1 Myeloma | Multiple Myeloma | Not specified | Inhibited tumor growth and prolonged survival in immunocompetent mice. | [12] |
| B6-SCID Mice with 5TGM1 Myeloma | Multiple Myeloma | Not specified | No significant anti-myeloma effects, indicating the importance of T and B cells for efficacy. | [12] |
| CB17-SCID Mice with JBR MCL Xenografts | Mantle Cell Lymphoma | Not specified | Reduced tumor growth and angiogenesis, and induced apoptosis. | [9] |
| Immunocompetent Mouse Model | Bladder Cancer | Not specified | Augmented the efficacy of Bacillus Calmette-Guerin (BCG) immunotherapy, reducing tumor burden. | [13] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate myeloma cells (e.g., JJN3, OPM2) in 96-well plates at a density of 1-5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Add varying concentrations of this compound (e.g., 2 and 10 µM) or vehicle control (DMSO) to the wells.[8]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Murine Myeloma Xenograft Model
-
Cell Preparation: Harvest human myeloma cells (e.g., JJN3) from culture, wash with PBS, and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control (DMSO) via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., 5 days a week).[8]
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: A representative experimental workflow.
Conclusion
The collective evidence from both in vitro and in vivo studies robustly supports the potent anti-cancer efficacy of this compound. Its dual mechanism of directly inducing tumor cell apoptosis and enhancing the host's anti-tumor immunity provides a strong rationale for its clinical use. The data presented in this guide offer a comparative overview of its preclinical performance, serving as a valuable resource for researchers in the field of oncology and drug development. Further investigations into synergistic combinations and mechanisms of resistance will continue to refine the optimal application of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Lenalidomide augments the efficacy of bacillus Calmette-Guerin (BCG) immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lenalidomide Hydrochloride Combination Therapies
An objective analysis of Lenalidomide-based combination regimens in the treatment of hematological malignancies, supported by clinical trial data and mechanistic insights.
Lenalidomide (B1683929), an immunomodulatory agent with a potent anti-tumor profile, has become a cornerstone in the treatment of various hematological cancers, most notably Multiple Myeloma (MM) and certain types of Lymphoma. Its efficacy is significantly enhanced when used in combination with other therapeutic agents. This guide provides a comparative analysis of key Lenalidomide-based combination therapies, presenting quantitative data from pivotal clinical trials, detailing experimental protocols, and illustrating the underlying biological mechanisms.
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Lenalidomide and its analogs exert their therapeutic effects through a novel mechanism: modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[1][2][3] By binding to CRBN, Lenalidomide induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins that are not normally recognized by the complex.[1][4]
In Multiple Myeloma, this leads to the degradation of two critical B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these proteins is cytotoxic to myeloma cells.[1] This targeted protein degradation, coupled with its immunomodulatory effects—such as enhancing T-cell and Natural Killer (NK) cell activity—underpins its potent anti-cancer properties.[5]
Figure 1. Lenalidomide's Mechanism of Action. Lenalidomide binds to Cereblon (CRBN), altering the E3 ligase complex's substrate specificity to induce degradation of Ikaros/Aiolos, leading to myeloma cell death.
Comparative Efficacy in Multiple Myeloma
Lenalidomide in combination with the corticosteroid dexamethasone (B1670325) (Rd) has been a standard of care for multiple myeloma.[6] However, the addition of a third agent, such as the proteasome inhibitor bortezomib (B1684674) (RVd), has demonstrated superior outcomes in newly diagnosed patients.
| Regimen | Trial / Study | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Lenalidomide + Dexamethasone (Rd) | MM-009 / MM-010 | ~60% | ~15% | ~11 months | ~38 months |
| Lenalidomide + Bortezomib + Dexamethasone (RVd) | SWOG S0777 | Not explicitly stated, but higher than Rd | Not explicitly stated, but higher than Rd | 43 months | 75 months |
| Lenalidomide + Dexamethasone (Rd) - Real World | Unicentric Study[7] | 71% | N/A | N/A | N/A |
Data compiled from multiple clinical trial reports.[6][8][9]
The Phase III SWOG S0777 trial was pivotal in establishing the superiority of the triplet RVd regimen over the Rd doublet. The addition of bortezomib led to a significant improvement in both progression-free and overall survival for patients with newly-diagnosed multiple myeloma.[8] An earlier Phase I/II study reported an unprecedented 100% overall response rate in patients receiving the RVd combination, with manageable toxicities.[9]
Comparative Efficacy in Non-Hodgkin Lymphoma
Lenalidomide's immunomodulatory properties make it an effective agent against B-cell malignancies like Follicular Lymphoma (FL) and Diffuse Large B-cell Lymphoma (DLBCL). The combination with the anti-CD20 monoclonal antibody Rituximab (B1143277) (R²) has been a key area of investigation.
| Regimen | Indication | Trial / Study | Overall Response Rate (ORR) | Complete Response (CR) Rate | 24-month Progression-Free Survival (PFS) |
| Lenalidomide + Rituximab (R²) | Relapsed/Refractory Indolent Lymphoma | AUGMENT (Phase III) | 78% | 34% | N/A (Median PFS: 39.4 months) |
| Rituximab + Placebo | Relapsed/Refractory Indolent Lymphoma | AUGMENT (Phase III) | 53% | 18% | N/A (Median PFS: 14.1 months) |
| R-CHOP + Lenalidomide (R²-CHOP) | Untreated Transformed/Concurrent DLBCL | MC078E (Phase II) | 97% | 88% | 84.4% |
Data compiled from the AUGMENT and MC078E studies.[10][11][12]
The AUGMENT trial demonstrated that the R² combination significantly improved progression-free survival compared to rituximab monotherapy in patients with relapsed/refractory indolent lymphoma.[10][12] In a more aggressive setting, the MC078E Phase II study showed that adding lenalidomide to the standard R-CHOP chemotherapy regimen (R²-CHOP) produced very high response rates and durable remissions in patients with newly diagnosed DLBCL transformed from follicular lymphoma.[11]
Key Experimental Protocols
Protocol Example: The AUGMENT Phase III Trial
The AUGMENT study provides a clear example of a robust clinical trial design for evaluating a Lenalidomide combination.
Figure 2. Simplified workflow of the AUGMENT Phase III clinical trial.
-
Patient Population: Patients with relapsed or refractory follicular lymphoma (grades 1-3a) or marginal zone lymphoma who had received at least one prior therapy but were not refractory to rituximab.[12]
-
Treatment Regimen:
-
Primary Endpoint: The primary outcome measured was Progression-Free Survival (PFS).[12]
-
Statistical Analysis: Efficacy was assessed in the intent-to-treat population. Survival distributions were estimated using the Kaplan-Meier method.
Comparative Safety and Adverse Event Profile
While effective, Lenalidomide-based therapies are associated with a range of adverse events (AEs) that require careful management. Hematological toxicities are common, and the risk of venous thromboembolism (VTE) is notably increased, especially when combined with dexamethasone.[13]
| Adverse Event (Grade 3/4) | Rd Regimen | RVd Regimen | R² Regimen (vs R+Placebo) |
| Neutropenia | ~30-40% | Similar to Rd | 52% (vs 12%) |
| Thrombocytopenia | ~10-15% | Similar to Rd | 6% (vs 1%) |
| Anemia | ~10-15% | Similar to Rd | 2% (vs 2%) |
| Sensory Neuropathy | 3% | 23% | N/A |
| Venous Thromboembolism (VTE) | Increased risk, requires prophylaxis | Increased risk, requires prophylaxis | 2% (vs 1%) |
| Diarrhea | N/A | N/A | 4% (vs 2%) |
| Rash | N/A | N/A | 4% (vs 1%) |
Data compiled from multiple safety reports.[8][12][14][15][16]
The addition of bortezomib to the Rd regimen (RVd) significantly increases the incidence of neurologic and sensory adverse events.[8] In the AUGMENT trial, the R² combination had a higher incidence of neutropenia compared to the control arm, but this was generally manageable.[12] Prophylactic anticoagulation is often required for patients with multiple myeloma receiving lenalidomide, particularly in combination with dexamethasone, due to the heightened risk of VTE.[13][17]
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Better quality of response to lenalidomide plus dexamethasone is associated with improved clinical outcomes in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide plus Dexamethasone Combination as First-Line Oral Therapy of Multiple Myeloma Patients: A Unicentric Real-Life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. hcplive.com [hcplive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Lenalidomide in combination with R-CHOP produces high response rates and progression-free survival in new, untreated diffuse large B-cell lymphoma transformed from follicular lymphoma: results from the Phase 2 MC078E study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Management of adverse events associated with ixazomib plus lenalidomide/dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Independent Verification of Published Lenalidomide Hydrochloride Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data on Lenalidomide (B1683929) hydrochloride, a critical immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies. The information presented herein is intended to assist researchers in verifying the physicochemical properties and biological activity of their own Lenalidomide hydrochloride samples against published findings. All data is compiled from peer-reviewed journals and regulatory documents, with detailed experimental protocols provided for key analytical and biological assays.
Physicochemical Properties
This compound is an off-white to pale yellow solid powder. Its solubility and solid-state form are critical parameters that can influence bioavailability and stability. Several polymorphic forms have been identified, each possessing distinct physical properties.
Table 1: Physicochemical Data of Lenalidomide
| Property | Published Data | Conditions | Citation |
| Chemical Formula | C₁₃H₁₃N₃O₃ | - | [1] |
| Molecular Mass | 259.2 g/mol | - | [1] |
| Appearance | Off-white to pale yellow solid powder | - | [1] |
| Solubility (Water) | <1.5 mg/mL | Room Temperature | [1] |
| Solubility (0.1 N HCl) | 18 mg/mL | Room Temperature | [1] |
| Solubility (General) | Highly soluble across pH 1.2 to 6.8 | 37°C | [2] |
| Polymorphism | Multiple forms exist (A, B, C, D, E, F, G, H, hydrates, and solvates) | Crystalline Solid | [3][4] |
| Stability | Degrades under acidic, basic, and oxidative stress. Stable under thermal (dry heat) and photolytic (UV) stress. | Forced Degradation Studies | [1][5][6] |
Analytical Verification: Purity and Impurity Profiling
The purity of this compound is paramount for its safety and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for quantifying the active pharmaceutical ingredient (API) and its related substances or degradation products.
Below is a summary of conditions from various published, validated HPLC methods. Researchers can use this information to select or develop a suitable analytical method for their specific needs.
Table 2: Comparison of Published RP-HPLC Methods for Lenalidomide Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Citation |
| ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm) | 10 mM Ammonium Acetate (pH 7.0) / Acetonitrile | 0.4 | UV, 254 nm | Not Specified | [7] |
| C18 (250 x 4.6 mm, 5 µm) | Phosphate Buffer / Acetonitrile (55:45 v/v) | 1.0 | UV, 242 nm | 2.5 | [8] |
| Symmetry ODS (C18) (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.2) / Methanol (46:54 v/v) | 1.0 | UV, 206 nm | 3.622 | [9] |
| X-bridge-C18 (150 x 4.6 mm, 3.5 µ) | Gradient: A) KH₂PO₄ Buffer B) Methanol | 0.8 | PDA, 210 nm | Not Specified | [10] |
| Inertsil ODS-3V (150 x 4.6 mm, 3 µm) | Gradient: A) Phosphate Buffer (pH 3.0) B) Acetonitrile/Water (90:10) | 1.0 | UV, 210 nm | Not Specified | [11] |
Experimental Workflow and Protocol
A typical analytical workflow for verifying the purity of a Lenalidomide sample involves sample preparation, chromatographic separation, and data analysis.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lenalidomide Hydrochloride's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Lenalidomide (B1683929) hydrochloride with other immunomodulatory agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of the specificity of Lenalidomide's mechanism of action.
Executive Summary
Lenalidomide, a thalidomide (B1683933) analog, exerts its immunomodulatory effects primarily through its binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction triggers a cascade of downstream events, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism underlying Lenalidomide's diverse immunomodulatory activities, including T-cell co-stimulation, modulation of cytokine production, and enhancement of anti-tumor immunity. This guide delves into the specificity of these effects, comparing Lenalidomide to its predecessors and other classes of immunomodulators.
Comparative Analysis of Immunomodulatory Drugs (IMiDs)
Lenalidomide belongs to a class of compounds known as immunomodulatory drugs (IMiDs), which also includes Thalidomide and Pomalidomide (B1683931). While all three bind to Cereblon, their affinity and the subsequent downstream effects exhibit notable differences, contributing to their distinct clinical profiles.
Binding Affinity to Cereblon (CRBN)
The initial and crucial step in the mechanism of action of IMiDs is their binding to Cereblon. The binding affinities of Lenalidomide, Pomalidomide, and Thalidomide to the DDB1-CRBN complex have been determined using fluorescence polarization assays.
| Compound | Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Thalidomide | ~250 nM | [1] |
Lower Kd values indicate higher binding affinity.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
The binding of IMiDs to Cereblon enhances the recruitment of the lymphoid transcription factors Ikaros and Aiolos to the E3 ubiquitin ligase complex, leading to their ubiquitination and proteasomal degradation.[2] The kinetics of this degradation differ between Lenalidomide and Pomalidomide. Pomalidomide generally induces a more rapid and profound degradation of these substrates compared to Lenalidomide.[3]
T-Cell Co-stimulation and Proliferation
IMiDs are known to enhance T-cell activation and proliferation. This effect is, in part, due to the degradation of Ikaros and Aiolos, which act as repressors of IL-2 transcription.[2][4]
| Compound | Effect on T-Cell Proliferation | Reference |
| Pomalidomide | More potent than Lenalidomide | |
| Lenalidomide | More potent than Thalidomide | |
| Thalidomide | Least potent among the three |
Cytokine Modulation
IMiDs exhibit a complex and context-dependent modulation of cytokine production. They can inhibit the production of pro-inflammatory cytokines like TNF-α from monocytes, while simultaneously enhancing the production of IL-2 and IFN-γ by T cells.
Inhibition of TNF-α from LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Potency | Reference |
| Pomalidomide | Most potent | |
| Lenalidomide | More potent than Thalidomide | |
| Thalidomide | Least potent |
Stimulation of IL-2 and IFN-γ from T cells
| Compound | Potency | Reference |
| Pomalidomide | More potent than Lenalidomide | |
| Lenalidomide | More potent than Thalidomide | |
| Thalidomide | Least potent |
It is important to note that Lenalidomide's effect on TNF-α can be paradoxical. While it inhibits TNF-α production in the bone marrow microenvironment, it has been shown to increase TNF-α in myeloma cells.[5][6]
Effects on Regulatory T cells (Tregs)
Lenalidomide and Pomalidomide have been shown to inhibit the proliferation and suppressive function of regulatory T cells (Tregs), a key immunosuppressive cell population.[7] Thalidomide, in contrast, has a less pronounced effect on Tregs.[7]
| Compound | IC50 for Inhibition of Treg Expansion | Reference |
| Pomalidomide | ~1 µM | [7] |
| Lenalidomide | ~10 µM | [7] |
| Thalidomide | No significant effect up to 200 µM | [7] |
Comparison with Other Immunomodulators
Checkpoint Inhibitors (e.g., Anti-PD-1 Antibodies)
Checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., Nivolumab), function by blocking inhibitory signals that dampen T-cell activity. Lenalidomide has been shown to act synergistically with checkpoint blockade.[8] Lenalidomide can reduce the expression of PD-1 on T cells and PD-L1 on tumor cells, thereby enhancing the efficacy of checkpoint inhibitors.[8][9] While direct head-to-head comparisons of the magnitude of their individual effects on a broad range of immune parameters are not extensively available, their mechanisms are distinct and complementary.
| Feature | Lenalidomide | Anti-PD-1 Antibodies |
| Primary Mechanism | Binds to Cereblon, leading to degradation of Ikaros/Aiolos | Blocks the interaction between PD-1 on T cells and its ligands (PD-L1/PD-L2) |
| Effect on T-cell activation | Co-stimulates T cells, enhances IL-2 and IFN-γ production | Restores the function of exhausted T cells |
| Effect on Tregs | Inhibits proliferation and function | Effects can be variable |
| Direct Anti-tumor Effects | Yes, through induction of apoptosis in myeloma cells | Primarily indirect, by enhancing anti-tumor immunity |
JAK Inhibitors (e.g., Ruxolitinib)
Janus kinase (JAK) inhibitors, such as Ruxolitinib, target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines. Their primary effect is to suppress inflammatory cytokine signaling. Lenalidomide's modulation of cytokine signaling is more selective, inhibiting some (e.g., TNF-α from monocytes) while enhancing others (e.g., IL-2 from T cells). There is a rationale for combining JAK inhibitors with Lenalidomide, as JAK inhibition may overcome resistance to Lenalidomide in multiple myeloma by modulating the tumor microenvironment.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This assay is used to measure the proliferation of T cells in response to a stimulus.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells twice with complete culture medium.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Add the desired stimuli (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA)) and the immunomodulatory drugs at various concentrations.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. The proliferation of T-cell subsets is determined by the progressive halving of CFSE fluorescence intensity.
Western Blot for Ikaros and Aiolos Degradation
This technique is used to detect the levels of Ikaros and Aiolos proteins in cells following treatment with IMiDs.
Protocol:
-
Culture multiple myeloma cells (e.g., MM.1S) in the presence of Lenalidomide, Pomalidomide, or a vehicle control for various time points (e.g., 1, 3, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of Natural Killer (NK) cells to lyse target cells.
Principle: Target cells are labeled with radioactive Chromium-51 (51Cr). When NK cells lyse the target cells, 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the number of lysed cells.
Protocol:
-
Isolate NK cells from PBMCs using negative selection magnetic beads.
-
Label target cells (e.g., K562) with 51Cr by incubating them with Sodium Chromate (51Cr) for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove unincorporated 51Cr.
-
Co-culture the 51Cr-labeled target cells with effector NK cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate. Include wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Signaling Pathway of Immunomodulatory Drugs (IMiDs)
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
Experimental Workflow for Assessing T-Cell Proliferation
Caption: Workflow for CFSE-based T-cell proliferation assay.
Logical Relationship of IMiD Effects
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Enhances Immune Checkpoint Blockade Induced Immune Response in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lenalidomide Hydrochloride
The proper handling and disposal of lenalidomide (B1683929) hydrochloride, a potent thalidomide (B1683933) analogue used in cancer therapy and research, are critical for ensuring the safety of laboratory personnel and preventing environmental contamination.[1][2] Due to its teratogenic properties and potential to cause serious adverse health effects, strict adherence to established disposal protocols is mandatory.[1][3] This guide provides detailed, step-by-step procedures for the safe management and disposal of lenalidomide hydrochloride waste in a research setting.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is essential to obtain and review the Safety Data Sheet (SDS).[3] Personnel must be fully trained on the risks, which include potential damage to fertility or an unborn child and damage to organs through prolonged exposure.[3][4] Handling should occur in designated areas, such as a laboratory fume hood or other ventilated enclosure, to minimize inhalation exposure.[3][5]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is required to prevent skin and eye contact and inhalation of the compound. The following table summarizes the necessary PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemotherapy-rated, impervious gloves should be worn. Double gloving is recommended.[2] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are required.[5] |
| Body Protection | Lab Coat/Clothing | An impervious, flame-resistant lab coat or complete protective clothing should be worn.[3][5] |
| Respiratory Protection | Respirator | For handling powders or in case of dust formation, a NIOSH-approved respirator or a self-contained breathing apparatus may be necessary, as determined by a risk assessment.[6] |
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must comply with all federal, state, and local regulations for hazardous waste.[5][6]
Step 1: Waste Segregation and Collection All materials contaminated with this compound must be segregated from general and other chemical waste streams.[2]
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, absorbent pads, and other disposable items.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Needles and syringes, if used, must be disposed of according to specific guidelines. If any residual drug is visible, the syringe must be treated as hazardous chemical waste.[2]
-
Containers: Collect all waste in dedicated, clearly labeled, leak-proof containers suitable for hazardous waste.[2][6] These are often designated as "black bulk waste" or "trace waste" containers for antineoplastic agents.[2] Original containers should not be mixed with other waste.[4]
Step 2: Spill and Contamination Management In the event of a spill, immediate action is required to contain and clean the area while preventing exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Contain Spill: If capsules are broken, do not create dust.[1] Cover the spill with a damp cloth or absorbent material to prevent the powder from becoming airborne.[1]
-
Decontaminate: Add liquid to the spill to dissolve the material, then capture the liquid with absorbents.[1] Decontaminate the area twice with an appropriate cleaning agent (e.g., alcohol).[7]
-
Collect Waste: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal.[1]
Step 3: Final Disposal Methods this compound waste is classified as hazardous and must not be disposed of in standard trash or flushed down the drain.[1][8] The accepted disposal methods are outlined below.
| Disposal Method | Description |
| Licensed Hazardous Waste Contractor | The primary and recommended method is to offer all surplus, expired, and waste materials to a licensed hazardous material disposal company.[4][5] This ensures compliance with all regulations. |
| High-Temperature Incineration | The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5] For liquid waste, it may be necessary to first dissolve or mix the material with a combustible solvent.[4] |
| Contaminated Packaging | Dispose of contaminated packaging and uncleaned containers in the same manner as the unused product.[4][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
